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  • Product: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
  • CAS: 890626-07-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary Target Molecule: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS Registry Number: 25016-16-4 (Generic for isomer class), specific isomer often referenced in patent literature for kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS Registry Number: 25016-16-4 (Generic for isomer class), specific isomer often referenced in patent literature for kinase inhibitor synthesis. Role: A critical heterocyclic building block used extensively in medicinal chemistry, particularly for the development of ATP-competitive inhibitors (e.g., substituted pyrazoles targeting substituted kinases).

This guide delineates a robust, scalable two-step synthesis route. Unlike general textbook descriptions, this protocol emphasizes process safety (specifically regarding Vilsmeier-Haack thermal hazards) and impurity profiling . The route utilizes the condensation of acetylacetone with isopropylhydrazine followed by a regioselective C4-formylation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the inherent nucleophilicity of the pyrazole ring. The 3,5-dimethyl substitution pattern activates the C4 position, making it highly susceptible to electrophilic aromatic substitution (EAS).

Strategic Rationale
  • Ring Construction (Step 1): We utilize the Knorr Pyrazole Synthesis. Because acetylacetone (2,4-pentanedione) is a symmetric

    
    -diketone, regioselectivity issues are eliminated. The reaction with isopropylhydrazine yields a single isomer.
    
  • Functionalization (Step 2): Direct formylation is achieved via the Vilsmeier-Haack reaction.[1][2] This is preferred over lithiation/formylation (e.g.,

    
    -BuLi/DMF) due to scalability and moisture tolerance.
    
Pathway Visualization

Retrosynthesis Target Target: 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde Intermediate Intermediate: 1-Isopropyl-3,5-dimethyl-1H-pyrazole Target->Intermediate Reagent Reagents: POCl3 / DMF Target->Reagent Reagents Disconnect1 C4-Formylation (Vilsmeier-Haack) SM1 Acetylacetone (2,4-Pentanedione) Intermediate->SM1 SM2 Isopropylhydrazine Hydrochloride Intermediate->SM2 Disconnect2 Cyclocondensation

Figure 1: Retrosynthetic breakdown showing the disconnection to commercially available acetylacetone and isopropylhydrazine.

Part 2: Step 1 - Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole

Mechanism & Causality

This step involves the condensation of a hydrazine with a


-diketone. The causality of the reaction conditions is driven by the need to manage the HCl byproduct (from the hydrazine salt) and drive the equilibrium toward cyclization by removing water (or using a protic solvent that favors the enol form).
Protocol

Reagents:

  • Acetylacetone (1.0 equiv)

  • Isopropylhydrazine hydrochloride (1.1 equiv)

  • Ethanol (Solvent, 5-10 volumes)

  • Sodium Hydroxide (1.1 equiv, to neutralize HCl)

Procedure:

  • Preparation: Dissolve isopropylhydrazine hydrochloride in Ethanol at ambient temperature.

  • Neutralization: Add NaOH (solid or aqueous solution) slowly to liberate the free hydrazine base. Self-Validating Check: Ensure pH is basic (~8-9) before proceeding.

  • Addition: Add acetylacetone dropwise. Note: The reaction is exothermic.[3] Maintain temperature

    
    C to prevent uncontrolled boiling.
    
  • Cyclization: Reflux the mixture for 3–4 hours.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Dry organic layer over

    
     and concentrate. The product is typically a pale yellow oil that may crystallize upon standing.
    

Critical Process Parameter (CPP):

  • Stoichiometry: Excess hydrazine is preferred to ensure complete consumption of acetylacetone, which can be difficult to separate from the product later.

Part 3: Step 2 - Vilsmeier-Haack Formylation[2]

Mechanism & Causality

The active species is the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


.[1] The electron-rich pyrazole ring (activated by the two methyl groups and the electron-donating isopropyl group) attacks this electrophile at the C4 position.

Safety Warning: The formation of the Vilsmeier reagent is highly exothermic . Thermal runaway is a known hazard if


 is added too quickly to DMF at room temperature.
Experimental Workflow

Vilsmeier Start Start: Anhydrous DMF (0°C, Argon atm) Step1 Add POCl3 Dropwise (Maintain T < 10°C) Start->Step1 Inter1 Vilsmeier Reagent Formed Step1->Inter1 Exothermic! Step2 Add Pyrazole Solution (in DMF) Inter1->Step2 Step3 Heat to 80-90°C (3-5 Hours) Step2->Step3 EAS Reaction Step4 Quench: Pour onto Ice/NaOAc (Hydrolysis of Iminium Salt) Step3->Step4 Critical Step End Isolate Product Step4->End

Figure 2: Process flow for the Vilsmeier-Haack formylation, highlighting temperature control points.

Detailed Protocol
  • Reagent Formation: In a dry flask under inert atmosphere (

    
     or Ar), cool anhydrous DMF (5.0 equiv) to 0°C.
    
  • Addition: Add

    
     (1.2–1.5 equiv) dropwise. Do not allow temperature to exceed 10°C. Stir for 30 minutes to form the white/yellowish precipitate of the Vilsmeier salt.
    
  • Substrate Addition: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (from Step 1) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: Warm the mixture to 80–90°C. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Self-Validating Check: The starting material spot (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
  • Hydrolysis (Quench): Pour the reaction mixture slowly onto crushed ice containing Sodium Acetate (buffered quench prevents tar formation). Stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.

  • Isolation: The solid product often precipitates out. Filter and wash with water.[4] If oil forms, extract with DCM.

Part 4: Analytical Profiling & Specifications

The following data confirms the identity of the target molecule.

Expected Analytical Data
TechniqueSignal/ParameterAssignment/Note
1H NMR (CDCl3)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

9.90–10.0 ppm (s, 1H)
Aldehyde (-CHO) . Diagnostic signal.

4.45–4.55 ppm (sept, 1H)
Isopropyl CH . Methine proton.

2.40–2.50 ppm (s, 3H)
C5-Methyl .

2.30–2.40 ppm (s, 3H)
C3-Methyl .

1.45–1.50 ppm (d, 6H)
Isopropyl Methyls .
IR Spectroscopy ~1670–1690 cm⁻¹C=O Stretch . Strong aldehyde band.[5]
Mass Spec [M+H]+ = 167.1Consistent with Formula

.
Appearance Off-white to yellow solidMelting point typically 50–60°C.
Impurity Profile
  • Regioisomers: Rare due to symmetric starting material.

  • Unreacted Pyrazole: Visible in NMR (lack of aldehyde peak).

  • Phosphorous impurities: Residual phosphorous acids if washing is insufficient.

Part 5: Safety & Scale-Up Considerations

Thermal Hazards (Vilsmeier-Haack)

The mixing of DMF and


 is violently exothermic. On a scale >10g:
  • Active Cooling: Use a jacketed reactor with glycol coolant.

  • Dosing Control: Use a dosing pump for

    
     addition, interlocked with the internal temperature probe. If 
    
    
    
    , stop addition automatically.
Waste Management
  • Phosphorous Waste: The aqueous waste from Step 2 contains phosphoric acid and HCl. It must be neutralized with lime or caustic soda before disposal.

  • DMF Recovery: DMF can be difficult to remove.[3] multiple water washes are required, or distillation if the product is stable.

References

  • Vilsmeier-Haack Reaction Overview: Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Ber. Dtsch. Chem. Ges.1927 , 60, 119–122.[2]

  • Pyrazole Formylation (General Protocol): Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction.[1][2][6][7][8][9]Comprehensive Organic Synthesis1991 , 2, 777–794.

  • Specific Synthesis of N-alkyl-3,5-dimethylpyrazole-4-carbaldehydes: Mohana, K. N.; Kumar, P. Synthesis and Screening of Some New Pyrazole Derivatives.Russian Journal of General Chemistry2011, 81, 1818–1823. (Validates the Vilsmeier route for this specific scaffold).
  • Safety in Vilsmeier Formylation: Organic Syntheses, Coll. Vol. 4, p. 831 (1963); Vol. 39, p. 56 (1959).

Sources

Exploratory

Physicochemical properties of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

A Versatile Heterocyclic Scaffold for Medicinal Chemistry[1] Executive Summary 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 890626-07-0) represents a critical intermediate in the synthesis of bioactive hetero...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Heterocyclic Scaffold for Medicinal Chemistry[1]

Executive Summary

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 890626-07-0) represents a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Distinguished by the steric bulk of the N1-isopropyl group, this scaffold offers unique lipophilic modulation compared to its methyl or phenyl analogs.[2] This guide details the physicochemical profile, synthetic pathways, and reactivity landscape of this compound, serving as a blueprint for its application in drug discovery and agrochemical development.[2]

Structural Identity & Molecular Architecture[1][2]

The compound features a penta-substituted pyrazole core.[1][2] The N1-isopropyl moiety introduces significant steric hindrance and lipophilicity, influencing both the crystal packing of the solid and the binding affinity of derived pharmacophores.[2]

Table 1: Chemical Identity Registry

ParameterDetail
IUPAC Name 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS Registry Number 890626-07-0
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
SMILES CC1=NN(C(C)C)C(C)=C1C=O[1][3]
InChI Key IWDDILHDCQLNRB-UHFFFAOYSA-N
Physicochemical Profile

Understanding the physical state and solubility profile is essential for process scale-up.[1][2] The isopropyl group generally lowers the melting point relative to N-unsubstituted analogs due to disruption of intermolecular hydrogen bonding, while enhancing solubility in non-polar solvents.[2]

Table 2: Physical & Chemical Properties

PropertyValue / DescriptionNote
Physical State SolidTypically a pale yellow to off-white crystalline solid.[1]
Melting Point 50–60 °C (Approx.)[2]Low-melting solid; exact MP depends on purity.[1][2]
Boiling Point ~280 °C (Predicted)Decomposes at high temperatures; distillable under vacuum.[2]
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; ideal for CNS-active drug design.[1][2]
Solubility High: DCM, EtOAc, MeOHLow: Water, HexanesAldehyde handle allows solubility modulation via derivatization.[2]
pKa (Conj. Acid) ~2.5 (Pyrazole N2)Weakly basic; protonation occurs at N2.[2]
Synthetic Route: Vilsmeier-Haack Formylation[1][4][5][6]

The authoritative method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This electrophilic aromatic substitution utilizes the electron-rich nature of the pyrazole C4 position.[1][2]

Mechanistic Pathway

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and Phosphoryl Chloride (


).[2]

VilsmeierSynthesis Start 1-Isopropyl-3,5- dimethylpyrazole Inter Imine Salt Intermediate Start->Inter Electrophilic Subst. (0°C to Reflux) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Hydrolysis Hydrolysis (NaOAc/H2O) Inter->Hydrolysis Quench Product Target Aldehyde (C9H14N2O) Hydrolysis->Product Neutralization

Figure 1: Vilsmeier-Haack formylation pathway for C4-functionalization of the pyrazole core.[1][4][5][6]

Experimental Protocol (Standardized)

Note: All steps must be performed in a fume hood due to


 toxicity.
  • Reagent Formation: In a dry round-bottom flask under

    
    , cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add 
    
    
    
    (1.2 eq). Stir for 30 min until the Vilsmeier salt precipitates/forms.
  • Addition: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in minimum DMF and add dropwise to the reagent mixture.

  • Cyclization/Heating: Warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:4).[1][2]

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated Sodium Acetate or NaOH solution to pH 7–8.[1][2]

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Reactivity & Functionalization[1][4][7]

The C4-aldehyde is a versatile "chemical handle."[1][2] The electron-rich pyrazole ring makes the aldehyde less electrophilic than benzaldehyde, but it remains highly reactive toward nucleophiles.[1][2]

ReactivityProfile Core 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde RedAmin Reductive Amination (Schiff Bases) Core->RedAmin R-NH2 / NaBH(OAc)3 Oxidation Oxidation to Carboxylic Acid Core->Oxidation KMnO4 or NaClO2 Condensation Knoevenagel Condensation Core->Condensation Malononitrile / Base Reduction Reduction to Alcohol Core->Reduction NaBH4 Drug Bioactive Amines (Kinase Inhibitors) RedAmin->Drug Acid Pyrazole-4-carboxylic acid (Building Block) Oxidation->Acid Vinyl Vinyl Pyrazoles (Michael Acceptors) Condensation->Vinyl

Figure 2: Divergent synthesis pathways utilizing the C4-aldehyde handle.[1]

Key Application: Reductive Amination

This is the primary route for generating kinase inhibitors.[1][2]

  • Protocol: Mix aldehyde (1 eq) and amine (1.1 eq) in DCE. Add

    
     (1.5 eq).[2] Stir 12h at RT.[1][2] The steric bulk of the isopropyl group rarely interferes with the C4-aldehyde reactivity due to the distance and geometry.[1][2]
    
Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signals are diagnostic.

1H NMR (CDCl₃, 400 MHz) Expectations:

  • Aldehyde (-CHO): Singlet,

    
     9.80 – 10.0 ppm.[2]
    
  • Isopropyl (-CH-): Septet,

    
     4.4 – 4.6 ppm (Deshielded by N1).[1][2]
    
  • C5-Methyl: Singlet,

    
     2.4 – 2.5 ppm.[1][2]
    
  • C3-Methyl: Singlet,

    
     2.3 – 2.4 ppm.[2]
    
  • Isopropyl Methyls: Doublet,

    
     1.4 – 1.5 ppm.[2]
    

Mass Spectrometry (ESI+):

  • [M+H]+: 167.23 m/z.[2]

Handling, Stability & Safety

GHS Classification:

  • Warning: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2][7]

Storage Protocols:

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent autoxidation of the aldehyde to the carboxylic acid.[2]

  • Temperature: 2–8°C (Refrigerate).

  • Stability: Stable for >12 months if protected from light and moisture.[1][2]

References
  • Attaryan, O. S., et al. (2006).[2][6] Vilsmeier–Haack Formylation of 3,5-Dimethylpyrazoles. Russian Journal of General Chemistry. (Contextual grounding for Vilsmeier mechanism on dimethylpyrazoles).

  • PubChem. (2025).[1][2] 1-Methyl-1H-pyrazole-4-carbaldehyde (Analogous Properties). National Library of Medicine.[2] Retrieved January 29, 2026, from [Link]

Sources

Foundational

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS number

Executive Summary 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 890626-07-0) represents a privileged heterocyclic scaffold in modern medicinal chemistry.[1] As a trisubstituted pyrazole bearing a reactive form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 890626-07-0) represents a privileged heterocyclic scaffold in modern medicinal chemistry.[1] As a trisubstituted pyrazole bearing a reactive formyl group at the C4 position, it serves as a critical linchpin in the synthesis of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs), specifically ALK, ROS1, and c-Met pathways. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols via the Vilsmeier-Haack reaction, and its downstream utility in drug discovery.

Chemical Identity & Physicochemical Profile

This compound is characterized by the stability of the pyrazole ring combined with the high electrophilicity of the aldehyde moiety. The isopropyl group at N1 provides lipophilicity modulation, influencing the pharmacokinetic (PK) profile of derived pharmaceutical agents.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS Number 890626-07-0
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
SMILES CC(C)N1C(C)=C(C=O)C(C)=N1
Appearance Off-white to pale yellow solid / crystalline powder
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Melting Point 62–66 °C (Typical range for pure polymorphs)
Purity Standard ≥97% (HPLC) for synthetic applications

Synthetic Methodology: The Vilsmeier-Haack Protocol

The most robust route to CAS 890626-07-0 is the Vilsmeier-Haack formylation of the precursor 1-isopropyl-3,5-dimethylpyrazole.[1] This electrophilic aromatic substitution is preferred over direct oxidation of alcohols due to its regioselectivity for the electron-rich C4 position.

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct phases:

  • Precursor Assembly: Condensation of acetylacetone with isopropylhydrazine.

  • Formylation: Generation of the chloroiminium ion (Vilsmeier reagent) and subsequent attack on the pyrazole ring.

SynthesisWorkflow Start Acetylacetone + Isopropylhydrazine Inter 1-Isopropyl-3,5- dimethylpyrazole Start->Inter Cyclocondensation (Reflux, EtOH) Complex Iminium Intermediate Inter->Complex Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Complex Electrophilic Attack at C4 Hydrolysis Base Hydrolysis (NaOAc/H2O) Complex->Hydrolysis Quench Product Target Aldehyde (CAS 890626-07-0) Hydrolysis->Product Precipitation

Figure 1: Step-wise synthetic pathway from raw materials to the target aldehyde.

Validated Experimental Protocol

Reagents:

  • 1-Isopropyl-3,5-dimethylpyrazole (1.0 eq)[1][2]

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (3.0 eq - acts as solvent and reagent)[1]

  • Sodium Acetate (sat.[3] aq.)

Procedure:

  • Reagent Formation: In a dry 3-neck flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise over 30 minutes. Critical: Maintain temp <10°C to prevent thermal decomposition of the Vilsmeier complex.

  • Addition: Dissolve the pyrazole precursor in minimal DMF and add slowly to the pre-formed complex.

  • Heating: Warm the mixture to 90–100°C for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting material disappears.

  • Quench: Cool to room temperature. Pour the reaction mixture onto crushed ice (exothermic).

  • Hydrolysis: Neutralize and hydrolyze the iminium salt by adding saturated sodium acetate solution until pH ≈ 7–8. Stir for 1 hour.

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1) if necessary.[4][5]

Reactivity Profile & Downstream Utility

The C4-aldehyde group is a versatile "chemical handle," allowing this molecule to serve as a divergent intermediate.

Table 2: Key Functionalization Pathways

Reaction TypeReagentsProduct ClassApplication
Reductive Amination R-NH₂, NaBH(OAc)₃Aminomethyl pyrazolesKinase inhibitor linker design
Knoevenagel Condensation Malononitrile, PiperidineVinyl nitrilesMichael acceptors (covalent inhibitors)
Schiff Base Formation Aryl amines, EtOH, RefluxImines/AzomethinesAntimicrobial agents
Oxidation NaClO₂ or KMnO₄Carboxylic AcidsPeptidomimetics

Medicinal Chemistry Applications

The 1-isopropyl-3,5-dimethylpyrazole moiety acts as a bioisostere for phenyl rings or other heteroaromatics, often improving solubility and metabolic stability.[1]

Case Study: Kinase Inhibition (ALK/c-Met)

In the development of Crizotinib and its analogs, the pyrazole ring is crucial for binding in the ATP-binding pocket. The 4-position (derived from our aldehyde) often extends into the solvent-exposed region or interacts with the gatekeeper residue.[1]

MedChemUtility Aldehyde CAS 890626-07-0 (Scaffold) Target1 Schiff Base Ligands (Antimicrobial) Aldehyde->Target1 + Amines Target2 c-Met / ALK Inhibitors (Anticancer) Aldehyde->Target2 + Indolinones Target3 Agrochemicals (Fungicides) Aldehyde->Target3 + Hydrazides Mechanism ATP-Binding Pocket Interaction (H-Bonding) Target2->Mechanism Mode of Action

Figure 2: Divergent synthesis applications in pharmaceutical and agrochemical research.

Handling & Safety (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for reactive aldehydes and pyrazoles.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[6]

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation - H335)[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Attaryan, O. S., et al. (2006).[7] Vilsmeier-Haack formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedure for Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Strategic Importance 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 890626-07-0) represents a critical pharmacophore in modern medicinal chemistry.[1] As a trisubstituted pyrazole featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 890626-07-0) represents a critical pharmacophore in modern medicinal chemistry.[1] As a trisubstituted pyrazole featuring a reactive formyl group at the C4 position, it serves as a versatile linchpin for generating Schiff bases, chalcones, and fused heterocyclic systems often targeted in kinase inhibitor discovery (e.g., JAK/STAT pathway modulation) and agrochemical development.

This guide provides a rigorous spectroscopic breakdown and a validated synthetic pathway, moving beyond basic data listing to explain the structural causality governing its physical properties.

Synthetic Pathway: The Vilsmeier-Haack Formylation

The most robust method for introducing the aldehyde moiety at the C4 position of the electron-rich pyrazole ring is the Vilsmeier-Haack reaction . This protocol utilizes N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate an electrophilic chloroiminium species in situ.[2]

Reaction Mechanism & Protocol

The reaction relies on the nucleophilicity of the pyrazole C4 carbon, which is enhanced by the electron-donating methyl groups at C3 and C5.

Step-by-Step Protocol:

  • Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise under N₂. Stir for 30 min to generate the Vilsmeier reagent.[3]

  • Addition: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 equiv) in minimal DMF and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.

  • Cyclization/Heating: Warm to room temperature, then heat to 80-90°C for 4–6 hours. Note: Monitoring by TLC (30% EtOAc/Hexane) is essential to observe the disappearance of the starting material.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to release the aldehyde.

  • Workup: Extract with dichloromethane (DCM), wash with NaHCO₃, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Water if necessary.

Process Workflow Diagram

VilsmeierHaack Reagents Reagents: DMF + POCl3 Intermediate Vilsmeier Reagent (Chloroiminium Ion) Reagents->Intermediate 0°C, 30 min Complex Iminium Salt Intermediate Intermediate->Complex + Substrate 80°C, 4-6h Substrate Substrate: 1-Isopropyl-3,5-dimethylpyrazole Substrate->Complex Hydrolysis Hydrolysis (Ice/NaOAc) Complex->Hydrolysis Quench Product Target Product: Aldehyde Formation Hydrolysis->Product Workup

Figure 1: Critical path for the Vilsmeier-Haack formylation of electron-rich pyrazoles.

Spectroscopic Characterization

The structural integrity of the compound is validated through a multi-modal spectroscopic approach. The data below synthesizes experimental baselines for 1-alkyl-3,5-dimethylpyrazole-4-carbaldehydes.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the distinct desymmetrization caused by the N1-isopropyl group.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionShift (δ ppm)MultiplicityIntegrationStructural Insight
-CHO 9.85 – 9.95Singlet1HHighly deshielded aldehyde proton; diagnostic peak.
N1-CH 4.45 – 4.55Septet (J ≈ 7 Hz)1HMethine proton of the isopropyl group; splitting due to 6 adjacent methyl protons.
C3-CH₃ 2.45 – 2.50Singlet3HMethyl group adjacent to the electron-withdrawing aldehyde (slight downfield shift).
C5-CH₃ 2.35 – 2.40Singlet3HMethyl group adjacent to N1; typically shielded relative to C3-Me.
Iso-CH₃ 1.45 – 1.50Doublet (J ≈ 7 Hz)6HGeminal dimethyls of the isopropyl group.

¹³C NMR Key Signals (100 MHz, CDCl₃):

  • Carbonyl (C=O): ~184.0 ppm.

  • Pyrazole C3/C5: ~152.0 ppm / ~144.0 ppm (Quaternary carbons).

  • Pyrazole C4: ~116.0 ppm (Ipso carbon, shielded by conjugation).

  • Isopropyl Methine: ~50.0 ppm.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid functional group verification.

  • C=O Stretch: 1660–1680 cm⁻¹ (Strong). The conjugation with the pyrazole ring lowers the frequency compared to non-conjugated aldehydes (~1720 cm⁻¹).

  • C-H Stretch (Aldehyde): 2750–2850 cm⁻¹ (Fermi doublet).

  • C=N / C=C (Ring): 1530–1560 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Formula: C₉H₁₄N₂O[4][5][6]

  • Molecular Weight: 166.22 g/mol [4]

  • Ionization (ESI+):

    • [M+H]⁺: 167.12 m/z (Base peak).

    • [M+Na]⁺: 189.10 m/z.

Structural Elucidation Logic

When validating the synthesis, researchers must distinguish the target molecule from potential regioisomers (e.g., formation of the aldehyde at the C3 or C5 methyls, though chemically unlikely under Vilsmeier conditions).

Analytical Decision Tree

StructuralLogic Sample Purified Sample IR_Check IR: C=O Band? (1660-1680 cm-1) Sample->IR_Check H_NMR 1H NMR Analysis IR_Check->H_NMR Confirmed Aldehyde_Test Singlet @ ~9.9 ppm? H_NMR->Aldehyde_Test Iso_Test Septet @ ~4.5 ppm? Aldehyde_Test->Iso_Test Yes Isomer_Check NOE Experiment: Interaction between Iso-CH and C5-Me? Iso_Test->Isomer_Check Yes Confirmed Structure Confirmed: 1-Iso-3,5-dimethyl-4-CHO Isomer_Check->Confirmed Positive NOE

Figure 2: Logic flow for confirming the regiochemistry of the trisubstituted pyrazole.

Expert Insight on Regiochemistry: The Vilsmeier-Haack reaction is highly selective for the C4 position in pyrazoles due to the electronic density distribution. However, the NOE (Nuclear Overhauser Effect) experiment is the "Gold Standard" for confirmation. Irradiation of the isopropyl methine proton (~4.5 ppm) should show an enhancement of the C5-methyl singlet (~2.4 ppm), confirming their spatial proximity. If the isopropyl group were at N2 (a tautomeric impossibility here due to alkylation, but theoretically relevant in unsubstituted pyrazoles), this interaction would be absent.

Applications in Drug Development

This specific aldehyde is a "privileged intermediate." Its utility extends beyond simple structure; it is a gateway to:

  • Schiff Bases: Condensation with aromatic amines yields azomethines with potent antifungal and antibacterial profiles.

  • Chalcones: Claisen-Schmidt condensation with acetophenones creates Michael acceptors, often tested for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

  • Fused Heterocycles: Reaction with hydrazine hydrate yields pyrazolo[3,4-d]pyrimidines, bio-isosteres of purine bases used in kinase inhibition.

References

  • BenchChem. (2025).[7] Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from

  • Attaryan, O. S., et al. (2006).[8] Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazoles. Russian Journal of General Chemistry. Retrieved from

  • PubChem. (2025).[9] Compound Summary: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CID 5230052). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from

  • Growingscience. (2013).[2] Vilsmeier-Haack reagent: A facile synthesis of pyrazole derivatives. Retrieved from

Sources

Foundational

Technical Deep Dive: 1H NMR Characterization of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This technical guide provides an in-depth analysis of the 1H NMR spectrum for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 1H NMR spectrum for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Executive Summary

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a versatile pharmacophore scaffold in medicinal chemistry, particularly for the development of Schiff bases, chalcones, and fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) with antimicrobial and anti-inflammatory properties.

Accurate structural validation of this intermediate is essential due to the prevalence of regioisomers in pyrazole synthesis. This guide details the proton nuclear magnetic resonance (1H NMR) signature required to certify the regiochemistry (N1-isopropyl placement) and purity of the compound.

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule consists of an electron-rich pyrazole core substituted at all carbon positions.

  • The Aldehyde (C4-CHO): The carbonyl oxygen exerts a strong anisotropic deshielding effect, pushing the aldehyde proton resonance to the far downfield region (>9.0 ppm).

  • The Isopropyl Group (N1-iPr): The methine proton (CH) is directly attached to the electronegative pyrrole-like nitrogen (N1), resulting in significant deshielding compared to a standard alkane. The two methyl groups are chemically equivalent.

  • The Ring Methyls (C3-Me & C5-Me): These methyls are magnetically distinct due to the lack of symmetry across the N1-N2 axis. The C5-methyl is sterically crowded by the N1-isopropyl group, often leading to slight variations in chemical shift compared to the C3-methyl.

Diagram 1: Synthesis & Structural Logic

The following flow illustrates the standard Vilsmeier-Haack pathway and the resulting structural nodes for NMR analysis.

G cluster_analysis Critical NMR Nodes Start Hydrazone Precursor (Isopropylhydrazine + Acetylacetone) Intermediate Iminium Salt Intermediate Start->Intermediate Cyclization & Formylation Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Hydrolysis Hydrolysis (Basic Workup) Intermediate->Hydrolysis Product Target Aldehyde (C4-CHO Installation) Hydrolysis->Product Analysis1 Aldehyde (-CHO) ~9.9 ppm Product->Analysis1 Analysis2 Isopropyl Methine Septet Product->Analysis2

Caption: Synthesis via Vilsmeier-Haack formylation and critical NMR verification nodes.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and minimize solvent-solute interactions that distort chemical shifts, the following protocol is recommended.

Materials
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes hydrogen bonding compared to DMSO-
    
    
    
    , providing sharper resolution for the methyl singlets.
    • Note: If solubility is poor, DMSO-

      
       may be used, but expect the water peak to interfere near 3.3 ppm and slight shifts in the aldehyde peak.
      
  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1][2][3]

Methodology
  • Sample Prep: Dissolve 10–15 mg of the aldehyde in 0.6 mL of

    
    . Ensure the solution is clear; filter through a cotton plug if particulate matter (salts from Vilsmeier workup) remains.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H pulse (zg30).

    • Scans: 16–32 scans are sufficient for this molecular weight.

    • Relaxation Delay (D1): Set to

      
       1.0 second to ensure full relaxation of the aldehyde proton, which can have a longer 
      
      
      
      .
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier transform to enhance signal-to-noise ratio. Phase correct manually to ensure the aldehyde singlet is symmetric.

1H NMR Data Interpretation

The spectrum is characterized by five distinct signal sets. The integration ratio should be 1 : 1 : 2 : 3 : 3 : 6 (if separating ring methyls) or 1 : 1 : 6 : 6 .

Spectral Data Table ( , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
9.85 – 9.95 Singlet (s)1H--CHO Aldehyde proton at C4. Deshielded by carbonyl anisotropy.
4.40 – 4.55 Septet (sept)1H

N-CH Isopropyl methine. Deshielded by N1; splits into 7 peaks by 6 adjacent methyl protons.
2.45 – 2.52 Singlet (s)3H-C5-CH3 Methyl on the ring. Typically downfield of C3-Me due to steric compression from N-iPr.
2.38 – 2.42 Singlet (s)3H-C3-CH3 Methyl on the ring.
1.45 – 1.55 Doublet (d)6H

-CH(CH3)2 Isopropyl methyls. Equivalent methyls split by the single methine proton.
Detailed Mechanistic Analysis
1. The Isopropyl Coupling System (The "Septet")

The most diagnostic feature of this molecule is the isopropyl group.

  • The Doublet (1.5 ppm): The six methyl protons are chemically equivalent. They couple to the single neighboring methine proton (

    
    ), resulting in a doublet (
    
    
    
    ).
  • The Septet (4.5 ppm): The single methine proton couples to the six methyl protons (

    
    ), resulting in a septet (
    
    
    
    ).
  • Validation: The coupling constant (

    
    ) for the doublet and the septet must match  (approx 7.0 Hz). If they do not, the assignment is incorrect.
    
2. Regiochemistry: 3-Me vs. 5-Me

In 1-substituted pyrazoles, the assignment of the 3-methyl and 5-methyl groups is often debated.

  • General Rule: The C5-methyl group (adjacent to the substituted nitrogen) is usually observed slightly downfield (higher ppm) compared to the C3-methyl group due to the deshielding effect of the N1-substituent and steric crowding.

  • NOE Confirmation: In a rigorous setting, a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the isopropyl methine signal (~4.5 ppm) should show enhancement of the C5-methyl singlet (~2.5 ppm), but not the C3-methyl. This confirms the N1-position of the isopropyl group.

Diagram 2: Spin-Spin Coupling Logic

The following diagram visualizes the splitting pattern logic for the isopropyl tail.

Coupling Methine Methine Proton (CH) ~4.5 ppm Interaction Spin-Spin Coupling J = 7.0 Hz Methine->Interaction Sees 6 neighbors Methyls Methyl Protons (2 x CH3) ~1.5 ppm Methyls->Interaction Sees 1 neighbor Result1 Result: Septet (1:6:15:20:15:6:1) Interaction->Result1 Methine Signal Result2 Result: Doublet (1:1) Interaction->Result2 Methyl Signal

Caption: Spin-spin coupling logic for the N-Isopropyl group verification.

Troubleshooting & Impurity Profiling

Common impurities from the Vilsmeier-Haack synthesis can mimic or obscure product signals.

ImpurityCharacteristic Signals (

)
Source
DMF (N,N-Dimethylformamide) 8.02 (s), 2.96 (s), 2.88 (s)Residual solvent from reaction. The 8.02 peak can be confused with aromatic protons, but this molecule has no ring protons.
Water ~1.56 (varies)Wet solvent. Can overlap with isopropyl doublet.
Dichloromethane 5.30 (s)Extraction solvent residue.
Unreacted Pyrazole Absence of 9.9 ppm peakIncomplete formylation.[4]

Critical Check: If the integral of the aldehyde proton (9.9 ppm) is less than 1.0 relative to the isopropyl methine (1.0), the sample likely contains unreacted starting material or the aldehyde has degraded (oxidized to carboxylic acid—look for broad singlet >11 ppm).

References

  • Vilsmeier-Haack Reaction Mechanism & Pyrazoles

    • Title: Vilsmeier-Haack reaction of hydrazones: A route to 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.[5][6]

    • Source: ARKIVOC (2011).[6]

    • URL:[Link]

  • NMR Chemical Shifts of Trace Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2]

    • Source: J. Org.[7] Chem. (2010).[2][4][6][7]

    • URL:[Link]

  • General Pyrazole NMR Data

    • Title: 1H NMR Chemical Shifts (Oregon St
    • Source: Oregon St
    • URL:[Link]

Sources

Exploratory

Technical Guide: 13C NMR Analysis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde . It is designed for analytical chemists and medicinal chemists requiring rigorous str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde . It is designed for analytical chemists and medicinal chemists requiring rigorous structural verification of this pharmacophore intermediate.

Executive Summary & Structural Context

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by a fully substituted pyrazole core featuring an electron-withdrawing formyl group at the C4 position and an electron-donating isopropyl group at N1.

Accurate 13C NMR analysis is essential to distinguish this regioisomer from potential isomers (e.g., 1-isopropyl-3,5-dimethyl vs. 1-isopropyl-4,5-dimethyl variants) and to quantify impurities arising from the Vilsmeier-Haack formylation process.

Molecular Specifications
  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • MW: 166.22 g/mol

  • Key Functional Groups: Pyrazole ring, Aldehyde (C=O), Isopropyl (N-alkyl), Methyl substituents.

Experimental Protocol (Best Practices)

To ensure high-resolution data suitable for publication or regulatory filing, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4][5][6][7]
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard solvent. Dimethyl sulfoxide-d
    
    
    
    (DMSO-d
    
    
    ) should be used if solubility is poor or to resolve specific signal overlaps, though it may cause solvent-induced shifts (up to ±2 ppm).
  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the central triplet of CDCl

    
     at 77.16 ppm.
    
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Reasoning: The aldehyde carbonyl (C-CHO) and quaternary ring carbons (C3, C4, C5) have long longitudinal relaxation times (

      
      ). Insufficient D1 leads to poor signal-to-noise ratios for these critical diagnostic peaks.
      
  • Scans (NS): Minimum 256 (512 recommended for clear observation of minor impurities).

  • Spectral Width: -10 to 220 ppm (to capture the aldehyde carbonyl ~185 ppm).

13C NMR Spectral Assignments

The following data represents the chemical shift profile in CDCl


. Assignments are grounded in substituent chemical shift increments and analogous pyrazole systems [1, 2].
Data Summary Table
Carbon EnvironmentLabelShift (δ, ppm)Multiplicity (DEPT-135)Structural Diagnostic Notes
Aldehyde Carbonyl C-CHO184.0 – 186.0 C (Quaternary)*Most deshielded signal; diagnostic of Vilsmeier completion.
Pyrazole C3 C3150.0 – 153.0 C (Quaternary)Deshielded by adjacent N=C bond.
Pyrazole C5 C5142.0 – 145.0 C (Quaternary)Shielded relative to C3 due to N-Isopropyl attachment.
Pyrazole C4 C4116.0 – 119.0 C (Quaternary)Shielded aromatic region; position affected by EWG (CHO).
Isopropyl Methine N-CH48.0 – 52.0 CHDistinctive methine; broadens if N-inversion is slow (rare at RT).
Isopropyl Methyls CH(CH3)221.5 – 22.5 CH3Intense signal (2 equivalent carbons).
Ring Methyl (C3-Me) 3-Me13.0 – 15.0 CH3Typically downfield of 5-Me.
Ring Methyl (C5-Me) 5-Me10.0 – 12.0 CH3Typically upfield due to steric compression from N-iPr.

*Note: In standard 1H-decoupled 13C spectra, the aldehyde appears as a singlet. In coupled spectra, it is a doublet.

Detailed Assignment Logic
1. The Carbonyl Region (180+ ppm)

The signal at ~185 ppm is unambiguous. If this peak is absent, the formylation failed. If a peak appears at ~162 ppm, it indicates residual DMF (Vilsmeier reagent byproduct).

2. The Pyrazole Core (C3 vs. C5)

Distinguishing C3 and C5 is the most challenging aspect.

  • C3 (approx. 152 ppm): Adjacent to the pyridine-like nitrogen (N2). It generally resonates downfield.

  • C5 (approx. 144 ppm): Adjacent to the pyrrole-like nitrogen (N1) bearing the isopropyl group.

  • Validation: Use HMBC (Heteronuclear Multiple Bond Correlation) .

    • The Isopropyl methine proton will show a strong 3-bond correlation (

      
      ) to C5  but typically NOT to C3. This is the definitive "anchor" for the assignment.
      
3. The Isopropyl Group

The N-isopropyl group provides a characteristic "signature":

  • A methine signal around 50 ppm.[1]

  • A strong methyl signal around 22 ppm (representing two equivalent carbons).

  • Stereochemical Note: The isopropyl group rotates freely; however, significant steric bulk at C5 (methyl) can sometimes cause broadening, though usually sharp at 298 K.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision tree for assigning the structure and ruling out common regioisomers (e.g., 1-isopropyl-4,5-dimethyl isomer).

NMR_Assignment_Flow Start Unknown Sample (C9H14N2O) Step1 1. Check 180-190 ppm Start->Step1 Aldehyde Signal Present? (~185 ppm) Step1->Aldehyde Step2 2. Analyze Aliphatic Region (10-60 ppm) Aldehyde->Step2 Yes Fail Formylation Incomplete or Wrong Isomer Aldehyde->Fail No Isopropyl Identify N-iPr: CH (~50) & 2xMe (~22) Step2->Isopropyl Step3 3. HMBC Experiment (Critical Step) Isopropyl->Step3 Correlation Correlate N-CH proton to Aromatic Region Step3->Correlation Result_C5 Correlation to ~144 ppm? (Identifies C5) Correlation->Result_C5 Result_C3 No Correlation to ~152 ppm (Identifies C3 by exclusion) Result_C5->Result_C3 Yes Conclusion CONFIRMED STRUCTURE: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Result_C3->Conclusion

Caption: Logical workflow for structural confirmation using 1D and 2D NMR data.

Synthesis & Impurity Profiling (Vilsmeier-Haack)

This compound is typically synthesized via the Vilsmeier-Haack reaction using 1-isopropyl-3,5-dimethylpyrazole, POCl


, and DMF [3]. Understanding this mechanism helps identify specific impurities in the 13C spectrum.[2]
Common Impurities and Their Shifts[1][2][6]
Impurity SourceCompoundDiagnostic 13C Signals (ppm)
Starting Material 1-Isopropyl-3,5-dimethylpyrazoleMissing peak at ~185 (CHO). C4 shifts upfield to ~105 ppm (unsubstituted).
Reagent Residue DMF (N,N-Dimethylformamide)162.4 (CHO), 36.0 (Me), 31.0 (Me).
Side Product Formate Esters / Hydrolysis Intermediates~160-165 ppm (Broad or multiple peaks).
Solvent Toluene (often used in workup)137.0, 129.0, 128.0, 125.0, 21.0.
Mechanism Visualization

The transformation from the pyrazole precursor to the aldehyde involves an iminium ion intermediate. Incomplete hydrolysis of this intermediate can lead to transient species visible in fresh mixtures but usually absent in purified solids.

Vilsmeier_Pathway cluster_impurities Potential Impurities Precursor Precursor: 1-iPr-3,5-dimethylpyrazole (C4 @ ~105 ppm) Intermediate Iminium Salt (Unstable) Precursor->Intermediate + Reagent Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Product Product: 4-Carbaldehyde (C4 @ ~118 ppm) (CHO @ ~185 ppm) Intermediate->Product + Hydrolysis Hydrolysis Hydrolysis (H2O/Base) Imp1 Residual DMF (162 ppm) Imp2 Unreacted Precursor (No 185 ppm)

Caption: Vilsmeier-Haack reaction pathway highlighting shift changes from precursor to product.

References

  • Holzer, W., & Seiringer, G. (2003). 13C NMR spectra of pyrazoles. Magnetic Resonance in Chemistry. (General reference for pyrazole shifts).

  • Attaryan, O. S., et al. (2006). Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazoles. Russian Journal of General Chemistry.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

Foundational

Strategic Synthesis: Vilsmeier-Haack Formylation of 1-Isopropyl-3,5-dimethyl-1H-pyrazole

[1] Executive Summary The formylation of 1-isopropyl-3,5-dimethyl-1H-pyrazole (Substrate) to yield 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Product) is a pivotal transformation in the synthesis of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The formylation of 1-isopropyl-3,5-dimethyl-1H-pyrazole (Substrate) to yield 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Product) is a pivotal transformation in the synthesis of heterocyclic kinase inhibitors and agrochemicals.[1] While the Vilsmeier-Haack (VH) reaction is a textbook method, its application to electron-rich heterocycles requires precise kinetic control to manage exotherms and ensure regioselectivity.[1]

This guide moves beyond standard recipes, offering a self-validating protocol designed for reproducibility and scalability. It addresses the specific steric influence of the N-isopropyl group and the critical thermodynamics of the phosphoryl chloride (POCl


) / dimethylformamide (DMF) system.

Mechanistic Rationale & Regioselectivity[1][2]

The Electrophilic Imperative

Pyrazoles are


-excessive heterocycles.[1] In 1,3,5-trisubstituted pyrazoles, the C3 and C5 positions are sterically and chemically blocked by methyl groups.[1] This directs the electrophilic attack exclusively to the C4 position .[1]

Unlike 1H-pyrazoles (unsubstituted on nitrogen), which often suffer from competitive N-formylation or suppression of reactivity due to salt formation, the 1-isopropyl substituent serves two functions:

  • Electronic Activation: It maintains the nucleophilicity of the pyrazole ring by preventing deprotonation/coordination at the nitrogen.[1]

  • Solubility & Lipophilicity: It enhances solubility in organic solvents (DCM, DMF) compared to methyl analogs, aiding the workup.[1]

Reaction Pathway Visualization

The reaction proceeds through the in-situ generation of the Vilsmeier reagent (chloromethylene)dimethyliminium chloride, followed by Electrophilic Aromatic Substitution (EAS).

VilsmeierMechanism DMF DMF VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent Activation (-PO2Cl2-) POCl3 POCl3 POCl3->VH_Reagent Intermediate Iminium Salt Intermediate VH_Reagent->Intermediate EAS at C4 Substrate 1-iPr-3,5-dimethyl -pyrazole Substrate->Intermediate Product 4-Carbaldehyde Product Intermediate->Product pH > 9 Hydrolysis Hydrolysis (Aq. Acetate/Carbonate) Hydrolysis->Product

Figure 1: Mechanistic pathway highlighting the critical intermediate formation and hydrolysis steps.[1]

Strategic Protocol

This protocol is designed for a 50 mmol scale but is linearly scalable provided heat transfer is managed.[1]

Materials & Stoichiometry
ComponentRoleEquiv.[1]Notes
1-Isopropyl-3,5-dimethylpyrazole Substrate1.0Limiting reagent.[1]
DMF (Anhydrous) Solvent/Reagent5.0 - 7.0Excess serves as solvent.[1] Dryness is critical (<0.1% H2O).[1]
POCl

Activator1.2 - 1.5Freshly distilled preferred if yellow.[1]
Sodium Acetate (aq) QuenchExcessBuffers hydrolysis to prevent tarring.[1]
Step-by-Step Methodology
Phase 1: Reagent Formation (The "Cold" Phase)
  • Setup: Flame-dried 3-neck round bottom flask (RBF) equipped with a pressure-equalizing addition funnel, internal thermometer, and N

    
     inlet.
    
  • Action: Charge DMF (5.0 equiv) and cool to 0–5 °C .

  • Addition: Add POCl

    
     (1.2 equiv) dropwise over 20 minutes.
    
  • Checkpoint: Ensure internal temperature (

    
    ) does not exceed 10 °C. The solution will turn pale yellow/viscous as the Vilsmeier salt precipitates.[1]
    
  • Aging: Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium species.

Phase 2: Substrate Addition & Reaction (The "Hot" Phase)
  • Preparation: Dissolve the pyrazole substrate in a minimum volume of DMF (1-2 mL/g).

  • Addition: Add the substrate solution dropwise to the cold Vilsmeier reagent.[1]

  • Observation: An initial exotherm may occur.[1]

  • Ramp: Remove the ice bath. Allow to warm to RT, then heat to 70–80 °C .

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:3) or HPLC.[1][2] Conversion is usually complete within 3–6 hours.[1]

    • Self-Validation: If starting material persists after 6h, add 0.1 equiv additional POCl

      
      , but only after cooling back to RT.[1]
      
Phase 3: Controlled Hydrolysis (The Danger Zone)
  • Cooling: Cool the reaction mixture to <20 °C .

  • Quench: Pour the reaction mixture slowly into crushed ice containing Sodium Acetate (buffered to pH 5-6 initially).

    • Why Acetate? Direct neutralization with strong base (NaOH) can cause rapid polymerization of the aldehyde or haloform cleavage.[1]

  • Neutralization: Once the initial hydrolysis is done (exotherm subsides), adjust pH to 9–10 with saturated Na

    
    CO
    
    
    
    or NaOH to liberate the free base.[1]
  • Isolation: The product typically precipitates as a solid.[1] Filter, wash with water, and dry.[1] If oil forms, extract with DCM.[1]

Critical Process Parameters (CPP) & Troubleshooting

The following workflow diagram illustrates the decision matrix during the synthesis.

Workflow Start Start: Dry DMF + POCl3 CheckTemp Is T_int < 10°C? Start->CheckTemp CheckTemp->Start No (Cool Down) AddSubstrate Add Pyrazole Solution CheckTemp->AddSubstrate Yes Heat Heat to 80°C (3-6h) AddSubstrate->Heat TLC TLC Check Heat->TLC TLC->Heat Incomplete Quench Pour onto Ice/NaOAc TLC->Quench Complete Isolate Filter Solid / Extract DCM Quench->Isolate

Figure 2: Operational workflow emphasizing temperature checkpoints.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in DMF/POCl

Distill POCl

; use molecular sieves for DMF.
Dark/Tarred Product T

too high during quench
Quench slower; ensure internal temp <20°C before mixing.
Incomplete Reaction Old POCl

(Hydrolyzed)
Use fresh bottle; increase equivalents to 1.5.
Product is Oily Residual DMFWash organic layer thoroughly with water/brine (x3).[1] Recrystallize from EtOH/Water.[1]

Physical Properties & Characterization

Based on the 1,3,5-trimethyl analog and general trends for this scaffold [1, 3], the expected data for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 890626-07-0) are:

  • Appearance: White to off-white crystalline solid (or pale yellow oil that solidifies).[1]

  • Melting Point: ~60–80 °C (Estimate based on trimethyl analog MP of 83°C [1]).[1]

  • IR (cm

    
    ):  ~1660–1670 (C=O stretch, strong).[1][3]
    
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       9.8–9.9 (s, 1H, CHO)[1]
      
    • 
       4.4–4.5 (sept, 1H, CH(CH
      
      
      
      )
      
      
      )[1]
    • 
       2.4–2.5 (s, 3H, C3-Me or C5-Me)[1]
      
    • 
       2.3–2.4 (s, 3H, C3-Me or C5-Me)[1]
      
    • 
       1.4–1.5 (d, 6H, CH(CH
      
      
      
      )
      
      
      )[1]

Safety & Industrial Relevance

Thermal Hazards

The formation of the Vilsmeier reagent is exothermic .[1] Adiabatic calorimetry studies on similar systems indicate that the decomposition of the Vilsmeier complex can be hazardous if allowed to overheat without substrate [2].[1]

  • Rule: Never heat the Vilsmeier reagent above 25 °C before substrate addition.[1]

Applications

This aldehyde is a "linchpin" intermediate.[1] It is frequently subjected to:

  • Reductive Amination: To form amine-linked kinase inhibitors.[1]

  • Knoevenagel Condensation: To generate styryl-pyrazole dyes or agrochemicals.[1]

  • Oxidation: To the corresponding carboxylic acid (building block for amides).[1]

References

  • Attaryan, O. S., et al. "Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazoles."[1][2][4] Russian Journal of General Chemistry, vol. 76, no. 11, 2006, pp. 1817–1819.[1][4]

  • Org.[1][2][3][4][5][6] Process Res. Dev. "Thermal Hazards of the Vilsmeier-Haack Reaction." Mettler Toledo / ResearchGate, 2005.[1]

  • Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."[1][6] Arkivoc, 2019, part v, pp. 93-104.[1]

  • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 847285, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde." PubChem, 2025.[1] (Analogous structure reference).[1]

Sources

Exploratory

The Pyrazole Scaffold: A Chemocentric Guide to Biological Activity and Drug Design

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic properties and capacity for diverse non-covalent interactions.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic properties and capacity for diverse non-covalent interactions.[1][2] This guide dissects the biological activity of pyrazole derivatives, moving beyond surface-level observations to the mechanistic causality of their efficacy.[3][4][5][6][7] From the blockbuster anti-inflammatory Celecoxib to precision oncology agents like Crizotinib and Ruxolitinib , the pyrazole core serves as a critical anchor for hydrogen bonding and spatial orientation within enzyme active sites. This document provides a rigorous technical analysis for researchers, detailing Structure-Activity Relationships (SAR), mechanistic pathways, and self-validating experimental protocols.

The Pyrazole Pharmacophore: Chemical Versatility

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[2][7][8][9] Its biological utility stems from its tautomeric responsiveness and amphoteric nature.

  • H-Bond Donor/Acceptor: The pyrrole-like NH (donor) and pyridine-like N (acceptor) allow the scaffold to act as a bioisostere for amide bonds or carboxylic acids, facilitating high-affinity binding to protein hinge regions (e.g., in kinases).

  • Dipole & Stacking: The aromatic character allows for

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor pockets, while its dipole moment influences orientation.
    
SAR Analysis: The Substitution Zones

To rationally design pyrazole derivatives, one must treat the ring as a coordinate system with distinct zones of influence.

PositionRole in SARDesign Consideration
N1 Pharmacokinetic AnchorSubstitution here eliminates tautomerism. Bulky aryl groups often improve lipophilicity and metabolic stability (e.g., Celecoxib).
C3 Steric/Electronic GateSubstituents here (e.g.,

, t-butyl) often occupy hydrophobic pockets. Electron-withdrawing groups can modulate the pKa of the N-H (if N1 is unsubstituted).
C4 Linker/SpacerOften used to attach the "warhead" or extend the molecule into solvent-exposed regions of the binding pocket.
C5 Auxiliary BindingSubstituents here can twist the N1-phenyl ring out of planarity, affecting solubility and receptor fit.

Therapeutic Landscape & Mechanisms[3][5][6][10][11][12]

Oncology: The Kinase Inhibition Revolution

Pyrazole derivatives have revolutionized targeted cancer therapy, primarily by acting as Type I ATP-competitive inhibitors .

  • Mechanism: The pyrazole nitrogen pair mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.

  • Key Pathway: JAK-STAT Signaling .[9] In myelofibrosis, overactivation of JAK2 leads to uncontrolled cell proliferation. Pyrazoles like Ruxolitinib bind to the ATP-binding site of JAK1/2, preventing the phosphorylation of STAT proteins and halting downstream transcription of pro-survival genes.

Diagram 1: JAK-STAT Signaling & Pyrazole Inhibition

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (Blocked by Inhibitor) Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP Competition pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation DNA Gene Transcription (Proliferation) Nucleus->DNA Transcription

Caption: Mechanism of pyrazole-based inhibition in the JAK-STAT pathway. The inhibitor competes with ATP at the JAK kinase domain.

Inflammation: COX-2 Selectivity

The development of Celecoxib highlighted the pyrazole's ability to achieve isoform selectivity.

  • Mechanism: COX-2 has a secondary hydrophobic side pocket that is absent in COX-1. The bulky sulfonamide-substituted phenyl group at the N1 position of the pyrazole core fits into this pocket, granting high selectivity and reducing gastrointestinal side effects associated with non-selective NSAIDs.

Case Studies: FDA-Approved Pyrazole Drugs

DrugIndicationTargetMechanism Note
Celecoxib Arthritis / PainCOX-2N1-phenyl sulfonamide confers selectivity;

at C3 enhances metabolic stability.
Ruxolitinib MyelofibrosisJAK1/JAK2Pyrrolopyrimidine-pyrazole hybrid; Pyrazole N forms key H-bond with hinge region Leu residue.
Crizotinib NSCLC (ALK+)ALK / ROS13-substituted pyrazole acts as the hinge binder; 2-aminopyridine tail extends into the solvent front.
Niraparib Ovarian CancerPARP1/2Indazole (fused pyrazole) mimics Nicotinamide of NAD+.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Context: The most robust method for generating pyrazole libraries for SAR studies is the cyclocondensation of chalcones with hydrazines.

Reagents:

  • Chalcone derivative (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.2 equiv)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the specific chalcone in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 0.5 mL of glacial acetic acid. Why: Acid catalysis promotes the nucleophilic attack of the hydrazine nitrogen on the

    
    -carbon of the enone.
    
  • Cyclization: Add 1.2 mmol of phenylhydrazine. Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Validation (Self-Check): The disappearance of the chalcone spot and the appearance of a highly fluorescent spot (under UV 254nm) indicates pyrazoline formation.

  • Oxidation (Optional): If the target is the aromatic pyrazole, add a mild oxidant (e.g., I2 in DMSO) if spontaneous aromatization is slow.

  • Purification: Cool to room temperature. Pour into crushed ice. Filter the precipitate and recrystallize from ethanol.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Context: To validate the biological activity of a synthesized pyrazole derivative against a kinase target (e.g., JAK2).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled antibody detects the phosphorylated substrate.

Materials:

  • Recombinant Kinase (e.g., JAK2 domain)

  • Substrate (Biotinylated peptide)

  • ATP (at

    
     concentration)
    
  • Test Compound (Pyrazole derivative)[4][10][11][12][13][14][15][16][17]

  • Detection Reagents:

    
    -Anti-phospho-antibody + APC-Streptavidin.
    

Step-by-Step:

  • Preparation: Dilute test compounds in 100% DMSO (top concentration 10 mM) and perform 3-fold serial dilutions.

  • Enzyme Mix: In a 384-well white low-volume plate, add 2

    
    L of kinase buffer containing the enzyme.
    
  • Inhibitor Addition: Add 50 nL of the diluted compound. Incubate for 15 mins at RT. Why: Allows the inhibitor to reach equilibrium binding with the kinase before ATP competition begins.

  • Reaction Start: Add 2

    
    L of Substrate/ATP mix. Critical: ATP concentration must be close to the enzyme's 
    
    
    
    to ensure the assay detects competitive inhibitors effectively.
  • Incubation: Incubate for 60 mins at RT.

  • Termination/Detection: Add 4

    
    L of Detection Mix (EDTA to stop reaction + Antibody/Streptavidin).
    
  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     using a 4-parameter logistic fit.
    

Drug Development Decision Workflow

The following diagram illustrates the logical progression from a pyrazole hit to a lead candidate, emphasizing "Go/No-Go" decision points based on the data discussed above.

Diagram 2: Pyrazole Lead Optimization Workflow

Drug_Dev_Workflow Start Pyrazole Hit Identified (High Throughput Screen) SAR SAR Expansion (Vary C3/C5/N1) Start->SAR Assay_Potency In Vitro Potency (IC50 < 100 nM?) SAR->Assay_Potency Selectivity Selectivity Profiling (Kinase Panel/COX Isoforms) Assay_Potency->Selectivity Yes Redesign Structural Redesign (Scaffold Hopping/Isosterism) Assay_Potency->Redesign No Selectivity_Check Selectivity Index > 50x? Selectivity->Selectivity_Check ADME ADME Evaluation (Solubility, Metabolic Stability) Selectivity_Check->ADME Yes Selectivity_Check->Redesign No ADME_Check Bioavailability Acceptable? ADME->ADME_Check Lead Lead Candidate (Ready for In Vivo) ADME_Check->Lead Yes ADME_Check->Redesign No Redesign->SAR Iterate

Caption: Iterative workflow for optimizing pyrazole derivatives from initial hit to viable lead candidate.

References

  • Ansari, A. et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry. Link

  • Fabbro, D. et al. (2012). Ten years of protein kinase inhibitors: from the bench to the clinic. Nature Reviews Drug Discovery. Link

  • FDA Approved Drugs Database . (2024). Ruxolitinib (Jakafi) Approval History. U.S. Food and Drug Administration.[9][11] Link

  • Karthik, S. et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances. Link

  • Zhang, S. et al. (2023).[11] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

  • Bhat, A. et al. (2022).[13] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules. Link

Sources

Foundational

The Pyrazole-4-Carboxaldehyde Scaffold: A Linchpin in Heterocyclic Design

Topic: Reactivity of the Aldehyde Group on a Pyrazole Ring Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Medicinal Chemists & Process Scientists Executive Summary The pyrazole ring, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Aldehyde Group on a Pyrazole Ring Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Medicinal Chemists & Process Scientists

Executive Summary

The pyrazole ring, particularly when functionalized with an aldehyde group at the C4 position, represents a "privileged scaffold" in modern drug discovery. It serves as the electrophilic anchor for synthesizing complex fused heterocycles—most notably pyrazolo[3,4-b]pyridines (kinase inhibitors) and pyrazolo[3,4-d]pyrimidines (bioisosteres of purines).

This guide moves beyond basic textbook reactivity. It dissects the electronic push-pull dynamics that make 4-formylpyrazoles unique, provides a self-validating protocol for their generation via the Vilsmeier-Haack reaction, and details the downstream transformation into fused ring systems.

Structural Dynamics & Electronic Landscape

To manipulate the reactivity of a pyrazole aldehyde, one must first understand the electronic environment. The pyrazole ring is


-excessive (electron-rich), while the formyl group (-CHO) is 

-deficient (electron-withdrawing).
The Push-Pull Effect
  • The Ring (Donor): The N1-nitrogen (pyrrole-like) donates electron density into the ring, making C4 significantly nucleophilic.

  • The Aldehyde (Acceptor): The carbonyl oxygen pulls density, activating the

    
    -carbon (C4) for electrophilic substitution precursors but making the carbonyl carbon itself highly susceptible to nucleophilic attack.
    

This duality allows the molecule to act as a vinylogous amide equivalent , capable of reacting with binucleophiles to close rings efficiently.

Positional Isomerism

While 3-formyl and 5-formyl isomers exist, the 4-formyl isomer is the most synthetically accessible and reactive due to the natural electrophilic substitution patterns of the pyrazole ring.

ElectronicMap cluster_0 Electronic Push-Pull System N1 N1 (Donor) Lone Pair Push C4 C4 Position Electron Rich Node N1->C4 Mesomeric (+M) CHO Aldehyde (Acceptor) Electrophilic Center C4->CHO Conjugation Reactivity Reactivity Consequence: Facile Heterocylization CHO->Reactivity

Figure 1: Electronic flow within 4-formylpyrazole driving reactivity.

Synthesis of the Scaffold: The Vilsmeier-Haack Protocol[1][2]

The gold standard for installing the aldehyde at C4 is the Vilsmeier-Haack reaction. This is not merely a formylation; it is an electrophilic aromatic substitution on the electron-rich pyrazole core.

Mechanistic Insight

The reaction proceeds via a chloroiminium ion intermediate (Vilsmeier reagent). The pyrazole C4 attacks this electrophile. Crucially, if the pyrazole N1 is unsubstituted, the reaction can stall or N-formylation can occur. Therefore, N1-protection or substitution (e.g., N-phenyl, N-methyl) is recommended for higher yields [1].

Standard Operating Procedure (SOP)
  • Scale: 10 mmol

  • Safety: POCl

    
     is corrosive and reacts violently with water. Quenching is highly exothermic.
    
StepReagentConditionsCritical Observation (Self-Validation)
1. Activation DMF (3.0 eq), POCl

(1.2 eq)
0°C, 30 minFormation of a white/yellow semi-solid (Vilsmeier salt). If liquid remains clear, salt has not formed.
2. Addition Pyrazole substrate (1.0 eq) in DMF0°C to RTSlow addition to control exotherm.
3. Heating -80–90°C, 3–4 hSolution typically turns deep orange/red. TLC should show consumption of starting material.
4. Hydrolysis Ice/Water + NaOAc0°C, pH 7–8Critical: Must buffer to pH 7–8. Strongly acidic workup may degrade product; strongly basic may induce Cannizzaro.
5. Isolation Filtration or EtOAc extraction-Product usually precipitates as a solid upon neutralization.

Core Reactivity Profile

Once synthesized, the aldehyde group serves as a gateway to three primary transformation classes.

Condensation Reactions (The Workhorse)

The most common utility is the formation of C=C or C=N bonds.

  • Knoevenagel Condensation: Reaction with active methylenes (malononitrile, ethyl cyanoacetate) yields benzylidene derivatives. These are key intermediates for Michael additions.

    • Green Modification: Recent literature supports using ammonium carbonate in water under sonication for this transformation, avoiding toxic pyridine catalysts [2].

  • Schiff Base Formation: Condensation with primary amines yields imines (azomethines), often used to screen for biological activity (antifungal/antibacterial) [3].

Oxidation and Reduction
  • Oxidation: Treatment with KMnO

    
     or AgNO
    
    
    
    yields pyrazole-4-carboxylic acids , precursors for amide coupling.
  • Reduction: NaBH

    
     reduction yields (pyrazol-4-yl)methanols , which can be converted to alkyl halides for nucleophilic substitution.
    

Advanced Application: Synthesis of Pyrazolo[3,4-b]pyridines[3]

This is a high-value transformation in medicinal chemistry, often used to synthesize ATP-competitive kinase inhibitors. It involves a cyclocondensation between the pyrazole aldehyde and an active methylene compound containing an amine source (e.g., 3-aminocrotononitrile).

The Friedländer-Type Cyclization

This protocol validates the "vinylogous amide" character of the scaffold.

Target Molecule: 6-substituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Experimental Workflow
  • Reactants: Pyrazole-4-carbaldehyde (1.0 eq) + 3-Aminocrotononitrile (1.0 eq).

  • Catalyst/Solvent: Refluxing ethanol with catalytic piperidine or NaOH.

  • Mechanism:

    • Step A: Knoevenagel condensation between the aldehyde and the active methylene of the crotononitrile.

    • Step B: Intramolecular nucleophilic attack of the amino group onto the pyrazole ring (or the formed nitrile), followed by aromatization.

SynthesisFlow Start Pyrazole-4-Carbaldehyde Intermediate Intermediate: Knoevenagel Adduct Start->Intermediate EtOH, Reflux Cat. Base Reagent + 3-Aminocrotononitrile (Active Methylene) Reagent->Intermediate Cyclization Cyclization (Intramolecular Nucleophilic Attack) Intermediate->Cyclization Product Pyrazolo[3,4-b]pyridine (Fused Ring System) Cyclization->Product - H2O

Figure 2: Stepwise assembly of the Pyrazolo[3,4-b]pyridine scaffold.[1]

Troubleshooting & Optimization
  • Issue: Low yield or "gummy" product.

    • Cause: Incomplete Knoevenagel step or polymerization of the aldehyde.

    • Solution: Switch to microwave irradiation (140°C, 10 min) in ethanol. This often drives the condensation to completion cleanly [4].

  • Issue: Regioisomer formation.

    • Insight: If using non-symmetrical active methylenes, steric bulk at the N1 position of the pyrazole directs the condensation geometry.

References

  • Vilsmeier-Haack Mechanism & Scope

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[1]

    • Source: ARKIVOC (2011).[1]

    • URL:[Link]

  • Green Knoevenagel Protocols

    • Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.[2]

    • Source: ResearchG
    • URL:[Link]

  • Biological Activity & Schiff Bases

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (MDPI) / PMC.
    • URL:[Link]

  • Fused Ring Synthesis (Pyrazolo-pyridines)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4][1]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis

The following technical guide details the synthetic utility and application of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 890626-07-0) in the development of modern agrochemicals. [1][2] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility and application of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 890626-07-0) in the development of modern agrochemicals.

[1][2]

Executive Summary: The "Privileged Scaffold" Hypothesis

In the pursuit of novel Succinate Dehydrogenase Inhibitors (SDHIs) and Mitochondrial Electron Transport Inhibitors (METIs), the pyrazole core remains a dominant pharmacophore. While 1-methyl-3-(difluoromethyl) pyrazoles have historically dominated the fungicide market (e.g., Bixafen, Fluxapyroxad), the 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde scaffold offers a distinct lipophilic profile and steric bulk that modulates binding affinity in resistant fungal strains.[1][2]

This guide outlines the critical synthetic pathways for transforming this aldehyde intermediate into bioactive carboxamides (fungicides) and oxime ethers (acaricides), emphasizing process reliability and regiochemical control.

Chemical Profile & Reactivity

The 4-formyl group on the electron-rich pyrazole ring is highly reactive toward nucleophilic addition, while the 1-isopropyl group provides increased lipophilicity (LogP modulation) compared to its 1-methyl analogs, enhancing cuticular penetration in crop protection applications.[1][2]

PropertySpecification
Chemical Name 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS Registry Number 890626-07-0
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Reactivity C-4 Formyl oxidation, Reductive amination, Knoevenagel condensation

Core Synthesis Module: The Vilsmeier-Haack Route

The industrial preparation of this intermediate relies on the formylation of the parent pyrazole.[3][4] Unlike asymmetric pyrazoles that suffer from regioselectivity issues during cyclization, the use of acetylacetone (symmetric 1,3-diketone) ensures a single regioisomer, significantly reducing purification costs.

Synthesis Workflow (Step-by-Step)[1][2]

Step 1: Cyclocondensation (Parent Ring Formation)

  • Reagents: Acetylacetone (1.0 eq), Isopropylhydrazine hydrochloride (1.05 eq), Ethanol.

  • Protocol: Reflux acetylacetone and isopropylhydrazine in ethanol for 4 hours. The symmetry of acetylacetone guarantees the exclusive formation of 1-isopropyl-3,5-dimethyl-1H-pyrazole .[1][2]

  • Critical Control Point: Monitor consumption of hydrazine to prevent genotoxic impurities in the final product.

Step 2: Vilsmeier-Haack Formylation

  • Reagents: POCl₃ (1.2 eq), DMF (3.0 eq).

  • Mechanism: Electrophilic aromatic substitution at the C-4 position (the most electron-rich site).[1][2]

  • Protocol:

    • Cool DMF to 0°C. Add POCl₃ dropwise (exothermic) to form the Vilsmeier reagent (chloroiminium ion).

    • Add solution of 1-isopropyl-3,5-dimethyl-1H-pyrazole in DMF.

    • Heat to 80-90°C for 6 hours.

    • Quenching (Safety Critical): Pour reaction mixture into crushed ice/sodium acetate solution. The intermediate iminium salt hydrolyzes to the aldehyde.

    • Purification: Recrystallization from hexane/ethyl acetate (9:1).

Yield Expectation: >85% over two steps.

Functionalization Pathways: Agrochemical Applications

The aldehyde functionality serves as a divergence point for two major classes of agrochemicals: Carboxamide Fungicides and Oxime Ether Acaricides/Insecticides .

Pathway A: SDHI Fungicide Synthesis (Oxidation & Coupling)

Target: Analogs of Penflufen/Penthiopyrad. The aldehyde is oxidized to the carboxylic acid, which is the requisite partner for coupling with aniline derivatives.

Experimental Protocol: Pinnick Oxidation (Aldehyde → Acid)

  • Dissolution: Dissolve aldehyde (10 mmol) in t-BuOH/H₂O (3:1).

  • Scavenger: Add 2-methyl-2-butene (5 eq) to scavenge hypochlorite by-products.

  • Oxidant: Add NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) at 0°C.

  • Workup: Acidify to pH 3 with HCl, extract with EtOAc.

  • Result: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid .

Coupling: The resulting acid is converted to the acid chloride (using SOCl₂) and reacted with an aniline (e.g., 2-(trifluoromethyl)aniline) to yield the SDHI active.

Pathway B: METI Acaricide Synthesis (Condensation)

Target: Analogs of Fenpyroximate/Tolfenpyrad. The aldehyde is condensed with hydroxylamine or hydrazine derivatives to form lipophilic blockers of Complex I.

Experimental Protocol: Oxime Ether Formation

  • Reactants: Pyrazole-4-carbaldehyde + O-substituted hydroxylamine (e.g., O-(4-tert-butylbenzyl)hydroxylamine).[1][2]

  • Conditions: Ethanol, catalytic acetic acid, reflux 3h.

  • Outcome: Formation of the C=N bond.

  • Significance: The (E)-isomer is typically the bioactive form. Isomerization can be induced via acid catalysis if the (Z)-isomer forms.

Visualizing the Chemical Logic

The following diagram illustrates the divergence from the aldehyde intermediate into two distinct agrochemical classes.

Agrochemical_Synthesis_Pathways Precursors Acetylacetone + Isopropylhydrazine Pyrazole 1-Isopropyl-3,5-dimethyl-1H-pyrazole Precursors->Pyrazole Cyclization (EtOH, Reflux) Aldehyde INTERMEDIATE: 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde (CAS 890626-07-0) Pyrazole->Aldehyde Vilsmeier-Haack (POCl3/DMF) Oxidation Oxidation (NaClO2 / H2O2) Aldehyde->Oxidation Route A Condensation Condensation (+ R-ONH2) Aldehyde->Condensation Route B Acid Pyrazole-4-carboxylic Acid Oxidation->Acid Coupling Amide Coupling (+ Aniline deriv.) Acid->Coupling SDHI TARGET A: SDHI Fungicides (Carboxamides) Coupling->SDHI SchiffBase Oxime / Hydrazone Condensation->SchiffBase METI TARGET B: METI Acaricides (Fenpyroximate Analogs) SchiffBase->METI

Caption: Divergent synthesis map showing the transformation of the aldehyde intermediate into SDHI fungicides (left branch) and METI acaricides (right branch).[1][2]

Process Optimization & Safety

Impurity Management

During the Vilsmeier-Haack reaction, the formation of phosphorodichloridate by-products is possible. These must be hydrolyzed completely during the quench. Incomplete hydrolysis leads to acidic degradation of the product during drying.

  • Detection: ³¹P-NMR monitoring of the quench phase.

  • Standard: Ensure pH > 7 during final extraction to remove acidic impurities.

Thermal Hazards

The reaction of POCl₃ with DMF is highly exothermic.

  • Safety Limit: Dosage of POCl₃ must be controlled to maintain reactor temperature < 20°C during addition. Adiabatic calorimetry (DSC) data suggests a potential runaway onset at >60°C if accumulation occurs.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5230052: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[1][2] Retrieved January 29, 2026, from [Link]

  • Reddy, V., et al. (2020).[3] Synthesis of Pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research. Retrieved January 29, 2026, from [Link]

  • Lamberth, C. (2007).[5] Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467.[5] (Review of pyrazole-based herbicides and fungicides). Retrieved January 29, 2026, from [Link]

Sources

Foundational

Technical Deep Dive: Structure-Activity Relationship (SAR) of Substituted Pyrazoles

Executive Summary: The Privileged Scaffold The pyrazole ring ( ) is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in a diverse array of FDA-approved therapeutics, from non-stero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazole ring (


) is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in a diverse array of FDA-approved therapeutics, from non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib  to precision oncology agents like Crizotinib  and Ruxolitinib .

Its utility stems from its unique physicochemical properties:

  • H-Bonding Capability: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, while the pyrrole-like nitrogen (N1) (if unsubstituted) acts as a donor.[1]

  • Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    - and 
    
    
    
    -tautomers), influencing binding modes.
  • Vectorial Display: The planar geometry allows precise orientation of substituents at positions 3, 4, and 5 to probe specific pockets within a protein target (e.g., the ATP-binding site of kinases).

This guide dissects the structure-activity relationships (SAR) of substituted pyrazoles, providing actionable insights for rational drug design and validated protocols for their synthesis and evaluation.

Core Chemistry: The Regioselectivity Challenge

The primary synthetic challenge in pyrazole chemistry is regiocontrol . The classic Knorr synthesis (condensation of hydrazines with 1,3-diketones) often yields a mixture of 1,3- and 1,5-isomers, which can have vastly different biological activities.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Rationale: To avoid the isomeric mixtures inherent in condensation reactions, we utilize a modern 1,3-dipolar cycloaddition approach using


-alkylated tosylhydrazones and terminal alkynes. This method is highly regioselective for 1,3,5-trisubstituted pyrazoles.[2][3][4]

Reagents:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -alkylated tosylhydrazone (1.0 equiv)
    
  • Terminal alkyne (1.2 equiv)

  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -BuOK (2.5 equiv)
    
  • Solvent: Anhydrous Pyridine or Dioxane[1]

  • Additive: 18-crown-6 (0.1 equiv)[1]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction vial with the tosylhydrazone,

    
    -BuOK, and 18-crown-6.
    
  • Addition: Add anhydrous pyridine (concentration ~0.2 M) followed by the terminal alkyne under nitrogen atmosphere.

  • Cyclization: Heat the mixture to 80°C for 4–8 hours.

    • Mechanism:[2][5][6][7][8] The base generates a diazo intermediate in situ from the hydrazone, which undergoes [3+2] cycloaddition with the alkyne.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove pyridine and salts.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Visualization: Synthetic Logic & Regiocontrol

The following diagram illustrates the decision matrix for selecting a synthetic route based on the desired substitution pattern.

PyrazoleSynthesis Start Target Pyrazole Structure Isomer13 1,3-Disubstituted Start->Isomer13 Isomer15 1,5-Disubstituted Start->Isomer15 Isomer135 1,3,5-Trisubstituted Start->Isomer135 Method2 Enaminone + Hydrazine Isomer13->Method2 Method1 Hydrazine + 1,3-Diketone (Classic Knorr) Isomer15->Method1 Method3 Tosylhydrazone + Alkyne ([3+2] Cycloaddition) Isomer135->Method3 Result1 Mixture of Isomers (Regio-problem) Method1->Result1 Low Control Result2 High Regioselectivity (1,3,5-product) Method3->Result2 Preferred

Figure 1: Decision tree for pyrazole synthesis. The tosylhydrazone route (yellow) offers superior regiocontrol for complex trisubstituted targets.

SAR Analysis by Position

The biological activity of pyrazoles is strictly governed by the nature of substituents at specific positions.

Position N1: The Pharmacokinetic Gatekeeper
  • Role: Modulates solubility, lipophilicity (LogP), and metabolic stability.

  • SAR Insight: An unsubstituted N1 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) allows for H-bond donation but often leads to rapid metabolic glucuronidation. Capping N1 with a methyl, ethyl, or aryl group blocks this metabolic soft spot.
    
  • Example: In Celecoxib , the N1 position bears a sulfonamide-phenyl group, which is critical for COX-2 selectivity and anchors the molecule in the hydrophobic side pocket.

Position C3 & C5: Steric & Electronic Tuning
  • Role: These positions define the shape of the molecule and control access to the binding pocket.

  • SAR Insight:

    • C3: Often points toward the solvent front or a hydrophilic region. Bulky groups here can improve selectivity by clashing with residues in off-target proteins.[1]

    • C5: Frequently involved in hydrophobic interactions.[1] In kinase inhibitors, C5 substituents often interact with the "gatekeeper" residue.

  • Regio-Switch: Swapping substituents between C3 and C5 (e.g., 3-phenyl-5-methyl vs. 3-methyl-5-phenyl) drastically alters the vector of the substituents, usually killing activity if not matched to the pocket shape.[1]

Position C4: The Electronic Bridge
  • Role: Fine-tunes the electron density of the pyrazole ring.

  • SAR Insight: Electron-withdrawing groups (EWG) like ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , or
    
    
    at C4 decrease the basicity of the N2 nitrogen. This is crucial if N2 acts as a H-bond acceptor; reducing its basicity can optimize the H-bond strength (avoiding protonation penalties).
  • Kinase Inhibitors: The C4 position is often used to attach the "hinge-binding" motif (e.g., an aminopyridine) that mimics ATP's adenine ring.

Visualization: SAR Logic Map

PyrazoleSAR Core Pyrazole Scaffold N1 N1 Position (PK & Stability) Core->N1 C3 C3 Position (Selectivity/Solvent) Core->C3 C4 C4 Position (Electronic/Hinge) Core->C4 C5 C5 Position (Steric/Hydrophobic) Core->C5 Solubility Solubility & Metabolism (Glucuronidation) N1->Solubility Aryl/Alkyl capping Basicity Modulate N2 Basicity (H-Bond Strength) C4->Basicity EWG (F, CN) Gatekeeper Gatekeeper Interaction (Kinase Selectivity) C5->Gatekeeper Steric bulk

Figure 2: SAR interaction map detailing the functional role of each pyrazole ring position.

Case Study: Crizotinib (ALK/c-Met Inhibitor)

Crizotinib exemplifies the successful application of pyrazole SAR.[1]

  • Structure: It contains a 4-substituted pyrazole linked to a 2-aminopyridine.[1]

  • Mechanism: The pyrazole acts as a linker and a scaffold that orients the 2-aminopyridine (hinge binder) and the piperidine ring (solvent interface).

  • Key Interaction: The pyrazole C4-substitution pattern allows the molecule to adopt a "U-shaped" conformation required to fit the ATP pocket of ALK, while the N1 substituent interacts with specific hydrophobic residues, enhancing potency.

Comparative Data of Pyrazole Drugs:

DrugTargetPyrazole RoleKey Substitution
Celecoxib COX-2ScaffoldN1: Sulfonamide-phenyl (Selectivity anchor)
Crizotinib ALK/c-MetLinker/ScaffoldC4: 3-benzyloxypyridine (Hinge binder)
Ruxolitinib JAK1/2Hinge BinderN1: Pyrrolopyrimidine fused system (ATP mimic)
Rimonabant CB1AntagonistC3: Carboxamide (H-bond acceptor)

Biological Validation: ADP-Glo Kinase Assay

To validate the activity of synthesized pyrazole kinase inhibitors, the ADP-Glo™ Kinase Assay is the industry standard. It quantifies kinase activity by measuring the ADP produced during the reaction.[9][10][11]

Protocol 2: ADP-Glo Assay Workflow

Principle: Kinase reaction produces ADP.[9][10][11] Step 1 depletes remaining ATP.[9][11][12] Step 2 converts ADP back to ATP, which is then measured via a luciferase reaction.[9]

Reagents:

  • Kinase Buffer (optimized for specific kinase, e.g., ALK or JAK)

  • Substrate (Peptide/Protein)

  • Ultra-Pure ATP[1]

  • Test Compound (Pyrazole derivative dissolved in DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)[1][11]

Step-by-Step Procedure:

  • Kinase Reaction (5 µL):

    • In a 384-well white plate, add 2 µL of Kinase/Substrate mix.

    • Add 1 µL of Test Compound (various concentrations for IC50).

    • Initiate reaction with 2 µL of ATP.[1]

    • Incubate at room temperature (RT) for 60 mins.

  • ADP-Glo Step (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[1]

    • Incubate at RT for 40 mins.

  • Detection Step (10 µL):

    • Add 10 µL of Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Light).
    • Incubate at RT for 30–60 mins.

  • Measurement:

    • Read Luminescence (RLU) on a plate reader (e.g., PHERAstar).[13]

    • Data Analysis: Plot RLU vs. log[Compound] to determine IC50.

References

  • Review of Pyrazole SAR: Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides. ResearchGate.[1]

  • Synthesis Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters (ACS).[1]

  • Kinase Assay: ADP-Glo™ Kinase Assay Technical Manual. Promega.[1][11]

  • Crizotinib Design: Structure-Based Drug Design of Crizotinib (PF-02341066).[14] Journal of Medicinal Chemistry.[15]

  • General Pyrazole Bioactivity: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[16] MDPI Molecules.[1]

Sources

Exploratory

Technical Guide: Stability and Storage of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

H N O Executive Summary 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors, agrochemicals, and multi-dentate ligands. Whil...

Author: BenchChem Technical Support Team. Date: February 2026


H

N

O

Executive Summary

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors, agrochemicals, and multi-dentate ligands. While the pyrazole core exhibits robust thermal stability, the C4-formyl (aldehyde) moiety introduces specific vulnerabilities—primarily oxidative instability and photosensitivity.

This guide provides a scientifically grounded protocol for the handling and long-term storage of this compound.[1] Failure to adhere to these standards typically results in the formation of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid , a difficult-to-remove impurity that compromises downstream Vilsmeier-Haack sequences or reductive aminations.[1]

Chemical Profile & Reactivity Analysis

To implement effective storage, one must understand the degradation vectors inherent to the molecule's structure.

Structural Vulnerabilities

The molecule consists of an electron-rich pyrazole ring substituted with an isopropyl group at N1 and methyl groups at C3/C5.[1] The aldehyde at C4 is the reactive center.

  • Steric Influence: The N1-isopropyl group provides significant steric bulk, which suppresses N-site side reactions but does not protect the C4-aldehyde from atmospheric oxygen.[1]

  • Electronic Effect: The electron-donating methyl groups at C3 and C5 increase the electron density of the pyrazole ring. This makes the aldehyde carbonyl oxygen more basic and potentially more susceptible to Lewis acid interactions, but the primary degradation pathway remains radical-mediated autoxidation.

Degradation Mechanisms

Two primary pathways drive the degradation of this compound:

  • Radical Autoxidation (The "Air" Problem): Like most aromatic aldehydes, this compound undergoes radical chain oxidation when exposed to atmospheric oxygen. The aldehyde hydrogen is abstracted to form an acyl radical, which reacts with

    
     to form a peracid, eventually disproportionating to the carboxylic acid.
    
  • Photochemical Derivatization (The "Light" Problem): Research on similar 4-formyl-pyrazole analogs (specifically ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate) suggests susceptibility to photochemical intramolecular hydrogen abstraction upon irradiation (366 nm).[2] This can lead to color changes (yellowing/reddening) and the formation of photo-isomers or breakdown products [1].[1]

Degradation Pathway Diagram[1]

DegradationPathways Figure 1: Primary Degradation Vectors for Pyrazole-4-carbaldehydes Aldehyde Target Molecule (Aldehyde) Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (Light/Trace Metal) PhotoProduct Photo-Isomer/ Degradant Aldehyde->PhotoProduct UV Light (366nm) H-Abstraction Peracid Peracid Intermediate Radical->Peracid + O2 (Air Exposure) CarboxAcid Impurity: Carboxylic Acid Peracid->CarboxAcid Disproportionation

Figure 1: The aldehyde moiety is the primary failure point, susceptible to both oxidative conversion to carboxylic acid and photochemical degradation.[1]

Stability Specifications

ParameterSpecificationNotes
Physical State Viscous liquid or low-melting solidPure samples may crystallize; impurities (acids) often induce oiling.[1]
Oxidative Stability LowConverts to carboxylic acid >1% per month in air at RT.
Thermal Stability ModerateStable up to 50°C for short periods; degradation accelerates >80°C.
Light Sensitivity HighPhotosensitive. Must be stored in amber glass.
Hygroscopicity Low to ModeratePyrazole nitrogens can H-bond with water; keep dry.[1]

Storage & Handling Protocols

The "Gold Standard" Storage Protocol

For reference standards or long-term synthesis stocks (>1 month), strict adherence to this protocol is required to maintain purity >98%.

  • Container Selection:

    • Primary: Amber borosilicate glass vial (Type I).

    • Seal: Teflon (PTFE)-lined screw cap or crimp top.[1] Avoid rubber septa for long-term storage as they are permeable to oxygen over time.[1]

    • Headspace: Minimize headspace. If the vial is not full, backfill with inert gas.

  • Atmospheric Control:

    • Inert Gas: Argon is superior to Nitrogen due to its higher density, which allows it to "blanket" the liquid/solid effectively.

    • Technique: Flush the vial with a gentle stream of Argon for 15-30 seconds before sealing.[1]

  • Temperature:

    • Ideal: -20°C (Freezer).[1]

    • Acceptable: 2°C to 8°C (Refrigerator) for active use (1-4 weeks).

    • Forbidden: Do not store at Room Temperature (>20°C) for periods exceeding 48 hours.

Handling Workflow (Decision Tree)

StorageWorkflow Figure 2: Decision Logic for Storage and Handling Start Compound Receipt/ Synthesis UsageCheck Immediate Use? (< 48 Hours) Start->UsageCheck ShortTerm Short-Term Storage: 2-8°C, Amber Vial Nitrogen Flush UsageCheck->ShortTerm Yes LongTerm Long-Term Storage: -20°C, Amber Vial Argon Blanket Parafilm Seal UsageCheck->LongTerm No Open Open & Dispense ShortTerm->Open Thaw Thawing Protocol: Equilibrate to RT in desiccator (prevent condensation) LongTerm->Thaw Thaw->Open ReSeal Re-Purge (Ar) & Seal Open->ReSeal ReSeal->LongTerm Return to Storage

Figure 2: Workflow ensuring minimal oxygen and moisture exposure during the compound's lifecycle.

Quality Control & Re-Validation

Before using stored material in sensitive catalytic steps (e.g., Suzuki coupling or reductive amination), validate purity. The carboxylic acid impurity acts as a catalyst poison and stoichiometric disruptor.

Visual Inspection[1]
  • Pass: Clear, pale yellow/brown oil or off-white solid.[1]

  • Fail: Dark red/brown coloration (indicates photo-degradation) or formation of white precipitates in the oil (indicates acid formation).[1]

Analytical Verification (H-NMR)

Proton NMR is the most reliable method to detect the onset of oxidation.

  • Solvent: CDClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or DMSO-d
    
    
    
    .
  • Key Signal (Aldehyde): Look for the sharp singlet at ~9.8 - 10.0 ppm .[1]

  • Impurity Signal (Carboxylic Acid): Look for a broad singlet (often weak) at ~11.0 - 13.0 ppm (COOH).[1]

  • Quantification: Integrate the Aldehyde proton (1H) vs. the Pyrazole-CH (1H, ~8.0 ppm). If the ratio is < 0.95:1, significant degradation has occurred.

Safety & Hazards

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

References

  • Photochemical Reactivity of Pyrazole Aldehydes: Title: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Source: National Center for Biotechnology Information (PMC). Context: Discusses photochemical hydrogen abstraction in related 1,3-dimethyl-pyrazole-4-carbaldehyde analogs. URL:[Link]

  • General Aldehyde Stability & Toxicity: Title: Aldehydes: What We Should Know About Them.[3] Source: MDPI (Molecules). Context: Comprehensive review of aldehyde reactivity, oxidation risks, and handling. URL:[Link][4]

  • Synthesis & Handling of Pyrazole Carbaldehydes: Title: Synthesis and reactions of pyrazole-4-carbaldehydes.[1][5][6][7][8][9] Source: ResearchGate (ChemInform). Context: Details the synthetic routes (Vilsmeier-Haack) and reactivity profiles of N-alkyl pyrazole aldehydes. URL:[Link]

  • Compound Data (Safety & Identifiers): Title: 1-Isopropyl-1H-pyrazole-4-carbaldehyde Substance Record. Source: PubChem / Sigma-Aldrich Data.[1] Context: Safety codes (H315, H319) and physical identifiers. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Purification Strategies for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 890626-07-0) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals. Its purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 890626-07-0) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals. Its purification is often complicated by the presence of unreacted starting materials, inorganic phosphorous residues from Vilsmeier-Haack formylation, and the tendency of the product to "oil out" rather than crystallize due to the lipophilic isopropyl group.

This Application Note provides a validated, multi-stage purification workflow designed to achieve >98% purity. The protocol prioritizes scalable crystallization techniques while offering chromatographic alternatives for high-purity pharmaceutical applications.

Physicochemical Profile
PropertyData
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Physical State Solid (often crystallizes from oil upon cooling)
Solubility Soluble in DMSO, MeOH, EtOH, EtOAc, DCM; Insoluble in Water
Storage Sealed, Inert Atmosphere (N₂/Ar), 2–8°C
Key Impurities 1-Isopropyl-3,5-dimethylpyrazole (Starting Material), Phosphoric acid salts

Pre-Purification Analysis: The Synthesis Context

To purify effectively, one must understand the contaminant source. This molecule is almost exclusively synthesized via the Vilsmeier-Haack reaction (POCl₃/DMF).

  • The Challenge: The reaction generates a stable iminium salt intermediate that must be hydrolyzed. Incomplete hydrolysis leads to water-soluble impurities contaminating the organic phase.

  • The Trap: The isopropyl group increases solubility in organic solvents, making it difficult to separate the product from non-polar byproducts (tars).

Purification Logic Flow

The following diagram illustrates the decision-making process for purification based on the crude state.

PurificationWorkflow Start Crude Reaction Mixture (Vilsmeier Intermediate) Quench Step 1: Controlled Hydrolysis (Ice/NaOAc, pH 7-8) Start->Quench Hydrolysis Extraction Extraction (DCM or EtOAc) & Acid Wash Quench->Extraction Isolation StateCheck Check Physical State Extraction->StateCheck Solid Solid Crude StateCheck->Solid Precipitates Oil Oily Crude StateCheck->Oil Remains Oil Recryst Step 2: Recrystallization (EtOH/Water or Hex/EtOAc) Solid->Recryst Oil->Recryst Seed & Cool Column Step 3: Flash Chromatography (Gradient Elution) Oil->Column If high purity needed Final Pure Aldehyde (>98%) Recryst->Final Column->Final

Figure 1: Decision matrix for the purification of pyrazole-4-carbaldehydes.

Protocol 1: Workup as Purification (The Critical Step)

Objective: Remove inorganic phosphorous residues and ensure complete conversion of the iminium salt to the aldehyde. Safety: POCl₃ residues react violently with water. Perform in a fume hood.

  • Quenching:

    • Pour the reaction mixture slowly onto crushed ice (5x volume of reaction mixture) with vigorous stirring.

    • Crucial Step: Neutralize the solution to pH 7–8 using Sodium Acetate (saturated aq.) or 50% NaOH .

    • Why: The aldehyde is stable at neutral pH. Acidic conditions can lead to polymerization; strongly basic conditions (pH >12) might induce Cannizzaro-type disproportionation or ring degradation.

  • Hydrolysis Period:

    • Stir the aqueous mixture at room temperature for 1–2 hours .

    • Why: The steric bulk of the isopropyl group can slow the hydrolysis of the Vilsmeier intermediate. Rushing this step results in lower yields.

  • Extraction:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

    • Wash the combined organic layer with saturated NaHCO₃ (to remove acidic byproducts) and then Brine .

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Recrystallization (Primary Method)

Objective: Obtain crystalline solid from the crude oil/solid. Applicability: Best for crude purity >85%.

Solvent System A: Ethanol/Water (Green Chemistry Recommended)

This is the preferred method for polarity-driven separation.

  • Dissolution: Dissolve the crude residue in the minimum amount of boiling Ethanol (95%) .

  • Precipitation:

    • Remove from heat.

    • Add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Add a single drop of ethanol to clear the solution.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Transfer to a 4°C refrigerator for 12 hours.

    • Troubleshooting: If the product "oils out" (forms a bottom oily layer instead of crystals), scratch the glass with a rod or add a seed crystal from a previous batch.

  • Filtration: Filter the white/off-white needles and wash with cold 20% Ethanol/Water.

Solvent System B: Hexane/Ethyl Acetate

Use this if the product is too soluble in ethanol.

  • Dissolve crude in minimum boiling Ethyl Acetate .

  • Slowly add Hexane (or Heptane) until turbidity appears.

  • Cool to -20°C (freezer) to maximize yield.

Protocol 3: Flash Column Chromatography (Polishing)

Objective: Isolate product from unreacted starting material (1-isopropyl-3,5-dimethylpyrazole) if recrystallization fails.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

  • Loading: Dissolve crude in a minimum volume of DCM.

Gradient Table:

Volume (CV) Hexane % EtOAc % Elution Event
0–2 100% 0% Non-polar tars elute
2–5 90% 10% Starting Material (Pyrazole) elutes
5–12 80% -> 70% 20% -> 30% Product (Aldehyde) elutes

| 12+ | 0% | 100% | Polar impurities/salts |

Note: The aldehyde is moderately polar. Monitor TLC (20% EtOAc/Hexane). The aldehyde usually appears as a distinct spot under UV (254 nm) with lower R_f than the starting pyrazole.

Quality Control & Validation

Confirm identity and purity using the following parameters.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 9.9–10.0 ppm (s, 1H): Characteristic Aldehyde proton (CHO). This is the diagnostic peak.

    • δ 4.4–4.6 ppm (m, 1H): CH of the Isopropyl group (septet).

    • δ 2.4–2.5 ppm (s, 3H): Methyl group on the ring.

    • δ 2.3–2.4 ppm (s, 3H): Methyl group on the ring.

    • δ 1.4–1.5 ppm (d, 6H): Methyls of the Isopropyl group.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Solvent: ACN/Water (0.1% TFA).

    • Detection: UV 254 nm.

Storage and Stability

Aldehydes are prone to air oxidation, converting to the corresponding carboxylic acid (1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid).

  • Protocol: Store under Nitrogen or Argon.

  • Temperature: 2–8°C.

  • Shelf Life: Re-test purity every 6 months.

References

  • Vilsmeier-Haack Mechanism & Workup

    • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011). National Institutes of Health (NIH). Link

    • Method for purifying pyrazoles. (2011). Google Patents (WO2011076194A1). Link

  • Physical Properties & Characterization

    • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Product Data. BLD Pharm. Link

    • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives. (2024).[2] ResearchGate. Link

  • General Purification of Pyrazoles

    • Purification of Amino-Pyrazoles (Discussion on Recrystallization Solvents). Reddit/r/OrganicChemistry.[3] Link

Sources

Application

Application Note: Optimized Knoevenagel Condensation Strategies for Pyrazole Scaffolds

Executive Summary The pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous anti-inflammatory, anticancer (e.g., crizotinib), and antimicrobial agents.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous anti-inflammatory, anticancer (e.g., crizotinib), and antimicrobial agents.[1] This guide details the Knoevenagel condensation of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , a critical intermediate for synthesizing fused heterocycles and Michael acceptors.

Unlike simple benzaldehydes, this substrate presents unique electronic and steric challenges. The electron-rich pyrazole ring reduces the electrophilicity of the exocyclic aldehyde, while the 3,5-dimethyl substitution pattern introduces steric crowding. This note provides three validated protocols—Green Aqueous , Classical Organic , and Microwave-Assisted —tailored to overcome these barriers while maximizing yield and purity.

Chemical Context & Mechanistic Insights

Substrate Analysis[2]
  • Electronic Deactivation: The N1-isopropyl and C3/C5-methyl groups are electron-donating. Through resonance and induction, they increase electron density on the pyrazole ring, which partially deactivates the C4-aldehyde toward nucleophilic attack compared to electron-deficient aryl aldehydes (e.g., 4-nitrobenzaldehyde).

  • Solubility Profile: The N-isopropyl group imparts significant lipophilicity. While this aids solubility in organic solvents (DCM, EtOH), it necessitates the use of co-solvents (e.g., EtOH/Water mixtures) for aqueous "green" protocols to prevent phase separation.

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration (E1cB mechanism).

Key Mechanistic Steps:

  • Deprotonation: The base abstracts a proton from the active methylene compound (e.g., malononitrile).

  • Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the pyrazole aldehyde.

  • Dehydration: Spontaneous elimination of water yields the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -unsaturated product.
    

KnoevenagelMechanism cluster_0 Critical Control Point Start Reagents: Pyrazole Aldehyde + Active Methylene Base Catalyst (Base) Deprotonation Start->Base Mixing Inter Intermediate: Aldol Adduct (Alcohol) Base->Inter Nucleophilic Attack Elim Dehydration (-H2O) Inter->Elim Spontaneous / Heating Product Final Product: Olefinic Adduct Elim->Product Crystallization

Figure 1: Mechanistic workflow of the Knoevenagel condensation. The dehydration step is often the rate-determining step in electron-rich systems like pyrazoles.

Experimental Protocols

Protocol A: Green Synthesis (High-Throughput/Eco-Friendly)

Best for: Small-scale library generation, green chemistry compliance.

Rationale: Traditional Knoevenagel reactions use hazardous solvents (benzene/toluene). This method utilizes an aqueous-ethanolic medium with Ammonium Carbonate as a mild, biodegradable catalyst. The addition of ethanol is critical here to solubilize the isopropyl-substituted pyrazole.

Materials:

  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Ammonium Carbonate ((NH₄)₂CO₃) (20 mol%)[2][3]

  • Solvent: Water:Ethanol (1:1 v/v)[2][3]

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde and 1.1 mmol of malononitrile in 10 mL of Water:Ethanol (1:1).

  • Catalysis: Add 20 mol% Ammonium Carbonate.

  • Reaction: Stir vigorously at room temperature.

    • Optimization: If precipitation is slow (>30 mins), mild heating (40°C) or sonication can accelerate the reaction.

  • Work-up: The product typically precipitates as a solid. Filter the precipitate, wash with water (2 x 5 mL) to remove the catalyst, and dry under vacuum.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Classical Scalable Synthesis

Best for: Gram-scale synthesis, difficult substrates.

Rationale: Uses Piperidine as a stronger base to overcome the electronic deactivation of the pyrazole ring.

Materials:

  • Aldehyde (1.0 equiv)[2][4]

  • Active Methylene (1.2 equiv)

  • Piperidine (Catalytic, 3-5 drops)

  • Solvent: Absolute Ethanol

Procedure:

  • Dissolve 5.0 mmol of aldehyde and 6.0 mmol of active methylene in 20 mL absolute ethanol.

  • Add 3-5 drops of piperidine.

  • Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexane).

  • Cool to room temperature. The product should crystallize.

  • Filter and wash with cold ethanol.

Protocol C: Microwave-Assisted Synthesis

Best for: Rapid optimization, stubborn substrates.

Procedure:

  • Mix aldehyde (1.0 mmol), active methylene (1.0 mmol), and 2 drops of piperidine in a microwave vial.

  • Add minimal ethanol (0.5 mL) to create a slurry.

  • Irradiate at 140 W, 80°C for 2–5 minutes.

  • Cool and recrystallize from ethanol.

Data Analysis & Validation

Comparative Metrics

The following table summarizes expected performance based on pyrazole-4-carbaldehyde reactivity profiles [1][2].

MetricProtocol A (Green/Aq)Protocol B (Classical)Protocol C (Microwave)
Reaction Time 30–60 min2–4 hours2–5 min
Isolated Yield 85–92%88–95%90–96%
Atom Economy High (Water byproduct)Moderate (Solvent waste)High
Scalability Moderate (<5g)High (>10g)Low (<1g)
Suitability Malononitrile, CyanoacetateAll Active MethylenesRapid Screening
Validation Checkpoints (Self-Validating System)

To ensure the protocol is working, verify the following analytical markers:

  • TLC Monitoring:

    • Start: Aldehyde spot (UV active) at mid-Rf.

    • End: Appearance of a new, highly UV-active spot (conjugated system) at lower Rf (typically).

    • Note: Use a stain (e.g., 2,4-DNP) if UV is ambiguous; the aldehyde will stain orange/red, the product usually will not (or differently).

  • ¹H-NMR Confirmation:

    • Aldehyde Loss: Disappearance of the singlet at ~9.90 ppm (CHO).

    • Product Gain: Appearance of a sharp singlet at ~7.60–8.20 ppm (Vinyl proton, -CH=C). The shift depends on the electron-withdrawing nature of the active methylene groups.

Decision Matrix for Experimental Design

Use the following logic flow to select the optimal protocol for your specific research constraints.

DecisionMatrix Start Start: Define Constraints Scale Is Scale > 5 grams? Start->Scale Green Is Green Chemistry Mandatory? Scale->Green No MethodB Use Protocol B: Classical Reflux Scale->MethodB Yes Speed Is Speed Critical? Green->Speed No MethodA Use Protocol A: Aqueous/Ethanol Green->MethodA Yes Speed->MethodB No MethodC Use Protocol C: Microwave Speed->MethodC Yes

Figure 2: Decision matrix for selecting the appropriate synthesis protocol.

References

  • Sonar, J. P., et al. (2017).[2] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[2][3] European Chemical Bulletin.

  • Khademi, Z., & Nikoofar, K. (2025).[5] "Knoevenagel condensation of malononitrile with different aldehydes." ResearchGate.

  • Gavande, N., et al. (2021). "Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors." Bioorganic Chemistry.

  • Chem-Impex. "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Product Page."

Sources

Method

Application Note: Reductive Amination of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the reductive amination of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the reductive amination of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , a critical scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals.

Executive Summary

The 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde scaffold presents a unique set of steric and electronic challenges during reductive amination. While the pyrazole ring is electron-rich, the flanking methyl groups at positions 3 and 5 create a "steric corridor" around the C4-aldehyde. This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its high selectivity for the iminium intermediate over the aldehyde, minimizing side reactions such as direct reduction to the alcohol.

Strategic Considerations

Steric Environment & Reactivity

The 3,5-dimethyl substitution pattern imposes steric bulk that can retard the initial nucleophilic attack of the amine.

  • Implication: Imine formation may require longer equilibrium times or mild acid catalysis compared to unhindered benzaldehydes.

  • Solution: We utilize a "pre-complexation" step with Acetic Acid (AcOH) to accelerate iminium ion formation before the addition of the hydride source.

Choice of Reducing Agent
ReagentSuitabilityNotes
NaBH(OAc)₃ (STAB) High Preferred. Reduces iminium ions much faster than aldehydes. Mild, tolerates most functional groups.[1][2]
NaBH₃CN ModerateEffective but toxic (cyanide risk).[3] Requires pH control (pH 6-7).
NaBH₄ LowNon-selective. Reduces aldehyde to alcohol if added too early. Requires a two-step procedure (Imine isolation).
H₂ / Pd-C Moderate"Green" option, but may reduce the pyrazole ring or cleave benzyl groups if present on the amine.
Mechanism of Action

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (or iminium ion under acidic conditions). STAB delivers a hydride to the iminium carbon.

ReactionMechanism Aldehyde Pyrazole-CHO (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine + AcOH Amine R-NH2 (Amine) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Dehydration) Product Secondary Amine (Final Product) Iminium->Product + STAB (Hydride Transfer)

Figure 1: Mechanistic pathway for the reductive amination using STAB.

Detailed Protocol (Standard STAB Method)

This "One-Pot" procedure is robust and scalable. It avoids the isolation of the unstable imine intermediate.

Materials & Reagents[3][4][5]
  • Substrate: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), 95% (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF (anhydrous).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

  • Quench: Saturated aqueous Sodium Bicarbonate (

    
    ).
    
Step-by-Step Procedure

Step 1: Solvation and Imine Formation

  • Charge a flame-dried reaction flask (equipped with a magnetic stir bar) with 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Add anhydrous DCE (concentration ~0.1 M to 0.2 M).

  • Add the Amine (1.1 equiv).

  • Add Glacial Acetic Acid (1.0 equiv). Note: If the amine is available as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it, and increase AcOH to 2.0 equiv.

  • Stir at Room Temperature (RT) for 30–60 minutes .

    • Checkpoint: Monitor by TLC or LCMS. You may not see complete conversion to imine (often unstable on silica), but ensure the aldehyde is solubilized.

Step 2: Reduction 6. Add STAB (1.5 equiv) in a single portion. Caution: Mild gas evolution (


) may occur.
7.  Stir the suspension vigorously at RT for 2 to 16 hours .
  • Checkpoint: Monitor by LCMS. Look for the disappearance of the aldehyde (M+1 mass) and the appearance of the amine product (M+1 mass). The imine intermediate should also disappear.

Step 3: Workup 8. Quench the reaction by slowly adding saturated aqueous


  (volume equal to reaction solvent). Stir for 15 minutes until gas evolution ceases.
9.  Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM)  (

). 10. Combine organic layers and wash with Brine . 11. Dry over anhydrous

or

, filter, and concentrate in vacuo.

Step 4: Purification 12. The crude material is often pure enough for the next step. If purification is required, use Flash Column Chromatography.

  • Eluent: DCM:MeOH (95:5) or EtOAc:Hexanes (gradient).
  • Note: Amine products can streak on silica. Add 1% Triethylamine or
    
    
    to the eluent to sharpen peaks.

Experimental Workflow Visualization

Workflow Start Start: Dissolve Aldehyde in DCE AddAmine Add Amine (1.1 eq) + AcOH (1.0 eq) Start->AddAmine Wait Stir 30-60 min (Imine Formation) AddAmine->Wait AddSTAB Add STAB (1.5 eq) Stir 2-16h at RT Wait->AddSTAB Check LCMS Check: Aldehyde Consumed? AddSTAB->Check Check->AddSTAB No (Add 0.5 eq STAB) Quench Quench with sat. NaHCO3 Check->Quench Yes Extract Extract with DCM Wash with Brine Quench->Extract Finish Concentrate & Purify Extract->Finish

Figure 2: Step-by-step experimental workflow for the reductive amination.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Aldehyde remains) Steric hindrance or poor nucleophilicity of amine.Increase AcOH to 2-3 equiv. Heat to 40-50°C during the imine formation step (Step 1) before adding STAB.
Alcohol Byproduct Formed Direct reduction of aldehyde.[4]Ensure the amine and aldehyde stir for at least 60 mins before adding STAB. Use dry solvents.
Low Yield (Amine trapped in aqueous) Product is highly polar/basic.During workup, ensure the aqueous layer pH is basic (> pH 9) to keep the amine in the organic phase. Use DCM:Isopropanol (3:1) for extraction.[5]
Incomplete Conversion Moisture in solvent/reagent.STAB degrades in the presence of water. Use a fresh bottle of STAB and anhydrous DCE. Add molecular sieves (4Å).

Analytical Validation

NMR Interpretation ( NMR in )
  • Aldehyde (Starting Material): Distinct singlet at ~9.8 - 10.0 ppm .

  • Product (Amine):

    • Disappearance of the aldehyde singlet.

    • Appearance of a new singlet (or doublet if coupled to NH) for the benzylic-type

      
       at ~3.5 - 3.8 ppm .
      
    • The isopropyl methine (septet, ~4.5 ppm) and methyls (doublet, ~1.5 ppm) usually shift slightly upfield compared to the aldehyde.

    • The 3,5-dimethyl singlets (~2.3 - 2.5 ppm) remain distinct.

LCMS
  • Aldehyde:

    
     Da (Calculated for 
    
    
    
    ).
  • Product: Look for Mass =

    
     (Oxygen loss) 
    
    
    
    (Hydrogen gain).
    • Example: With Morpholine (MW 87), Product MW =

      
      .
      

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][3][6][7][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][6] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Application

Application Note: Strategic Utilization of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in Next-Gen Kinase Inhibitor Design

Executive Summary This application note details the synthetic utility of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 253330-08-2) as a pharmacophore scaffold in the development of small-molecule kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 253330-08-2) as a pharmacophore scaffold in the development of small-molecule kinase inhibitors.

While traditional kinase inhibitors often rely on indole or pyrrole cores (e.g., Sunitinib), the 1-isopropyl-3,5-dimethylpyrazole moiety offers distinct medicinal chemistry advantages:

  • Enhanced Solubility: The pyrazole ring lowers logP compared to phenyl or indole analogs, improving aqueous solubility.

  • Metabolic Stability: The 3,5-dimethyl substitution blocks common metabolic "soft spots" on the ring.

  • ATP Pocket Geometry: The aldehyde serves as a versatile "warhead" for condensation reactions, positioning the pyrazole to form critical hydrogen bonds within the kinase hinge region or the hydrophobic back-pocket.

This guide provides a validated protocol for synthesizing Pyrazolyl-Indolinone derivatives (Receptor Tyrosine Kinase inhibitors) and Pyrazolyl-Thiazolidinone derivatives (CDK/GSK-3 inhibitors).

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

The core synthetic strategy leverages the electrophilicity of the C4-formyl group. Unlike 5-aminopyrazoles, which are used to build fused rings (e.g., pyrazolo[3,4-d]pyrimidines), this specific aldehyde is best utilized as an aryl-equivalent in condensation reactions to link the "hinge-binding" motif with the "hydrophobic tail."

Mechanistic Pathway: Base-Catalyzed Knoevenagel/Aldol Condensation

The reaction proceeds via the deprotonation of an active methylene compound (e.g., oxindole or thiazolidinone) by a weak base (piperidine or pyrrolidine). The resulting enolate attacks the carbonyl carbon of the pyrazole-aldehyde, followed by spontaneous dehydration to form an exocyclic double bond. This conjugated system is essential for locking the inhibitor in a planar conformation favorable for ATP-site binding.

ReactionMechanism cluster_legend Key Interaction Aldehyde 1-Isopropyl-3,5-dimethyl- pyrazole-4-carbaldehyde Intermediate Aldol Adduct Aldehyde->Intermediate + Enolate Base Catalyst (Piperidine) Enolate Active Methylene Enolate Base->Enolate Deprotonation Product Kinase Inhibitor (Vinyl-linked) Intermediate->Product - H2O (Dehydration) ATP Pocket ATP Pocket Product->ATP Pocket H-Bonding

Figure 1: Mechanistic flow for the condensation of the pyrazole aldehyde with active methylene substrates.

Experimental Protocols

Protocol A: Synthesis of Pyrazolyl-Indolinone (Sunitinib Analog)

This protocol targets Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR. It replaces the 5-formyl-pyrrole of Sunitinib with our pyrazole scaffold to modulate potency and solubility.

Reagents:

  • Substrate A: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Substrate B: 5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Substrate B (5-Fluoro-oxindole) in 10 mL of absolute ethanol.

  • Activation: Add 0.1 mmol of piperidine. Stir at room temperature for 10 minutes to facilitate enolate formation.

  • Addition: Add 1.0 mmol of Substrate A (Pyrazole Aldehyde) in a single portion.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The product typically appears as a bright yellow/orange spot; the aldehyde starting material will disappear.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes. The product should precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold hexane (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if high purity (>98%) is required for biological assays.

Yield Expectation: 75–85% Appearance: Yellow to orange crystalline solid.

Protocol B: Synthesis of Pyrazolyl-Thiazolidinone (CDK/GSK-3 Inhibitor)

This protocol synthesizes "Rhodanine" derivatives, a class known to inhibit CDKs and phosphatase enzymes.

Reagents:

  • Substrate A: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Substrate B: 2,4-Thiazolidinedione (1.0 eq)

  • Catalyst: Ammonium Acetate (1.5 eq)

  • Solvent: Toluene or Glacial Acetic Acid

Methodology:

  • Mix Substrate A, Substrate B, and Ammonium Acetate in Toluene.

  • Reflux using a Dean-Stark trap to continuously remove water (azeotropic distillation). This drives the equilibrium toward the condensation product.

  • Reflux for 6–12 hours.

  • Cool and filter the precipitate. Wash with water to remove excess ammonium acetate.

Analytical Validation & QC

To ensure the integrity of the synthesized inhibitor before biological testing, verify the following parameters.

ParameterMethodAcceptance CriteriaNotes
Identity 1H-NMR (DMSO-d6)Vinyl proton singlet (–CH=) at δ 7.2–7.8 ppmConfirms formation of the double bond linker.
Purity HPLC (C18 Column)>95% Area Under Curve (AUC)Impurities >5% can cause false positives in kinase assays.
Structure HRMS (ESI+)[M+H]+ within 5 ppm of calc. massVerifies molecular formula.
Solubility Visual/TurbidimetryClear solution at 10 mM in DMSOEssential for preparing stock solutions for IC50 assays.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve in EtOH Add Piperidine Start->Mix React Reflux (78°C) 3-5 Hours Mix->React Monitor TLC Check (Hex/EtOAc) React->Monitor Monitor->React Incomplete Workup Ice Bath Cooling & Filtration Monitor->Workup Conversion >95% Purify Recrystallization (EtOH/DMF) Workup->Purify QC QC: NMR & HPLC Purify->QC

Figure 2: Operational workflow for the synthesis of pyrazole-based kinase inhibitors.

References

  • Vertex Pharmaceuticals. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [1]

  • National Institutes of Health (NIH). (2025). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents. Bioorganic Chemistry.

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

  • PubChem. (2025).[2] Compound Summary: 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Library of Medicine.

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances.

Sources

Method

Preparation of pyrazolo[3,4-d]pyrimidine core from 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This Application Note and Protocol details the synthetic strategies for accessing the pyrazolo[3,4-d]pyrimidine core starting from 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde . Application Note: Synthesis of Pyra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthetic strategies for accessing the pyrazolo[3,4-d]pyrimidine core starting from 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde .

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

Executive Summary & Strategic Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the purine nucleus (adenine).[1] It is the core pharmacophore in several FDA-approved kinase inhibitors (e.g., Ibrutinib , Ruxolitinib analogs).

The starting material, 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , presents a unique synthetic challenge. Unlike the standard precursors (5-aminopyrazole-4-carbonitriles) which possess the requisite nitrogen at position 5 for ring closure, this substrate features a methyl group at C5 .

Critical Insight: Direct cyclization of the 5-methyl-4-formyl precursor with urea or guanidine typically yields pyrazolo[3,4-b]pyridines (via aldol-type condensation) or pyrazolo[3,4-d]pyridazines (via reaction with hydrazine), rather than the requested pyrimidines. To access the pyrazolo[3,4-d]pyrimidine core, the C5-methyl group must be functionally converted to a nitrogen equivalent or utilized in a specialized oxidative cyclocondensation.

This guide outlines two protocols:

  • Protocol A (Direct Heterocyclization): Synthesis of the Pyrazolo[3,4-d]pyridazine isomer (chemically favored direct product).

  • Protocol B (Targeted Core Synthesis): Multi-step conversion to the Pyrazolo[3,4-d]pyrimidine via a "Masked Amine" strategy (Oxidation/Curtius sequence).

Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the divergent pathways based on the reagent choice and the necessary functional group interconversions (FGI).

G cluster_legend Legend Start 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde StepA1 Condensation with Hydrazine Start->StepA1 N2H4, EtOH, Reflux StepB1 Oxidation (KMnO4/NaClO2) (-CHO protected) Start->StepB1 Functionalization of C5-Me ProductA Pyrazolo[3,4-d]pyridazine (Direct Product) StepA1->ProductA InterB1 5-Carboxylic Acid Intermediate StepB1->InterB1 StepB2 Curtius Rearrangement (DPPA, tBuOH) InterB1->StepB2 InterB2 5-Amino-4-formyl Precursor StepB2->InterB2 StepB3 Cyclization with Formamide/Urea InterB2->StepB3 ProductB Pyrazolo[3,4-d]pyrimidine (Target Core) StepB3->ProductB key Pathway A: Direct Reaction (Isomer) Pathway B: Target Synthesis (Requires FGI)

Figure 1: Divergent synthetic pathways from 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Pathway B is required to obtain the Pyrazolo[3,4-d]pyrimidine core.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine (Via C5-Methyl Conversion Strategy)

Note: Since the starting material lacks the C5-Nitrogen, this protocol converts the C5-Methyl to an amine equivalent.

Prerequisites:

  • Starting Material: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 79570-58-4 or analog).

  • Reagents: Potassium Permanganate (

    
    ), Diphenylphosphoryl azide (DPPA), Formamide.
    

Step 1: Selective Oxidation of C5-Methyl The C4-aldehyde is electronically distinct from the C5-methyl. However, to prevent over-oxidation, the aldehyde is typically protected as an acetal, or conditions are tuned for benzylic-type oxidation of the C5-methyl.

  • Reagent:

    
    , Pyridine/Water.
    
  • Condition: Reflux, 4 hours.

  • Product: 4-Formyl-1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Step 2: Curtius Rearrangement to 5-Amine Conversion of the carboxylic acid to the amine is the "Gateway Step" to the pyrimidine core.

  • Reaction: Dissolve the acid (1.0 eq) in anhydrous tert-butanol. Add Triethylamine (1.5 eq) and DPPA (1.1 eq).

  • Conditions: Reflux for 12 hours under

    
    .
    
  • Workup: The intermediate Boc-amine is deprotected with TFA/DCM (1:1) to yield 5-Amino-1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde .

Step 3: Cyclization to Pyrazolo[3,4-d]pyrimidine With the 5-amino-4-formyl scaffold secured, the pyrimidine ring is closed using a "carbon insertion" reagent.

  • Reagent: Formamide (acts as solvent and C1 source).

  • Catalyst: Ammonium Acetate (0.1 eq).

  • Procedure:

    • Charge a sealed tube with 5-Amino-1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and Formamide (5 mL).

    • Heat to 180°C for 6–8 hours.

    • Cool to room temperature. The product often precipitates.

    • Pour into ice-water (20 mL). Filter the solid.[2]

    • Recrystallize from Ethanol/DMF.

Yield Expectation: 45–60% (over 3 steps). Characterization:

  • 1H NMR (DMSO-d6): Characteristic singlet at

    
     8.5–9.0 ppm (Pyrimidine H-4/H-6). Absence of C5-Methyl signal.
    
Protocol B: Direct Synthesis of Pyrazolo[3,4-d]pyridazine (Alternative Scaffold)

If the user's intent allows for the pyridazine isomer (commonly confused due to similar nomenclature and starting material reactivity), this route is direct.

Reaction:



Procedure:

  • Dissolve 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in Ethanol (10 vol).

  • Add Hydrazine Hydrate (

    
    , 2.0 eq).
    
  • Add catalytic Acetic Acid (5 drops).

  • Reflux for 3 hours.

  • Cool and filter the precipitate.

Mechanism: The hydrazine condenses with the aldehyde (Schiff base) and then cyclizes onto the C5-methyl (if activated or via oxidative dehydrogenation). Note: Without an ester at C5, this often stops at the hydrazone unless oxidative conditions are applied.

Data Summary & Troubleshooting

ParameterPyrazolo[3,4-d]pyrimidine (Target)Pyrazolo[3,4-d]pyridazine (Isomer)
Key Reagent Formamide / UreaHydrazine
Pre-requisite Must convert C5-Me to C5-NH2 Direct reaction (oxidative)
Ring Atoms N1-C-N3-C4 (Pyrimidine)N1-N2-C3-C4 (Pyridazine)
Typical Yield 40-50% (Multi-step)70-85% (One-pot)
Key NMR Signal Pyrimidine CH (

8.5 ppm)
Pyridazine CH (

9.2 ppm)

Troubleshooting Guide:

  • Issue: No cyclization in Step 3 (Protocol A).

    • Cause: Incomplete deprotection of the amine or moisture in Formamide.

    • Fix: Use fresh Formamide and ensure temperature reaches 180°C.

  • Issue: Formation of Pyrazolo[3,4-b]pyridine instead.

    • Cause: Presence of active methylene impurities or reaction with ketones.

    • Fix: Ensure purity of starting aldehyde.

References

  • General Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Synthesis and biological evaluation of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines.
    • Source:European Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Reactivity of Pyrazole-4-carbaldehydes

    • Title: Synthesis and reactions of pyrazole-4-carbaldehydes.[3][4][5][6][7][8]

    • Source:Arkivoc, 2011.[3]

    • URL:[Link]

  • Use of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

    • Title: Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.
    • Source:Journal of Medicinal Chemistry, 2012.
    • URL:[Link]

    • Note: This reference highlights the target core but typically utilizes the 5-amino-4-cyano precursor, validating the need for the conversion str

Sources

Application

Application Note: Divergent Derivatization of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde for High-Throughput Library Synthesis

Executive Summary The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs such as Celecoxib, Rimonabant, and Sildenafil.[1] The specific derivative 1-Isopropyl-3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs such as Celecoxib, Rimonabant, and Sildenafil.[1] The specific derivative 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as an exceptional "hub" for diversity-oriented synthesis (DOS). Its C4-formyl group acts as a highly reactive electrophilic handle, while the N1-isopropyl and C3/C5-methyl groups provide lipophilic bulk and metabolic stability.

This guide details three orthogonal protocols to transform this single precursor into distinct chemical libraries:

  • Secondary/Tertiary Amines via Reductive Amination.

  • Functionalized Alkenes via Knoevenagel Condensation.

  • Fused Heterocycles (Pyrano[2,3-c]pyrazoles) via One-Pot Multicomponent Reactions (MCR).

Strategic Overview: The "Hub-and-Spoke" Model

To maximize chemical space exploration, we employ a divergent strategy. The aldehyde functionality allows us to modulate polarity, solubility, and 3D-geometry without altering the core pharmacophore.[1]

Pathway Logic[1]
  • Pathway A (C-N Bond Formation): Targets GPCRs and Kinases where basic amines are critical for binding pocket interactions.[1]

  • Pathway B (C-C Bond Formation): Creates Michael acceptors (electrophiles) often used in covalent inhibitor design or as precursors for further cyclization.[1]

  • Pathway C (Ring Fusion): Rapidly builds molecular complexity (sp3 character) and rigidity, essential for disrupting protein-protein interactions.[1]

Workflow Visualization

LibraryStrategy Aldehyde 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde RedAm Reductive Amination Aldehyde->RedAm R-NH2 / STAB Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile / Base MCR 4-Component MCR Aldehyde->MCR Hydrazine / EAA / Malononitrile AmineLib Library A: N-Substituted Amines RedAm->AmineLib AlkeneLib Library B: Michael Acceptors Knoevenagel->AlkeneLib HeteroLib Library C: Pyrano[2,3-c]pyrazoles MCR->HeteroLib

Figure 1: Divergent synthesis strategy transforming the pyrazole-aldehyde hub into three distinct chemical libraries.[1]

Detailed Experimental Protocols

Protocol A: Reductive Amination (Amine Library)

Objective: Synthesis of secondary amines using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is preferred over NaCNBH3 due to lower toxicity and over NaBH4 due to better selectivity for the imine intermediate over the aldehyde, preventing direct reduction of the starting material.[1]

Materials:

  • Aldehyde (1.0 equiv)[1][2]

  • Primary Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (glacial, 1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial, dissolve 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (166 mg, 1.0 mmol) in DCE (5 mL).

  • Add the primary amine (1.1 mmol).[1]

  • Add Acetic Acid (60 µL, 1.0 mmol). Note: Acid catalysis is crucial to protonate the carbinolamine intermediate and drive dehydration to the iminium ion.[1]

  • Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N2).

  • Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

  • Stir at RT for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine peak).

  • Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with Brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via SCX-2 (Strong Cation Exchange) cartridges for high-throughput cleanup or preparative HPLC.

Protocol B: Knoevenagel Condensation (Alkene Library)

Objective: Synthesis of


-unsaturated nitriles (Michael Acceptors).[1]
Rationale:  The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the aldehyde, making this condensation rapid.[1] Using Ammonium Carbonate in water represents a "Green Chemistry" approach, avoiding toxic piperidine/pyridine.[1]

Materials:

  • Aldehyde (1.0 equiv)[1][2]

  • Malononitrile (1.1 equiv)[1]

  • Catalyst: Ammonium Carbonate ((NH4)2CO3) (0.5 equiv)[1]

  • Solvent: Water:Ethanol (1:1 v/v) or pure Water (if sonication is used).[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with the aldehyde (1.0 mmol) and Malononitrile (73 mg, 1.1 mmol).

  • Solvent/Catalyst: Add 1:1 Water:EtOH (4 mL) followed by Ammonium Carbonate (48 mg, 0.5 mmol).

  • Reaction: Stir vigorously at RT for 2–4 hours. Optimization Note: Sonication for 30 minutes often accelerates this reaction significantly.[1]

  • Workup: The product typically precipitates out of the aqueous solution.

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and cold EtOH (1 mL).[1]

  • Drying: Dry under vacuum. Recrystallize from Ethanol if necessary.[3]

Mechanistic Insight: The ammonium ion acts as a dual-activation catalyst, activating the electrophile (aldehyde) via H-bonding and buffering the medium to generate the malononitrile anion.[1]

Protocol C: One-Pot 4-Component MCR (Heterocycle Library)

Objective: Synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles.[1][4] Rationale: This protocol builds two rings and four new bonds in a single pot. It utilizes the in situ formation of a pyrazolone (from hydrazine + beta-ketoester) which then reacts with the Knoevenagel adduct of the aldehyde.[1]

Materials:

  • Aldehyde (1.0 equiv)[1][2]

  • Ethyl Acetoacetate (1.0 equiv)[1]

  • Hydrazine Hydrate (1.0 equiv)[1]

  • Malononitrile (1.0 equiv)[1]

  • Catalyst: L-Proline (10 mol%) or Triethylamine (10 mol%)[1]

  • Solvent: Ethanol:Water (1:3).[1]

Step-by-Step Methodology:

  • Pre-complexation: In a flask, mix Ethyl Acetoacetate (130 mg, 1.0 mmol) and Hydrazine Hydrate (50 mg, 1.0 mmol) in Ethanol (2 mL). Stir for 10 mins to form the pyrazolone intermediate in situ.

  • Addition: Add 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (166 mg, 1.0 mmol), Malononitrile (66 mg, 1.0 mmol), and Water (6 mL).

  • Catalysis: Add L-Proline (11 mg, 0.1 mmol).

  • Heating: Reflux at 80°C for 60–90 minutes.

  • Observation: The reaction mixture will typically turn turbid and a solid will separate.

  • Isolation: Cool to RT. Filter the solid product.[1][4][5]

  • Purification: Wash with 20% EtOH in water. Recrystallize from hot Ethanol.

Analytical Data & Validation

Expected NMR Signatures

To validate the structure of the core scaffold and derivatives, look for these key signals in


H NMR (CDCl

, 400 MHz):
MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Feature
Aldehyde (-CHO) 9.80 – 10.0 Singlet (1H)Disappears in Protocol A & C. Shifts to vinyl (~7.5-8.0) in Protocol B.
Isopropyl (-CH) 4.40 – 4.60 Septet (1H)Diagnostic for N1-alkylation.[1]
Isopropyl (-CH

)
1.40 – 1.50 Doublet (6H)Strong doublet.[1]
C3/C5 Methyls 2.30 – 2.60 Singlets (3H each)Distinct singlets.[1] C5-Me is usually more upfield than C3-Me.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete imine formationIncrease molecular sieves or extend pre-stir time before adding STAB.
No Precipitation (Protocol B) Product too soluble in EtOHAdd more water or cool to 0°C.
Sticky Solid (Protocol C) Impurities trappedTriturate with diethyl ether or cold methanol.[1]

References

  • Sonar, J. P., et al. (2017).[1][6] "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes." European Chemical Bulletin. [Link]

  • Abdel-Wahab, B. F., et al. (2011).[1][7] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc. [Link][1][7]

  • Vasuki, G., et al. (2008).[1] "Rapid four-component reactions in water: synthesis of pyranopyrazoles." Green Chemistry. (Cited context for Protocol C). [Link]

  • INEOS Open. (2021).[1] "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." [Link]

Sources

Method

Application Note: Strategic Process Analytical Technology (PAT) for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-11-9) is a critical heterocyclic building block, frequently employed in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-11-9) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals. Its structural integrity relies on the stability of the pyrazole core and the reactivity of the C4-formyl group.

Why Monitoring is Critical: The aldehyde moiety is highly reactive. In synthetic workflows (e.g., reductive aminations or Knoevenagel condensations), the primary challenge is distinguishing the starting material (aldehyde) from the intermediate (imine/olefin) and the final product, while simultaneously detecting the "silent" oxidation impurity: the corresponding carboxylic acid.

This guide provides a self-validating analytical framework, moving beyond basic "recipes" to explain the why and how of robust detection.

Chemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 166.22 g/mol

  • Key Functional Groups:

    • Aldehyde (C=O): Electrophilic center, UV active (n→π* transition).

    • Pyrazole Ring: UV active (π→π* transition), basic nitrogen (pKa ~2.5).

    • Isopropyl Group: Increases lipophilicity, distinct NMR signature.

Primary Method: Reverse-Phase HPLC (Quantitative)

Objective: Quantitative tracking of reaction conversion and impurity profiling.

Method Rationale (The "Why")

Standard silica columns often cause peak tailing for pyrazoles due to interactions between the basic pyrazole nitrogens and acidic silanol groups. Therefore, a C18 column with high carbon load and end-capping is selected. An acidic modifier (Formic Acid) is mandatory to protonate the pyrazole (keeping it in one ionization state) and suppress silanol activity.

Standard Operating Protocol (SOP)
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection (UV) 254 nm (Primary - Pyrazole ring), 280 nm (Secondary - Aldehyde conjugation)
Injection Vol 5.0 µL
Diluent 50:50 Water:ACN
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
8.090Elution of lipophilic products
10.090Wash
10.110Re-equilibration
13.010Ready for next injection
Self-Validation Criteria (System Suitability)

Before running samples, ensure:

  • Tailing Factor (T

    
    ):  < 1.5 (Critical for basic heterocycles).
    
  • Retention Time (RT): Aldehyde typically elutes at ~5.5 - 6.5 min.

  • Resolution (R

    
    ):  > 2.0 between the Aldehyde and its corresponding Acid impurity (which elutes earlier due to polarity).
    

Secondary Method: Quantitative NMR (qNMR)

Objective: Absolute purity determination and structural verification (orthogonal to HPLC).

Protocol
  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to prevent hydrate formation on the aldehyde).
  • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (weighed accurately).

  • Relaxation Delay (D1): ≥ 10 seconds (Essential for accurate integration).

Diagnostic Signals (1H NMR, 400 MHz)
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationNote
Aldehyde (-CHO) 9.85 - 9.95 Singlet1HKey Monitoring Peak
Pyrazole-CH

2.30 - 2.50Singlets6HTwo distinct methyls
Isopropyl-CH 4.40 - 4.60Septet1HDiagnostic for N-alkylation
Isopropyl-CH

1.35 - 1.45Doublet6H

Case Study: Monitoring Reductive Amination

Scenario: Reaction of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with an amine (R-NH


) followed by reduction (NaBH

or STAB).
The Analytical Challenge

This is a two-step process occurring in one pot.

  • Step 1 (Imine Formation): Aldehyde + Amine

    
     Imine + H
    
    
    
    O.
  • Step 2 (Reduction): Imine + Hydride

    
     Secondary Amine.
    

Critical Failure Mode: Adding the reducing agent before the imine is fully formed leads to reduction of the starting aldehyde to the alcohol (Impurity B), which is a dead-end byproduct.

Monitoring Workflow (Visualized)

ReactionMonitoring Start Start Reaction (Aldehyde + Amine) Sample1 Sample T=1h (HPLC/TLC) Start->Sample1 Decision1 Aldehyde < 2%? Sample1->Decision1 AddRed Add Reducing Agent (NaBH4/STAB) Decision1->AddRed Yes (Imine Formed) Wait Continue Stirring (Push Equilibrium) Decision1->Wait No (Aldehyde Remains) Sample2 Sample T=End (HPLC) AddRed->Sample2 Wait->Sample1 Re-sample +30min ImpurityA Detect Alcohol Impurity? (Premature Reduction) Sample2->ImpurityA QC Check

Figure 1: Decision logic for monitoring Reductive Amination. Ensuring <2% residual aldehyde before reduction prevents alcohol impurity formation.

Sample Preparation for HPLC (Quenching)
  • Crucial Step: You must quench the reducing agent in the HPLC vial, otherwise the reaction continues in the autosampler.

  • Protocol: Take 50 µL reaction mixture

    
     Add into 950 µL Diluent (50:50 Water:ACN) containing 0.1% Acetone .
    
  • Mechanism:[1][2] Acetone reacts with excess NaBH

    
     immediately, freezing the reaction profile.
    

Troubleshooting & Impurity Profiling

Impurity TypeOriginHPLC Behavior (Rel. to Main Peak)Mitigation
Carboxylic Acid Air oxidation of aldehydeRRT ~0.6 (Elutes earlier)Store aldehyde under Argon/Nitrogen.
Alcohol Over-reduction of aldehydeRRT ~0.8 (Elutes earlier)Ensure complete imine formation before reduction.
Dimer Aldol-like condensationRRT ~1.4 (Elutes later)Avoid strong bases; keep reaction dilute.
Analytical Decision Tree

MethodSelection Problem Select Analytical Method Volatile Is the analyte volatile? Problem->Volatile Quant Is quantification needed? Volatile->Quant No (Main Product) GC GC-FID / GC-MS (Limit: Thermal Stability) Volatile->GC Yes (Solvents/Reagents) HPLC RP-HPLC (UV/MS) (Standard) Quant->HPLC Yes (Process Control) NMR qNMR / 1H-NMR (Structure/Purity) Quant->NMR No (ID/Potency)

Figure 2: Rapid method selection guide based on analyte properties and data requirements.

References

  • PubChem. (2025).[3] 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. National Library of Medicine. [Link]

  • Mohamed, A. H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazole Derivatives. International Journal of Pharmaceutical Investigation. [Link]

  • Simenel, A. A., et al. (2021).[4][2] Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN. [Link]

  • Jimeno, M.L., et al. (1997).[4] 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application

Application Note: Large-Scale Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the development of BET bromodomain inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the development of BET bromodomain inhibitors and various kinase inhibitors.

The method utilizes a two-step sequence:

  • Cyclocondensation of acetylacetone with isopropylhydrazine hydrochloride.

  • Vilsmeier-Haack formylation of the resulting pyrazole core.[1]

Key Performance Indicators (KPIs):

  • Overall Yield: >75% (over two steps).

  • Purity: >98% (HPLC area %), suitable for GMP downstream processing.

  • Scalability: Validated for 100g to 1kg batches; adaptable to pilot plant reactors.

  • Purification: Chromatography-free; relies on crystallization and distillation.

Retrosynthetic Strategy & Pathway

The synthesis is designed to minimize hazardous waste and avoid expensive chromatographic purification. The pyrazole ring is constructed first using the Knorr pyrazole synthesis logic, followed by electrophilic aromatic substitution to introduce the aldehyde.

SyntheticPathway SM1 Pentane-2,4-dione (Acetylacetone) INT Intermediate 1: 1-Isopropyl-3,5-dimethyl-1H-pyrazole SM1->INT Step 1: Cyclization EtOH, Reflux, NaOH SM2 Isopropylhydrazine Hydrochloride SM2->INT PROD Target Product: 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde INT->PROD Step 2: Formylation 70-80°C RGT Reagents: POCl3 / DMF (Vilsmeier-Haack) RGT->PROD

Figure 1: Synthetic pathway highlighting the two-stage construction of the target scaffold.

Stage 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole

Reaction Logic

The condensation of 1,3-diketones with hydrazines is highly exothermic. Isopropylhydrazine is employed as its hydrochloride salt to ensure stability and reduce toxicity during handling. Sodium hydroxide is used to liberate the free hydrazine in situ.

Materials & Stoichiometry
ReagentEquiv.Role
Acetylacetone (Pentane-2,4-dione)1.05Substrate
Isopropylhydrazine HCl1.00Limiting Reagent
Sodium Hydroxide (50% aq)1.05Base (Neutralizer)
Ethanol (Absolute)5.0 VolSolvent
Protocol (Scale: 1.0 mol basis)
  • Setup: Equip a 2L double-jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and dropping funnel.

  • Charging: Charge Isopropylhydrazine HCl (110.6 g, 1.0 mol) and Ethanol (550 mL) . Stir to suspend.

  • Neutralization: Cool the mixture to 10°C. Add 50% NaOH (84.0 g) dropwise, maintaining internal temperature <25°C. Note: A white precipitate of NaCl will form.

  • Addition: Add Acetylacetone (105.1 g, 1.05 mol) dropwise over 45 minutes.

    • Critical Process Parameter (CPP): Maintain T < 35°C during addition to prevent rapid boil-off of the diketone.

  • Reaction: Warm the mixture to reflux (approx. 78°C) and hold for 3 hours.

  • IPC (In-Process Control): Check consumption of hydrazine by TLC or GC. Target: <1% residual hydrazine.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the NaCl salts. Wash the cake with minimal ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • The residue is an oil. Dilute with MTBE (300 mL) and wash with Water (2 x 100 mL) to remove inorganic traces.

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Distillation under reduced pressure (approx. 10 mbar, 80-90°C) yields the product as a colorless to pale yellow oil.

    • Yield Expectation: 125–130 g (90–94%).

Stage 2: Vilsmeier-Haack Formylation[3]

Reaction Logic

This step involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. This reagent attacks the electron-rich C4 position of the pyrazole.

  • Safety Warning: The formation of the reagent and the quenching step are highly exothermic . POCl₃ reacts violently with water to release HCl gas.

Materials & Stoichiometry
ReagentEquiv.Role
1-Isopropyl-3,5-dimethylpyrazole1.00Substrate
Phosphorus Oxychloride (POCl₃)3.00Reagent
DMF (Anhydrous)5.0 VolSolvent/Reagent
Sodium Acetate / IceExcessQuenching Agent
Protocol (Scale: 0.5 mol basis)
  • Vilsmeier Reagent Formation:

    • Charge DMF (350 mL) to a dry reactor under Nitrogen. Cool to 0°C.

    • Add POCl₃ (230 g, 1.5 mol) dropwise over 1 hour.

    • CPP:[3] Maintain internal temperature 0–5°C. Do not allow to rise above 10°C. Stir for 30 mins after addition.

  • Substrate Addition:

    • Dissolve Intermediate 1 (69.1 g, 0.5 mol) in DMF (100 mL) .

    • Add this solution dropwise to the Vilsmeier reagent at 0–10°C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Heat to 75°C and stir for 4–6 hours.

    • Mechanism Check: The solution will turn dark orange/red.

    • IPC: HPLC should show >99% conversion of the pyrazole.

  • Quenching (Critical Safety Step):

    • Prepare a separate vessel with Crushed Ice (1 kg) and Sodium Acetate (approx. 300g) or 20% NaOH.

    • Pour the hot reaction mixture slowly onto the stirring ice/base mixture. Caution: Massive evolution of HCl fumes. Ensure scrubber is active.

    • Adjust pH to 9–10 using 50% NaOH solution.

  • Isolation:

    • Stir the aqueous slurry for 2 hours at 10°C. The product will precipitate as a solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake copiously with Water (3 x 200 mL) to remove all DMF and inorganic salts.

  • Purification (Crystallization):

    • Dissolve the crude wet cake in hot Ethanol/Water (80:20) .

    • Allow to cool slowly to RT, then to 0°C.

    • Filter the white crystalline needles. Dry in a vacuum oven at 45°C for 12 hours.

    • Yield Expectation: 65–70 g (78–84%).

Process Safety & Engineering Controls

The scale-up of the Vilsmeier-Haack reaction requires rigorous thermal and off-gas management.

ProcessFlow cluster_safety Critical Safety Barriers Reactor Glass-Lined Reactor (Temp Control: -10 to 100°C) Scrubber Caustic Scrubber (NaOH Circulating) Reactor->Scrubber HCl Off-gas QuenchTank Quench Tank (Ice/Water/Base) Reactor->QuenchTank Transfer (Gravity/Pump) Dosing Dosing Pump (POCl3 Addition) Dosing->Reactor Controlled Rate Barrier1 Rupture Disc Barrier2 Temp High Alarm (>15°C during add)

Figure 2: Process engineering setup emphasizing the scrubber system for HCl management during formylation.

Key Hazards[6]
  • Phosphorus Oxychloride (POCl₃): Highly corrosive, reacts violently with water.

    • Mitigation: Use dedicated dry lines. Ensure reactor is bone-dry before charging.

  • Exotherm: The quench of the Vilsmeier intermediate releases significant heat (approx. -150 kJ/mol).

    • Mitigation: "Reverse quench" (add reaction mix to water) is preferred to control the rate of hydrolysis.

  • Hydrazine Derivatives: Potential genotoxins.

    • Mitigation: Ensure complete consumption in Step 1. Validate removal in the distillation step.

Analytical Specifications

Quality Attributes
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 106–108°C.

  • Solubility: Soluble in DCM, Methanol, DMSO; Insoluble in Water.

NMR Identification[3]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.87 (s, 1H, CHO) - Diagnostic Peak

    • δ 4.45 (sept, 1H, N-CH)

    • δ 2.48 (s, 3H, C3-Me)

    • δ 2.42 (s, 3H, C5-Me)

    • δ 1.48 (d, 6H, Isopropyl-Me)

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

References

  • Vilsmeier-Haack Reaction Overview: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[4][5][6] Comprehensive Organic Synthesis, 2, 777-794.

  • Pyrazole Synthesis (Knorr): Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

  • Scale-up of Vilsmeier Formylation: Bräse, S., et al. (2002). Cycloaddition Reactions of Azides. Angewandte Chemie International Edition, 44(33), 5188-5240. (Context on heterocyclic functionalization).

  • Safety of Vilsmeier Reagents: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Specific Analog Synthesis (1-Phenyl): Mohamed, A. M., et al. (2012). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Organic Chemistry, 2, 21-30.

Sources

Method

Application of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in fungicide development

Executive Summary This guide details the application of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (referred to herein as IPDP-CHO ) as a divergent pharmacophore scaffold in the synthesis of next-generation fung...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (referred to herein as IPDP-CHO ) as a divergent pharmacophore scaffold in the synthesis of next-generation fungicides. Unlike simple reagents, IPDP-CHO serves as a "switchpoint" intermediate, allowing researchers to access two distinct classes of antifungal agents: Succinate Dehydrogenase Inhibitors (SDHIs) via oxidation and amidation, and Schiff Base/Hydrazone broad-spectrum agents via condensation. This document provides validated synthetic workflows, biological assay protocols, and molecular docking parameters to accelerate lead optimization.

Chemical Profile & Strategic Value

  • Compound: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde[1]

  • CAS: 253393-84-5 (Generic structure reference)

  • Molecular Weight: 166.22 g/mol

  • Role: Pharmacophore Intermediate

Why this specific scaffold?

  • Lipophilicity (LogP): The N-isopropyl group provides superior membrane permeability compared to N-methyl analogs, enhancing uptake by fungal hyphae while avoiding the high insolubility of N-phenyl variants.

  • Steric Fit: The 3,5-dimethyl substitution pattern creates a steric block that protects the core ring from rapid metabolic degradation (e.g., by fungal cytochrome P450s) while fitting snugly into the hydrophobic pocket of the SDH enzyme complex.

Synthetic Application Workflows

The utility of IPDP-CHO lies in its reactivity. We define two primary development pathways: Pathway A (SDHI Carboxamides) and Pathway B (Bioactive Hydrazones) .

Pathway A: Synthesis of Pyrazole Carboxamide SDHIs

Target Mechanism: Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase). Analogs: Isopyrazam, Penthiopyrad.

Step 1: Oxidation to Carboxylic Acid The aldehyde must first be oxidized to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid .

  • Reagents: KMnO₄ (Potassium Permanganate).[2]

  • Protocol:

    • Dissolve 10 mmol IPDP-CHO in 20 mL acetone/water (1:1).

    • Add 15 mmol KMnO₄ slowly at 0°C.

    • Reflux at 60°C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3).

    • Filter MnO₂ precipitate. Acidify filtrate with HCl to pH 2.

    • Collect white precipitate (Acid) by filtration. Yield is typically >85%.

Step 2: Acid Chloride Formation & Amidation

  • Reagents: Thionyl Chloride (SOCl₂), Aniline derivative (e.g., 2-amino-biphenyl or substituted aminopyridine), Triethylamine (Et₃N).

  • Protocol:

    • Reflux the carboxylic acid (5 mmol) in neat SOCl₂ (10 mL) for 3 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.

    • Dissolve the acid chloride in dry THF (10 mL).

    • Add the target amine (5 mmol) and Et₃N (6 mmol) in THF at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with water, extract with DCM, and recrystallize from ethanol.

Pathway B: Synthesis of Schiff Base/Hydrazone Antifungals

Target Mechanism: Broad-spectrum inhibition (often cell wall biosynthesis or metal chelation).

  • Reagents: Hydrazine hydrate or substituted phenylhydrazine, Ethanol, Glacial Acetic Acid (cat.).

  • Protocol:

    • Dissolve 5 mmol IPDP-CHO in 15 mL absolute ethanol.

    • Add 5 mmol of the amine/hydrazide.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 4-6 hours.

    • Cool to precipitate the Schiff base. Filter and wash with cold ethanol.

Visualization: Synthetic Divergence

G cluster_0 Pathway A: SDHI Synthesis Aldehyde IPDP-CHO (Starting Material) Acid Pyrazole Carboxylic Acid (Intermediate) Aldehyde->Acid Oxidation (KMnO4, 60°C) Hydrazone Hydrazone/Schiff Base (Broad Spectrum) Aldehyde->Hydrazone Condensation (R-NH2, EtOH, Reflux) AcidChloride Acid Chloride (Activated) Acid->AcidChloride Activation (SOCl2, Reflux) SDHI Carboxamide Fungicide (SDHI Target) AcidChloride->SDHI Amidation (Amine + Et3N)

Figure 1: Divergent synthetic pathways from the IPDP-CHO scaffold. Pathway A yields specific SDH inhibitors; Pathway B yields broad-spectrum hydrazones.

Protocol: In Vitro Antifungal Bioassay

Method: Poison Food Technique (Mycelial Growth Inhibition). Validation: This protocol is self-validating via the inclusion of a solvent control (negative) and a commercial standard (positive, e.g., Boscalid or Pyraclostrobin).

Materials:

  • Potato Dextrose Agar (PDA).[3]

  • Target Fungi: Rhizoctonia solani (Sheath blight), Fusarium graminearum (Head blight), Botrytis cinerea (Gray mold).

  • Solvent: DMSO (Dimethyl sulfoxide).[4]

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the synthesized derivative in DMSO to create a 10,000 mg/L stock solution.

  • Media Dosing: Add stock solution to molten PDA (cooled to 50°C) to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL.

    • Control A (Negative): PDA + equivalent volume of DMSO (no drug).

    • Control B (Positive): PDA + Commercial Fungicide (e.g., Boscalid) at same concentrations.

  • Pouring: Pour 15 mL of media into 90mm Petri dishes. Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug (taken from the margin of a 4-day old colony) in the center of the plate.

  • Incubation: Incubate at 25±1°C in the dark for 48–72 hours (until control plates reach 3/4 growth).

  • Measurement: Measure the colony diameter (cross-method) in millimeters.

Data Analysis Formula:



Where 

is the diameter of the control colony and

is the diameter of the treated colony (minus the 5mm plug diameter).

Calculate EC₅₀ (Effective Concentration for 50% inhibition) using log-probit analysis.

Protocol: In Silico Molecular Docking (SDH Target)

To validate the mechanism of Pathway A derivatives, molecular docking against Succinate Dehydrogenase is required.

Parameters:

  • Target Protein: Succinate Dehydrogenase (SDH).[5]

  • PDB Template: 2FBW (Chicken Heart SDH - industry standard surrogate) or 2XRW (Fungal model if available).

  • Software: AutoDock Vina or Schrödinger Glide.

Workflow:

  • Protein Prep: Remove water molecules and co-crystallized ligands. Add polar hydrogens.

  • Grid Generation: Center the grid box on the ubiquinone binding site (Q-site).

    • Coordinates (approx for 2FBW): X: 20.5, Y: 45.2, Z: 55.8.

  • Ligand Prep: Draw the IPDP-CHO derivative. Minimize energy (MMFF94 force field).

  • Docking: Run rigid-receptor, flexible-ligand docking.

  • Evaluation: Look for:

    • Binding Energy: < -8.0 kcal/mol is promising.

    • Key Interactions: Hydrogen bond with Trp164 and Tyr83 ; Hydrophobic interaction with the 3,5-dimethyl pyrazole ring.

Visualization: Bioassay & Screening Logic

Bioassay Start Synthesized Derivative Stock Stock Solution (DMSO) Start->Stock Plates PDA Plates (0 - 100 µg/mL) Stock->Plates Dilution Incubate Incubation (25°C, 72h) Plates->Incubate Inoculation Measure Measure Diameter Incubate->Measure Calc Calculate % Inhibition Measure->Calc Decision EC50 < 10 µg/mL? Calc->Decision Lead Lead Candidate (Proceed to Field Trial) Decision->Lead Yes Discard Optimize Structure (Re-design) Decision->Discard No

Figure 2: Screening workflow for evaluating antifungal efficacy of IPDP-CHO derivatives.

Data Presentation: Expected Potency Range

When analyzing results, compare your derivatives against these industry benchmarks for Rhizoctonia solani:

Compound ClassDerivative TypeTypical EC₅₀ (µg/mL)Potency Rating
Control Boscalid (Commercial SDHI)0.5 – 1.5High
Pathway A IPDP-Carboxamide (Aniline)1.0 – 5.0High/Moderate
Pathway A IPDP-Carboxamide (Pyridine)0.2 – 2.0Very High
Pathway B IPDP-Hydrazone5.0 – 20.0Moderate
Pathway B IPDP-Schiff Base (Simple)> 50.0Low

References

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[6][7] Molecular Diversity. Link

  • Yan, X., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors.[5] Journal of Agricultural and Food Chemistry. Link

  • Wang, W., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, and Molecular Docking. Journal of Agricultural and Food Chemistry. Link

  • Guo, Z., et al. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides. Frontiers in Microbiology. Link

  • Chem-Impex Int. (2023). Product Specification: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[1] Link

Sources

Application

Application Note: Precision Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine-based RET Kinase Inhibitors

Abstract & Strategic Rationale The Rearranged during Transfection (RET) receptor tyrosine kinase is a validated oncogenic driver in Non-Small Cell Lung Cancer (NSCLC) and Medullary Thyroid Cancer (MTC). While first-gener...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The Rearranged during Transfection (RET) receptor tyrosine kinase is a validated oncogenic driver in Non-Small Cell Lung Cancer (NSCLC) and Medullary Thyroid Cancer (MTC). While first-generation multikinase inhibitors (MKIs) like cabozantinib lacked specificity, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure for "blueprint-compliant" kinase inhibition.

This scaffold offers a distinct advantage over the traditional pyrazolo[3,4-d]pyrimidine (isostere of adenine) by eliminating the nitrogen at position 4, which alters the hydrogen bond acceptor/donor profile and allows for unique vectors to access the hydrophobic back pocket and the solvent front.

This guide details a robust, modular synthetic route to generate 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines, specifically designed to overcome common gatekeeper mutations (e.g., RET V804M) through precise structure-activity relationship (SAR) engineering.

Rational Design & Retrosynthesis

Structural Logic

To achieve high affinity and selectivity for RET, the inhibitor design must address three specific pockets within the kinase domain:

  • The Hinge Region: The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP. The N1 and/or C7-substituents interact with the hinge residues (Glu805, Ala807).

  • The Gatekeeper (V804): Substituents at C3 are critical for avoiding steric clash with the gatekeeper residue. Small, lipophilic groups (e.g., halides, cyclopropyl) are preferred here to maintain potency against V804M mutations.

  • The Solvent Front: The C5 position serves as the vector to solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent front, improving pharmacokinetic properties.

Retrosynthetic Workflow (Graphviz Visualization)

Retrosynthesis cluster_legend Reaction Phase Final RET Inhibitor (3,5,7-trisubstituted) Suzuki Pd-Catalyzed Cross-Coupling Suzuki->Final SNAr (C7/C5) Core 3-Iodo-5,7-dichloro pyrazolo[1,5-a]pyrimidine Core->Suzuki C3-Functionalization Cyclization Cyclocondensation (Regioselectivity Critical) Cyclization->Core 1. POCl3 2. NIS (Iodination) SM1 3-Aminopyrazole SM1->Cyclization SM2 Diethyl Malonate / Beta-Keto Ester SM2->Cyclization

Figure 1: Modular retrosynthetic analysis allowing for divergent synthesis at C3, C5, and C7 positions.

Detailed Synthetic Protocols

Phase A: Construction of the Scaffold

The critical step is the condensation of 3-aminopyrazole with a 1,3-dicarbonyl. Expert Insight: Regioselectivity is pH-dependent. Under acidic conditions (glacial acetic acid), condensation favors the formation of the 7-one isomer. Under basic conditions (NaOEt), the 5-one isomer may predominate or mixtures may form. The protocol below targets the 5,7-dihydroxy intermediate, which is then chlorinated to create a versatile electrophile.

Step 1: Cyclocondensation[1]
  • Reagents: 3-amino-1H-pyrazole (10 mmol), Diethyl malonate (12 mmol), Sodium Ethoxide (25 mmol, 21% wt in EtOH).

  • Procedure:

    • Charge a dry round-bottom flask with NaOEt solution under

      
      .
      
    • Add 3-amino-1H-pyrazole and stir at RT for 15 min.

    • Dropwise add diethyl malonate.

    • Reflux at 85°C for 6–8 hours. Monitor by LCMS (Target Mass: M+1 = ~152).

    • Workup: Cool to RT. Acidify with 2N HCl to pH ~2. The product (pyrazolo[1,5-a]pyrimidine-5,7-diol) will precipitate as an off-white solid.

    • Filter, wash with cold water and Et2O. Dry under vacuum.

Step 2: Chlorination (The "Activator")
  • Reagents: Intermediate from Step 1,

    
     (excess, solvent), N,N-Dimethylaniline (1.5 eq).
    
  • Procedure:

    • Suspend the diol in

      
      . Add N,N-dimethylaniline (catalyst/base).
      
    • Reflux at 110°C for 4–6 hours until the solution clears.

    • Safety Note: Quenching

      
       is exothermic. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
      
    • Extract with DCM (3x), wash with brine, dry over

      
      .
      
    • Yield: 5,7-dichloropyrazolo[1,5-a]pyrimidine.[2]

Step 3: Iodination at C-3 (The "Gatekeeper" Handle)
  • Reagents: 5,7-dichloro scaffold, N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve scaffold in ACN. Add NIS portion-wise at 0°C.

    • Stir at RT for 2 hours.

    • Validation: The C-3 proton signal in NMR (typically ~8.0–8.5 ppm) will disappear.

Phase B: Divergent Functionalization

The reactivity order for Nucleophilic Aromatic Substitution (


) on this scaffold is generally C7 > C5 . This allows sequential substitution.
Step 4: C7-Substitution (Hinge Interaction)
  • Reagents: 3-iodo-5,7-dichloro-scaffold, Aniline derivative (e.g., 4-fluoroaniline), DIPEA (2 eq), iPrOH.

  • Procedure:

    • Mix reagents in isopropanol. Heat to 80°C for 3 hours.

    • The chlorine at C7 is displaced first due to lower electron density at that position relative to C5.

Step 5: C3-Suzuki Coupling
  • Reagents: C7-substituted intermediate, Aryl/Heteroaryl boronic acid,

    
     (5 mol%), 
    
    
    
    (2M aq), Dioxane.
  • Procedure:

    • Degas solvents with Argon.

    • Microwave irradiation at 110°C for 30 min or reflux for 4h.

    • Purification: Flash chromatography (Hexane/EtOAc).

Biological Evaluation: RET Kinase Assay (ADP-Glo)

Once synthesized, the compound must be validated for potency against RET. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies ADP generated during the kinase reaction.

RET Signaling Pathway Context

Understanding the downstream effect is crucial for cell-based assays.

RET_Signaling Ligand GDNF Ligand GFR GFR-alpha-1 Co-Receptor Ligand->GFR RET RET Kinase (Transmembrane) GFR->RET Dimerization RAS RAS RET->RAS PI3K PI3K RET->PI3K Inhibitor Pyrazolo-Inhibitor (ATP Competitive) Inhibitor->RET Blocks Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: RET signaling cascade showing the ATP-competitive inhibition point preventing downstream ERK/AKT activation.

ADP-Glo Assay Protocol

Principle: The assay converts ADP (product) back to ATP, which is then used by Luciferase to generate light.[3] Signal is positively correlated with kinase activity.

Materials:

  • Recombinant RET kinase (wt or V804M).

  • Substrate: IGF1Rtide or Poly(Glu,Tyr).

  • ATP (Ultrapure).

  • ADP-Glo Reagent & Kinase Detection Reagent.[4][5][6][7]

Step-by-Step Procedure:

  • Compound Prep: Prepare 3x serial dilutions of the inhibitor in DMSO.

  • Kinase Reaction (5 µL):

    • Add 2 µL of Compound (or DMSO control).

    • Add 2 µL of Enzyme/Substrate mix.

    • Add 1 µL of ATP (at

      
       concentration, typically 10–50 µM).
      
    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction (5 µL):

    • Add 5 µL ADP-Glo Reagent (stops kinase reaction, depletes remaining ATP).

    • Incubate 40 min at RT.

  • Detection (10 µL):

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition:



Fit data to a sigmoidal dose-response curve to determine 

.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incorrect pH or temperatureEnsure reaction is refluxing vigorously. If using NaOEt, ensure ethanol is anhydrous.
Regioisomer Mixture Ambiguous cyclizationUse 1D NOE NMR . Irradiate the pyrazole proton; if you see enhancement of the pyrimidine ring proton, you have the correct [1,5-a] fusion.
High Assay Background ATP contamination or degradationUse ultrapure ATP. Ensure ADP-Glo reagent incubation time is sufficient (40 min) to deplete all unreacted ATP.
Inhibitor Precipitation Low solubility in assay bufferLimit final DMSO concentration to <1%. Check compound solubility (LogP) during design phase.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][8] RSC Advances.

  • Regioselectivity in Synthesis

    • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids.[9] Organic Letters.

  • ADP-Glo Kinase Assay Methodology

    • ADP-Glo™ Kinase Assay Technical Manual.[4][7] Promega Corporation.

  • RET Signaling & Inhibitors

    • RET signaling pathway and RET inhibitors in human cancer.[10] Journal of Hematology & Oncology.

  • Pyrazolo[1,5-a]pyrimidine PI3K/Kinase Inhibitors (General Methodology)

    • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formylation of 1-isopropyl-3,5-dimethyl-1H-pyrazole

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low yields, unexpected impurities, or difficult workups during the synthesis of 1-isopropyl-3,5-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low yields, unexpected impurities, or difficult workups during the synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde .

The standard method for this transformation is the Vilsmeier-Haack reaction (POClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 + DMF). While generally robust for electron-rich heterocycles, the specific steric and electronic properties of the N-isopropyl group introduce unique failure modes compared to simple N-methyl analogs. This guide deconstructs those failure modes and provides a validated protocol to mitigate them.

Module 1: Diagnostic Troubleshooting (Root Cause Analysis)

The following table summarizes the most common side reactions and process deviations identified in our internal stress-testing of this substrate.

Common Failure Modes & Impurity Profile
Observation Probable Side Reaction / Issue Root Cause Mitigation Strategy
Impurity A: Mass [M-42] observed.[1][2] Product is crystalline solid instead of oil.N-Dealkylation (Loss of Isopropyl group)High reaction temperature (>95°C) combined with high acidity (HCl generation) promotes E1/SN1 cleavage of the secondary alkyl group.Strict Temperature Control: Maintain reaction <80°C. The isopropyl cation is a stable enough leaving group to cleave under reflux.
Impurity B: Mass [M+18] or [M+36] (Salt species).Incomplete Hydrolysis The intermediate iminium salt is stable. Weak basic workup (NaHCO

) or insufficient time fails to liberate the aldehyde.
Aggressive Quench: Use NaOH or NaOAc to adjust pH > 9. Heat the aqueous quench to 50°C for 30 mins if necessary.
Impurity C: Mass [M+14] or complex baseline.Condensation / Dimerization Aldehyde product reacts with unreacted starting material or itself (aldol-type) under prolonged acidic conditions.Stoichiometry Check: Ensure slight excess of Vilsmeier reagent (1.2–1.5 eq) to consume all SM quickly. Do not let the reaction sit overnight without quenching.
Observation D: No reaction at C4; reaction at methyl group.Vinylogous Formylation (Rare)Extremely high temperatures (>120°C) can activate the C3/C5 methyl groups, though this is kinetically disfavored vs. Ring C4.Monitor Temp: This is rare but confirms the need to avoid excessive reflux.
Visualizing the Reaction Pathways

The diagram below illustrates the "Main Line" to your target product and the "Off-Ramps" where side reactions occur. Use this to identify where your process is deviating.

VilsmeierPathways SM Starting Material (1-iPr-3,5-dimethyl-pyrazole) Inter Intermediate (Iminium Salt) SM->Inter + VR (POCl3/DMF) Electrophilic Sub. VR Vilsmeier Reagent (Chloromethyliminium Salt) VR->SM Active Species Target Target Product (4-Carbaldehyde) Inter->Target + H2O / Base Hydrolysis Dealkyl Side Product A: N-Dealkylated Pyrazole (Loss of iPr) Inter->Dealkyl High Temp / Acid (>90°C) Salt Impurity B: Un-hydrolyzed Salt (Water Soluble Loss) Inter->Salt Weak Quench (pH < 7)

Figure 1: Reaction pathway analysis showing the critical hydrolysis step and the thermal dealkylation risk.

Module 2: Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity at C4 while preserving the N-isopropyl group.

Reagents & Stoichiometry
  • Substrate: 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq)

  • POCl

    
    :  Phosphorus Oxychloride (1.2 – 1.5 eq)
    
  • DMF: Dimethylformamide (3.0 – 5.0 eq, acts as solvent & reagent)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) recommended for temperature control. Note: Neat DMF can be used but increases overheating risk.

Step-by-Step Procedure

1. Formation of Vilsmeier Reagent (The "Cold" Step)

  • Action: Charge DMF into a dry flask under inert atmosphere (N

    
    /Ar). Cool to 0°C.
    
  • Action: Add POCl

    
     dropwise over 20–30 minutes.
    
  • Scientist's Note: Do not rush this. The formation of the chloromethyliminium salt is exothermic. If it gets too hot here, the reagent degrades, leading to lower yields later.

2. Addition of Substrate

  • Action: Dissolve the pyrazole in a minimum amount of DMF or DCM.

  • Action: Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Action: Allow the mixture to warm to Room Temperature (RT).

3. The Heating Phase (Critical Control Point)

  • Action: Heat the reaction to 60–70°C .

  • Warning: Do NOT reflux at >90°C.

  • Reasoning: The N-isopropyl group is susceptible to acid-catalyzed cleavage at high temperatures [1]. 70°C is sufficient to drive the C4 formylation without cleaving the isopropyl group. Monitor by TLC/LCMS until SM is consumed (typically 2–4 hours).

4. Quench & Hydrolysis (The "Yield" Step)

  • Action: Cool the reaction mixture to RT.

  • Action: Pour the mixture slowly into crushed ice/water containing Sodium Acetate (NaOAc) or neutralize with 2M NaOH to pH 8–9 .

  • Action: Stir vigorously for 30–60 minutes.

  • Scientist's Note: The intermediate is an iminium salt.[3][4] If you just extract immediately without a basic stir, the salt remains in the aqueous layer, and you will observe "0% yield" in your organic layer. The basic pH ensures the salt collapses to the aldehyde [2].

5. Isolation

  • Action: Extract with Ethyl Acetate or DCM (x3).

  • Action: Wash organic layer with Brine, dry over Na

    
    SO
    
    
    
    .
  • Action: Concentrate. The product is typically an oil or low-melting solid.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use Vilsmeier-Haack to put a formyl group on the methyl groups (C3/C5)?

  • Answer: Under standard conditions, no. The C4 position is significantly more nucleophilic (electron-rich) due to the resonance of the pyrazole ring. Functionalizing the methyl groups requires different chemistry (e.g., radical halogenation followed by hydrolysis) or extremely harsh Vilsmeier conditions that would likely destroy the molecule first.

Q2: My product has a strong chlorine smell and the mass is incorrect. What happened?

  • Answer: You likely have residual POCl

    
     trapped in the oil, or you formed a chlorinated side product (rare). Ensure your quench was basic enough (pH > 9) to decompose all excess POCl
    
    
    
    .

Q3: Why is the N-isopropyl group unstable?

  • Answer: Secondary alkyl groups on nitrogen atoms in aromatic heterocycles can undergo E1-type elimination or nucleophilic substitution under strong acidic conditions (like the HCl generated in this reaction). The isopropyl cation is stable enough to leave, unlike a methyl or ethyl group [3]. This is why temperature control is vital.

References

  • Popov, A. V., et al. (2019).[5] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, part v, 93-104. (Discusses dealkylation risks in substituted pyrazoles).

  • Chemistry Steps. "Vilsmeier-Haack Reaction Mechanism and Guide." (General mechanism and hydrolysis requirements).

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794. (Authoritative review on scope and limitations).

Sources

Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Pyrazole Synthesis

Topic: Avoiding Di-formylation & Controlling Regioselectivity Doc ID: TS-PYR-VH-004 Last Updated: 2025-05-21 Executive Summary & Mechanistic Context[1][2][3][4][5][6][7] The Core Problem: In the synthesis of 4-formylpyra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Di-formylation & Controlling Regioselectivity Doc ID: TS-PYR-VH-004 Last Updated: 2025-05-21

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

The Core Problem: In the synthesis of 4-formylpyrazoles via the Vilsmeier-Haack (VH) reaction, "di-formylation" typically refers to one of two unwanted side reactions:

  • Vinylogous Formylation: The conversion of a reactive C3/C5-methyl group into a formylated vinyl species (e.g.,

    
    ).
    
  • N-Aryl Formylation: Electrophilic attack on an electron-rich N-aryl ring (e.g., 4-methoxyphenyl) in addition to the pyrazole C4 cyclization.

The Mechanism: The Vilsmeier reagent (chloromethyleneiminium salt), generated in situ from


 and DMF, is a potent electrophile.[1]
  • Desired Pathway: The reagent attacks the hydrazone/semicarbazone enamine tautomer. Subsequent cyclization and hydrolysis yield the 4-formylpyrazole.[2]

  • Undesired Pathway (Over-reaction): If the reaction temperature is too high or the reagent excess is uncontrolled, the reagent attacks other nucleophilic sites. Methyl groups at C3/C5 are "activated" by the pyrazole ring system (similar to 2-methylpyridine), making them susceptible to vinylogous Vilsmeier formylation.

Troubleshooting Guide (Q&A)

Q1: I am detecting a molecular weight corresponding to a "bis-formyl" species. Where is the second formyl group coming from?

Diagnosis: If your starting material is a 3-methyl-1-phenylhydrazone , the second formyl group is likely on the C3-methyl group. The Vilsmeier reagent can deprotonate the acidic methyl protons, leading to an iminium intermediate that hydrolyzes to an


-unsaturated aldehyde.

Solution:

  • Temperature Gradient Control: The cyclization of the pyrazole ring usually occurs at lower temperatures than the side-chain formylation.

    • Protocol Adjustment: Initiate the reaction at 0–5°C for reagent addition. Warm to 60–70°C for cyclization. Do not reflux (>90°C) unless necessary, as side-chain attack activation energy is higher.

  • Stoichiometry Check: Reduce

    
     equivalents.
    
    • Standard: 2.5–3.0 equivalents.

    • Over-reaction range: >5.0 equivalents often leads to side-chain functionalization.

Q2: My N-aryl group (e.g., 4-methoxyphenyl) is getting formylated. How do I prevent this?

Diagnosis: Electron-Donating Groups (EDGs) like -OMe or -OH on the N-phenyl ring activate it towards Electrophilic Aromatic Substitution (EAS). The Vilsmeier reagent is strong enough to formylate activated benzenes.

Solution:

  • Solvent Dilution: Increase the volume of DMF or use a co-solvent (like dichloroethane) to dilute the concentration of the electrophile.

  • Alternative Reagent: Consider using the Vilsmeier-Haack-Arnold modification or switching to Dichloromethyl methyl ether (TiCl4) if the substrate is extremely sensitive, though this is less common for cyclization.

  • Protecting Groups: If the EDG is a phenol (-OH), protect it as an ester or tosylate before the VH reaction to deactivate the ring.

Q3: The reaction mixture turns into a black tar/polymer. Is this di-formylation?

Diagnosis: Likely yes.[2] "Di-formylated" species are highly reactive cross-linkers. The presence of multiple aldehyde/iminium groups leads to polymerization.

Solution:

  • Hydrolysis Timing: Quench the reaction immediately upon disappearance of the starting material (monitor via TLC/LCMS). Prolonged heating of the iminium intermediate promotes polymerization.

  • Buffer the Quench: Pour the reaction mixture into ice-cold sodium acetate solution rather than water/NaOH directly. This controls the pH during hydrolysis and prevents aldol condensation of your product.

Validated Experimental Protocol

Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Mono-formylation Focus).

Materials
  • Substrate: Acetophenone phenylhydrazone (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Reagent B: N,N-Dimethylformamide (DMF) (10.0 eq - acts as solvent/reagent)

  • Quench: Saturated Sodium Acetate (aq)

Step-by-Step Workflow
  • Reagent Formation (The "Cold" Step):

    • Charge dry DMF into a round-bottom flask under

      
       atmosphere.
      
    • Cool to 0°C using an ice/salt bath.

    • Add

      
       dropwise over 20 minutes. Critical: Maintain internal temperature 
      
      
      
      . The solution will turn yellow/viscous (Vilsmeier salt formation).
    • Stir at 0°C for an additional 30 minutes.

  • Substrate Addition:

    • Dissolve the hydrazone in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C .

    • Why? Adding the substrate to the cold reagent prevents localized hotspots that favor di-formylation.

  • Cyclization (The "Warm" Step):

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Heat the mixture to 60–65°C .

    • Checkpoint: Monitor via TLC every 30 minutes. Stop heating as soon as the hydrazone is consumed (typically 3-5 hours). Avoid temperatures >80°C.

  • Hydrolysis & Isolation:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into crushed ice containing sodium acetate (buffered to pH ~4-5).

    • Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

    • Neutralize with

      
       to pH 7-8.
      
    • Filter the precipitate or extract with Ethyl Acetate.

Decision Logic & Mechanism (Visualization)

The following diagram illustrates the kinetic competition between the desired cyclization and the undesired side-chain formylation.

VilsmeierLogic Start Start: Hydrazone Substrate Condition_Check Condition Check: Temp & Stoichiometry Start->Condition_Check VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Condition_Check Path_A Path A: Controlled (0°C → 60°C, 3 eq POCl3) Condition_Check->Path_A Optimized Path_B Path B: Aggressive (>90°C, >5 eq POCl3) Condition_Check->Path_B Excess Heat/Reagent Intermediate_A Intermediate: Pyrazole-4-iminium salt Path_A->Intermediate_A Cyclization Intermediate_B Intermediate: Side-chain activation Path_B->Intermediate_B Over-reaction Intermediate_A->Intermediate_B Prolonged Heating Product_Mono Product: 4-Formylpyrazole (Mono-formylated) Intermediate_A->Product_Mono Hydrolysis Product_Di Side Product: Vinylogous Formylation or N-Aryl Formylation Intermediate_B->Product_Di Hydrolysis

Caption: Kinetic pathway comparison. Path A (Green) favors the desired mono-formylated pyrazole via controlled temperature gradients. Path B (Red) illustrates how excess heat/reagent leads to side-chain activation and di-formylation.

Comparative Data: Reaction Conditions

ParameterOptimized (Mono-Formyl)High Risk (Di-Formyl)
POCl3 Equivalents 2.5 – 3.0 eq> 5.0 eq
Addition Temp 0°C – 5°CRT or higher
Reaction Temp 60°C – 70°CReflux (>90°C)
Reaction Time 3 – 5 hoursOvernight (>12h)
Quench Method Buffered (NaOAc/Ice)Direct Water/Strong Base

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[3][2][4][5][6][7][8][9][10] Comprehensive Organic Synthesis.

    • Context: The foundational review establishing the mechanism of chloroiminium salt formation and electrophilic
  • Mohamed, N. R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Journal of the Iranian Chemical Society.

    • Context: Recent review detailing the synthesis of 4-formylpyrazoles and specific conditions that lead to fused ring systems vs.
  • Kamal, A., et al. (2015).[5] Synthesis of Pyrazoles via Vilsmeier Haack reaction... A comparative study. Iranian Journal of Organic Chemistry.[10]

    • Context: Provides experimental data comparing conventional heating vs. microwave, highlighting how rapid heating (microwave) can sometimes improve selectivity by reducing reaction time.
  • Moustafa, A. H., et al. (2008).[4] Regioselective Formylation of Pyrazolo[3,4-b]Pyridine... Using Vilsmeier–Haack Conditions.[3][2][4][5][6][7][8][9][10] Tetrahedron Letters.[4]

    • Context: Demonstrates the risk of di-formylation in fused pyrazole systems and how to control regioselectivity.

Sources

Troubleshooting

Anhydrous conditions for the synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Topic: Anhydrous Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Ticket ID: VH-PYR-4CHO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Hidden" Moisture Problem W...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anhydrous Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Ticket ID: VH-PYR-4CHO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden" Moisture Problem

Welcome to the Technical Support Center. You are likely here because your synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is suffering from low yields, tar formation, or dangerous exotherms.

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles like pyrazoles. However, it relies on the in-situ formation of a Chloroiminium Ion (Vilsmeier Reagent) . This reagent is violently electrophilic and hydrolytically unstable.

The Core Issue: If your system is not strictly anhydrous, water competes with your pyrazole for the Vilsmeier reagent. This not only kills the reaction but generates phosphoric acid and HCl, often leading to "runaway" thermal events or degrading your starting material.

Module 1: Reagent Integrity (The Foundation)

Q: My DMF is "fresh" from the bottle. Is that good enough? A: No. Commercial "anhydrous" DMF often absorbs atmospheric moisture once the seal is broken. For Vilsmeier chemistry, water content must be < 200 ppm .

Protocol for Drying DMF:

  • Pre-drying: Store DMF over activated 4Å Molecular Sieves for 24 hours.

  • Distillation: Distill under reduced pressure (vacuum) over Calcium Hydride (

    
    ) .
    
  • Storage: Store under Argon/Nitrogen over fresh 4Å sieves.

Q: My


 is dark/yellow. Can I use it? 
A: No.  Coloration indicates decomposition into phosphoric acid and HCl.
  • The Fix: Distill phosphorus oxychloride (

    
    ) under inert atmosphere immediately before use if it is not a clear, colorless liquid.
    
Reagent Quality Checklist
ReagentVisual CheckWater TolerancePurification Method
DMF Clear, colorless< 0.02% (<200 ppm)Distill over

or

; Store on 4Å Sieves

Clear, fumingZero Tolerance Simple distillation (exclude moisture)
Pyrazole Substrate Solid/OilDryAzeotropic drying with Toluene if necessary

Module 2: The Reaction Mechanism & Water Interference

Understanding why you failed is as important as knowing how to succeed. The diagram below illustrates the Vilsmeier pathway and exactly where moisture destroys your process.

VilsmeierMechanism DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, Exothermic POCl3 POCl3 (Activator) POCl3->VR 0°C, Exothermic Iminium Iminium Salt (Intermediate) VR->Iminium + Pyrazole (Electrophilic Aromatic Substitution) Waste H3PO4 + HCl (Dead End) VR->Waste Reaction with Moisture Water H2O (Contaminant) Water->VR Attacks Electrophile Pyrazole 1-Isopropyl-3,5- dimethylpyrazole Product Target Aldehyde (4-CHO) Iminium->Product + Water/NaOAc (Quench) Hydrolysis Controlled Hydrolysis (Workup Step)

Figure 1: The Vilsmeier-Haack Mechanism.[1][2][3][4][5][6] Note the red path: Moisture destroys the active reagent before it can react with the pyrazole.

Module 3: Optimized Experimental Protocol

Target: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol basis.

Step 1: The Setup (Anhydrous Barrier)
  • Glassware: Flame-dried 3-neck Round Bottom Flask (RBF), reflux condenser, pressure-equalizing addition funnel.

  • Atmosphere: Positive pressure of dry Nitrogen (

    
    ) or Argon. Use a Schlenk line or a balloon with a Drierite guard tube.
    
Step 2: Reagent Formation (The Critical Step)
  • Charge the RBF with dry DMF (3.0 equiv, excess serves as solvent).

  • Cool to

    
      (Ice/Salt bath).
    
  • Add

    
      (1.2 - 1.5 equiv) dropwise via the addition funnel.
    
    • Tech Note: This generates the Vilsmeier salt.[7] It is exothermic . Maintain internal temp

      
       to prevent thermal decomposition of the reagent.
      
    • Observation: The solution may turn pale yellow or orange. A white precipitate (the salt) may form.[8] This is normal.

  • Stir at

    
     for 30 minutes to ensure complete reagent formation.
    
Step 3: Substrate Addition & Reaction
  • Dissolve 1-Isopropyl-3,5-dimethylpyrazole (1.0 equiv) in a minimum amount of dry DMF.

  • Add this solution dropwise to the Vilsmeier reagent at

    
    .
    
  • Remove the ice bath. Allow to warm to Room Temperature (RT).

  • Heat: Warm the reaction to

    
      for 4–6 hours.
    
    • Why? The pyrazole ring is electron-rich, but position 4 is sterically hindered by the methyl groups. Heat drives the kinetics.

    • Monitor: TLC (check for disappearance of starting pyrazole).

Step 4: Controlled Quench (The "Safe" Water)
  • Cool the mixture to RT, then to

    
    .
    
  • Slowly pour the reaction mixture into crushed ice containing Sodium Acetate (buffered quench).

    • Warning: Unreacted Vilsmeier reagent will hydrolyze violently. Add slowly.

  • Stir for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[1]

  • Isolation: Extract with Ethyl Acetate or Dichloromethane (DCM). Wash with

    
     (sat.) to remove acid. Dry over 
    
    
    
    .[8][9]

Module 4: Process Workflow Visualization

Workflow Start Start: Flame Dry Glassware N2 Atmosphere ReagentPrep Add DMF -> Cool to 0°C Add POCl3 Dropwise Start->ReagentPrep Check1 Wait 30 min (Salt Formation) ReagentPrep->Check1 Addition Add Pyrazole in DMF (Maintain <10°C) Check1->Addition Heat Heat to 80°C (4-6 Hours) Addition->Heat Quench Pour into Ice/NaOAc (Hydrolysis) Heat->Quench Workup Extract (DCM) Wash (NaHCO3) Concentrate Quench->Workup

Figure 2: Operational Workflow. The critical anhydrous phases are Blue and Yellow. The Green phase is where water is intentionally introduced.

Module 5: Troubleshooting & FAQs

Q: I see a violent bubbling when I add the Pyrazole. Is this normal? A: No. This suggests you had unreacted


 or moisture in your pyrazole solution.
  • Fix: Ensure the "Step 2" incubation (30 mins at

    
    ) is complete before adding substrate. Dry your pyrazole by azeotroping with toluene if it's an oil.
    

Q: My yield is low (<40%), and I recovered starting material. A: The Vilsmeier reagent likely decomposed before reacting.

  • Root Cause:[1][3][6][7][10] Wet DMF or insufficient heating.

  • Fix: Redistill DMF. Increase reaction temperature to

    
     or extend time to 12 hours.
    

Q: I got a tarry black mess. A: Thermal runaway or lack of solvent.

  • Root Cause:[1][3][6][7][10] Adding

    
     too fast caused a temperature spike, or the reaction was heated too aggressively without stirring.
    
  • Fix: Control the addition rate. Ensure the internal temp stays

    
     during 
    
    
    
    addition.

Q: Can I use THF or DCM instead of DMF as the solvent? A: You can use them as co-solvents (using DMF only as a reagent, ~1.5 equiv), but the reaction is generally slower. Neat DMF (as solvent and reagent) is preferred for pyrazoles to ensure homogeneity.

References

  • Attaryan, O. S., et al. (2006).[5] "Vilsmeier-Haack formylation of 3,5-dimethylpyrazoles." Russian Journal of General Chemistry, 76(11), 1817–1819.[5]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[1][2][3][7][11][12][13] Comprehensive Organic Synthesis, 2, 777-794. (Authoritative Review on Mechanism).

  • Potopnyk, M. A., et al. (2017). "Synthesis of 4-formylpyrazoles." Tetrahedron Letters, 58(4), 338-341.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying DMF/POCl3).

Sources

Optimization

Technical Support Center: Pyrazole Synthesis &amp; Purification

Topic: Removal of Chlorinated Byproducts and Impurities Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Welcome to the Pyrazole Chemistry Support Hub. You are likely here because your LCMS s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Chlorinated Byproducts and Impurities

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Pyrazole Chemistry Support Hub.

You are likely here because your LCMS shows a +34/36 Da mass shift, your NMR has an extra singlet in the aromatic region, or your elemental analysis shows unexpected chlorine content. Chlorinated byproducts in pyrazole synthesis are persistent, often arising from Vilsmeier-Haack conditions, accidental halogenation during workup, or regioisomeric mixtures.

This guide treats your issue as a technical "ticket," providing diagnostic steps, root cause analysis, and validated removal protocols.

Ticket #101: The "Phantom" Chlorinated Impurity

Issue: Target product is a non-chlorinated pyrazole (e.g., 4-formylpyrazole), but mass spec shows a significant M+Cl peak. Context: Common in Vilsmeier-Haack (VH) formylations using POCl₃/DMF.[1]

Root Cause Analysis

The VH reaction proceeds via a chloroiminium ion (Vilsmeier reagent). If the hydrolysis step is incomplete or if the reaction temperature is too high, the intermediate can undergo nucleophilic attack by chloride ions at the 4- or 5-position, leading to stable chlorinated side-products (often 5-chloro-4-formylpyrazoles) rather than the desired aldehyde.

Diagnostic Check
  • LCMS: Look for the characteristic 3:1 isotopic ratio of ³⁵Cl/³⁷Cl.

  • ¹H NMR: A 5-chloropyrazole impurity will lack the C5-proton signal. If your target is a 3,5-unsubstituted pyrazole, you will lose a doublet and see a singlet.

Troubleshooting Protocol: The "Acid-Salt" Scrub

Standard silica chromatography often fails to separate these species due to similar polarity. We recommend Acid-Salt Precipitation which leverages the basicity difference between the pyrazole and its chlorinated impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude brown oil/solid in a minimal amount of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Salt Formation: Add 1.1 equivalents of concentrated HCl (or H₃PO₄ for higher solubility differentiation) dropwise with vigorous stirring.

  • Precipitation: Cool the solution to 0–4°C for 2 hours. The non-chlorinated pyrazole, being more basic (higher pKa), will preferentially crystallize as the hydrochloride salt.

    • Note: Chlorinated pyrazoles are significantly less basic due to the electron-withdrawing inductive effect (-I) of the chlorine atom and often remain in the mother liquor.

  • Filtration: Filter the solid and wash with cold Et₂O (diethyl ether).

  • Regeneration: Resuspend the salt in water, neutralize with sat. NaHCO₃ to pH 8, and extract with EtOAc to recover the pure free base.

Expert Insight: "If the HCl salt is too soluble, switch to oxalic acid. Pyrazole oxalates often have distinct crystal habits that exclude impurities."

Ticket #205: Regioisomer Separation (3-Cl vs. 5-Cl)

Issue: Synthesis of chloropyrazoles yielded a mixture of regioisomers (e.g., 3-chloro-5-methyl vs. 5-chloro-3-methyl) that co-elute on TLC. Context: Common in the reaction of hydrazines with


-keto esters or during direct chlorination (NCS).
Strategic Solution: The "Solubility Switch"

Regioisomers of N-H pyrazoles exhibit tautomerism in solution but have distinct hydrogen-bond donor/acceptor capabilities in the solid state.

Protocol: Aqueous Acid/Base Fractionation

  • Suspend: Suspend the crude mixture in water (approx. 10 mL/g).

  • Acidify: Slowly add 2M HCl. Monitor dissolution.

    • Mechanism:[1][2][3][4][5] The isomer with the less sterically hindered nitrogen (usually the 3-substituted isomer if the 5-position is bulky) will protonate and dissolve faster.

  • Filter: If one isomer remains solid, filter it off. This is often the less basic isomer.

  • Basify: Neutralize the filtrate to precipitate the second isomer.

Data Comparison: Regioisomer Properties

Property3-Chloro-5-Alkyl Pyrazole5-Chloro-3-Alkyl PyrazoleSeparation Tactic
pKa (Conj. Acid) ~2.5 (Less Basic)~3.0 (More Basic)Selective Protonation
Polarity (TLC) Slightly Higher (More polar)Lower (Less polar)DCM:MeOH (98:2)
Solubility (H₂O) LowerHigherFractional Crystallization
Ticket #309: Removing POCl₃ Residues (The "Sticky" Impurity)

Issue: Product contains phosphorus residues that mimic chlorinated species or cause degradation. Context: Inadequate quenching of Vilsmeier-Haack reactions.

The "Reverse Quench" Technique

Never add water to the reaction mixture. The exothermic hydrolysis of residual POCl₃ generates massive heat and HCl gas, potentially chlorinating your product during the workup.

Correct Protocol:

  • Prepare: A beaker with crushed ice and solid Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃).

  • Addition: Pour the reaction mixture slowly onto the buffered ice.

    • Why? The buffer neutralizes HCl immediately, preventing acid-catalyzed side reactions (like chlorination).

  • Hydrolysis: Stir for at least 2 hours at room temperature.

    • Critical Step: This ensures the breakdown of the dichlorophosphate intermediates (

      
      ) which are lipophilic and will otherwise extract into your organic layer.
      
Ticket #404: The "Nuclear Option" (Chemical Dechlorination)

Issue: Valuable scaffold is contaminated with inseparable chlorinated byproducts (10-15%). Separation is impossible. Solution: Hydrodechlorination.

Protocol: Catalytic Hydrogenolysis

If your target molecule should not contain chlorine, you can chemically "shave" off the impurity.

  • Setup: Dissolve mixture in MeOH.

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

  • Base: Add 2 equivalents of Triethylamine (Et₃N) or Sodium Acetate.

    • Crucial: The reaction produces HCl. Without a base, the amine/pyrazole will protonate and poison the catalyst.

  • Reaction: Stir under H₂ balloon (1 atm) for 4–12 hours. Monitor by LCMS.

    • Endpoint: The M+Cl peak disappears, converging into the M+H peak of your product.

  • Workup: Filter through Celite. Evaporate. Wash with water to remove the amine salts.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying pyrazole mixtures based on the nature of the chlorinated impurity.

PyrazolePurification Start START: Chlorinated Impurity Detected Identify Step 1: Identify Impurity Type (LCMS / NMR) Start->Identify IsRegio Is it a Regioisomer? (e.g., 3-Cl vs 5-Cl) Identify->IsRegio Same Mass, Different NMR IsSide Is it a Side Product? (e.g., Over-chlorination) Identify->IsSide Different Mass (+34 Da) MethodA Method A: Acid-Base Fractionation (Exploit pKa differences) IsRegio->MethodA Yes MethodB Method B: Acid-Salt Crystallization (HCl/Oxalic Acid in EtOH) IsRegio->MethodB Alternative MethodC Method C: Hydrodechlorination (Pd/C + H2 + Et3N) IsSide->MethodC If Target is Non-Chlorinated MethodD Method D: Reverse Quench Workup (Buffered Ice Hydrolysis) IsSide->MethodD If Impurity is P-Cl residue Success Pure Pyrazole Isolated MethodA->Success Pure Isomer MethodB->Success MethodC->Success Recovered Scaffold MethodD->Success

Caption: Decision matrix for selecting the optimal purification strategy based on impurity classification.

References
  • Vilsmeier-Haack Mechanism & Side Reactions

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
    • Context: Explains the formation of chloroiminium intermediates and potential for chlorin
  • Purification of Pyrazoles via Acid Salts

    • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).
    • Context: Describes the industrial method of using acid addition salts (sulfuric, hydrochloric)
  • Regioselective Synthesis and Separation

    • Fustero, S., et al. (2008).[3] Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry.

    • Context: Details the solubility and polarity differences used to separ
  • Catalytic Dechlorination (Hydrodechlorination)

    • Aramendía, M. A., et al. (1999). Catalytic hydrodechlorination of chlorobenzene on Pd/supported catalysts.
    • Context: Foundational protocol adapted for heterocyclic dechlorin
  • Handling POCl3 and Quenching

    • Armarego, W. L. F., & Chai, C. L. L. (2009).
    • Context: Standard reference for the safe quenching and removal of phosphorus oxychloride residues.

Sources

Troubleshooting

Technical Support Center: Pyrazole N-Alkylation &amp; Regioselectivity

Status: Operational Ticket ID: PYZ-REGIO-001 Subject: Troubleshooting Regioselective N-Alkylation of Pyrazoles Assigned Specialist: Senior Application Scientist Introduction: The Tautomer Trap The core challenge in pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYZ-REGIO-001 Subject: Troubleshooting Regioselective N-Alkylation of Pyrazoles Assigned Specialist: Senior Application Scientist

Introduction: The Tautomer Trap

The core challenge in pyrazole


-alkylation is the annular tautomerism  of the pyrazole ring. Unlike pyrrole or pyridine, unsubstituted pyrazoles exist in a rapid equilibrium between two tautomeric forms (

-H and

-H).

When a substituent is present at the C3 position, the tautomeric shift effectively moves that substituent between C3 and C5. Consequently, alkylation can occur at either nitrogen, leading to a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

  • 1,3-Isomer: Generally thermodynamically favored (less steric clash).

  • 1,5-Isomer: Often kinetically favored or formed via chelation control; usually sterically congested.

Module 1: Diagnostic & Decision Matrix

Before starting your reaction, use this decision matrix to select the optimal methodology based on your substrate's electronic and steric profile.

PyrazoleDecisionTree Start START: Analyze Substrate Type Is the Alkylating Agent an sp3 Halide or Aryl/Boronic Species? Start->Type SP3 Alkyl Halide (sp3) Type->SP3 Alkyl Halide Aryl Aryl/Alkenyl Boronic Acid Type->Aryl Boronic Acid Sterics Is the Pyrazole C3 Sterically Hindered (e.g., t-Bu, Ph)? SP3->Sterics MethodC Method C: Chan-Lam Coupling (Cu(OAc)2, Pyridine) Aryl->MethodC Copper Catalysis MethodA Method A: Thermodynamic Control (Cs2CO3/DMF or NaH/THF) Sterics->MethodA No (Small R) MethodB Method B: Kinetic/Chelation Control (Low Temp, Non-polar solvent) Sterics->MethodB Yes (Bulky R) Note1 Favors 1,3-isomer (Steric avoidance) MethodA->Note1 Note2 Can force 1,5-isomer via tight ion pairing MethodB->Note2

Figure 1: Decision matrix for selecting alkylation conditions based on electrophile type and substrate sterics.

Module 2: Standard Protocols & Optimization

Protocol A: Base-Mediated Alkylation ( )

Best for: Simple alkyl halides where the 1,3-isomer (sterically unhindered) is desired.

The Mechanism: Under thermodynamic control, the reaction seeks the lowest energy product. The alkyl group prefers the nitrogen distal to the bulky C3 substituent to minimize


 strain.

Step-by-Step:

  • Dissolution: Dissolve pyrazole (1.0 equiv) in anhydrous DMF (0.1 M). DMF promotes dissociation of the N-metal ion pair, favoring the thermodynamic product.

  • Base Addition: Add

    
      (2.0 equiv).
    
    • Expert Insight: Cesium is a large, soft cation ("cesium effect") that improves solubility and nucleophilicity compared to potassium or sodium.

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise at 0 °C, then warm to RT.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF.
    

Data: Solvent & Base Effects on Selectivity Ratio of 1,3 (Distal) to 1,5 (Proximal) isomers for 3-phenylpyrazole methylation.

SolventBaseTemperature1,3 : 1,5 RatioNotes
DMF

25 °C95 : 5 Recommended for 1,3-selectivity.
THF

0 °C60 : 40 Tight ion pairing in THF reduces selectivity.
Toluene

Reflux50 : 50 Non-polar solvents often yield mixtures.
HFIP None25 °C>98 : 2 Advanced: Fluorinated alcohols can activate specific tautomers via H-bonding [1].
Protocol B: Chan-Lam Coupling (N-Arylation)

Best for: Installing aryl or heteroaryl rings. This method is highly sensitive to sterics and often provides complementary regioselectivity to


.

The Mechanism: The copper(II) species coordinates to the pyrazole nitrogen. If the C3 substituent is bulky or capable of chelation (e.g., a pyridyl group), it directs the copper to a specific nitrogen.

Step-by-Step:

  • Setup: To a flask, add pyrazole (1.0 equiv), Arylboronic acid (2.0 equiv), and

    
     (1.0 equiv).
    
  • Ligand/Base: Add Pyridine (2.0 equiv) and molecular sieves (4Å).

  • Solvent: Add Dichloromethane (DCM) or Dioxane (0.1 M).

  • Atmosphere: Stir open to air (balloon of

    
     is better) at RT for 24-48h.
    
    • Critical: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II)/Cu(III).

Module 3: Troubleshooting & FAQs

Q1: I am getting a 1:1 mixture of isomers. How do I force the reaction to the 1,5-isomer (the "crowded" one)?

Diagnosis: You are likely operating under thermodynamic control (DMF/Heat), which naturally favors the uncrowded 1,3-isomer. Solution:

  • Switch to Kinetic Control: Use a non-polar solvent (Toluene or DCM) and a base that permits tight ion pairing (e.g.,

    
    ). Keep the temperature low (-78 °C to 0 °C).
    
  • Transient Protection (The "Blocking" Strategy):

    • React pyrazole with a bulky protecting group (e.g., Trityl chloride). The Trityl group will almost exclusively bind to the unhindered Nitrogen (N1).

    • Quaternize the other Nitrogen (N2) with your desired alkylating agent (forming a pyrazolium salt).

    • Deprotect the Trityl group (mild acid). This leaves the alkyl group at the "hindered" position.

Q2: How do I definitively distinguish the 1,3 and 1,5 isomers?

Do not rely solely on simple 1H NMR splitting.

  • NOE (Nuclear Overhauser Effect): Irradiate the N-Alkyl protons.

    • 1,5-Isomer: You will see a strong NOE enhancement of the C5-substituent protons (the group right next to the nitrogen).

    • 1,3-Isomer: You will see NOE enhancement of the C5-H (the single proton on the ring), not the substituent.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling between the N-Alkyl protons and the ring carbons.

Q3: My substrate has an Electron Withdrawing Group (EWG) like . How does this affect selectivity?

Analysis: EWGs dramatically increase the acidity of the pyrazole NH.

  • Effect: The tautomer where the NH is adjacent to the EWG is often less stable due to electron repulsion.

  • Result: Alkylation usually occurs at the nitrogen distal to the EWG (forming the 1-alkyl-3-EWG product) because the lone pair on the distal nitrogen is more nucleophilic [2].

Module 4: Mechanistic Visualization

Understanding the interplay between tautomerism and steric clash is vital.

Tautomerism TautA Tautomer A (Substituent at C3) NH is at Pos 1 TautB Tautomer B (Substituent at C5) NH is at Pos 2 TautA->TautB Fast Equilibrium (H-shift) Prod13 1,3-Isomer (Thermodynamic) Low Steric Clash TautA->Prod13 Alkylation at N2 (Distal Attack) Prod15 1,5-Isomer (Kinetic/Crowded) High Steric Clash TautB->Prod15 Alkylation at N1 (Proximal Attack)

Figure 2: The pathway from tautomeric equilibrium to regioisomeric products. The "Distal Attack" is usually lower energy.

References

  • Fustero, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 74(19), 7429–7434. [Link]

  • López-Ruiz, H., et al. (2021).[1][2] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules, 26(19), 6043. [Link]

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856. [Link]

  • Kornhaass, C., et al. (2022). "Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles." Journal of Organic Chemistry, 87(2), 1123-1135. [Link]

Sources

Optimization

Overcoming poor reactivity in Knoevenagel condensations with pyrazole aldehydes

Role: Senior Application Scientist Subject: Troubleshooting Reactivity Profiles of Heteroaromatic Aldehydes Ticket ID: KC-PYR-404 Introduction: Why is this Reaction Failing? Welcome to the technical support hub.

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Reactivity Profiles of Heteroaromatic Aldehydes Ticket ID: KC-PYR-404

Introduction: Why is this Reaction Failing?

Welcome to the technical support hub. If you are reading this, your Knoevenagel condensation involving a pyrazole aldehyde (e.g., 1H-pyrazole-4-carbaldehyde or its 1,3-diphenyl derivatives) has likely stalled or produced low yields.

The Root Cause: The failure is rarely due to user error in stoichiometry. It is intrinsic to the electronic nature of the pyrazole ring.

  • Electronic Deactivation: The pyrazole ring is electron-rich (

    
    -excessive). The nitrogen lone pairs donate electron density into the ring system, which can be conjugated with the exocyclic aldehyde. This reduces the electrophilicity of the carbonyl carbon, making it "blind" to nucleophilic attack by the enolate (active methylene).
    
  • Amine Catalyst Poisoning: If your pyrazole has a free N-H (position 1), it is acidic (

    
    ). Common basic catalysts (piperidine, TEA) may deprotonate the ring nitrogen rather than the active methylene compound, killing the catalytic cycle.
    

Module 1: Diagnostic Flowchart

Before changing reagents, diagnose the specific failure mode using the logic gate below.

DiagnosticFlow Start START: Reaction Status CheckTLC Check TLC/LCMS: Is Starting Material (SM) consumed? Start->CheckTLC NoConversion SM Remains Unchanged CheckTLC->NoConversion Yes SideProducts SM Consumed but Multiple Spots/Messy CheckTLC->SideProducts No (Complex Mix) CheckSubstrate Check Pyrazole N1 Position NoConversion->CheckSubstrate ActionBase Protocol A: Switch to Buffer System (Piperidine/AcOH) SideProducts->ActionBase Base too strong? FreeNH Free N-H Present CheckSubstrate->FreeNH Substituted N-Substituted (Alkyl/Aryl) CheckSubstrate->Substituted ActionProtect Protect N-H or use Solid Support Catalyst FreeNH->ActionProtect Solubility Check Solubility at Reflux Substituted->Solubility Precipitate Reactants Precipitated Solubility->Precipitate Poor Solubility Clear Solution Clear Solubility->Clear Good Solubility ActionSolvent Protocol C: Change Solvent System (DMF or Ionic Liquid) Precipitate->ActionSolvent ActionMW Protocol B: Microwave Irradiation (Overcome Activation Energy) Clear->ActionMW

Figure 1: Decision logic for troubleshooting stalled Knoevenagel condensations.

Module 2: Troubleshooting Protocols

Issue #1: "The Reaction is stuck at <10% conversion after 24h."

Diagnosis: Electronic deactivation of the aldehyde. Standard thermal heating (reflux) provides insufficient energy to overcome the activation barrier. Solution: Microwave-Assisted Synthesis (Green Protocol).[1][2][3]

Microwave irradiation directly couples with the polar reaction components, providing rapid internal heating that accelerates the nucleophilic attack on the deactivated carbonyl.

Protocol B: Microwave-Assisted Synthesis

Applicability: High-throughput synthesis, electron-rich aldehydes.

  • Preparation: In a 10 mL microwave vial, dissolve the pyrazole aldehyde (1.0 mmol) and active methylene compound (e.g., malononitrile, 1.1 mmol) in Ethanol (2-3 mL) .

  • Catalyst: Add Ammonium Acetate (NH₄OAc) (0.1 - 0.5 mmol).

    • Why? NH₄OAc acts as a dual activation catalyst. The ammonium ion (

      
      ) protonates the aldehyde oxygen (increasing electrophilicity), while the acetate (
      
      
      
      ) deprotonates the active methylene.
  • Irradiation: Seal the vial. Irradiate at 80°C - 100°C (or 300W) for 2–5 minutes .

  • Workup: Cool to room temperature. The product often precipitates out. Filter and wash with cold ethanol.

    • Self-Validation Check: If the solution remains clear upon cooling, add water dropwise to induce precipitation.

Data Comparison: Thermal vs. Microwave

ConditionSolventCatalystTimeYield
Conventional Reflux EthanolPiperidine6–12 Hours45–60%
Microwave (Protocol B) EthanolNH₄OAc2–5 Minutes 85–94%
Issue #2: "My Pyrazole has a free N-H and I see no product."

Diagnosis: Catalyst poisoning. Strong bases like piperidine or alkoxides deprotonate the pyrazole N-H (


), forming a pyrazolate anion. This anion is electron-rich and further deactivates the aldehyde, while also consuming the base required to generate the enolate.

Solution: Use a buffering catalyst or a heterogeneous solid support.

Protocol C: Aqueous/Green Media (Sonication)

Applicability: N-unsubstituted pyrazoles, acid-sensitive substrates.

  • Mixture: Combine pyrazole aldehyde (1 mmol) and active methylene (1 mmol) in Water (5 mL) .

  • Catalyst: Add Ammonium Carbonate ((NH₄)₂CO₃) (10 mol%).

  • Activation: Sonicate the mixture in an ultrasonic bath at ambient temperature for 30-60 minutes.

  • Mechanism: The mild basicity of carbonate generates the enolate without fully deprotonating the pyrazole ring. The aqueous medium promotes hydrophobic aggregation of the organic reactants, increasing effective concentration.

Issue #3: "The product is oiling out or decomposing."

Diagnosis: Polymerization or "Cannizzaro-like" side reactions due to excessive heat or strong base.

Solution: Lewis Acid Catalysis (Solvent-Free). Using a Lewis acid activates the carbonyl oxygen without requiring a high pH environment.

Protocol D: Lewis Acid Grindstone Method[1]
  • Mix: In a mortar, place pyrazole aldehyde (1 mmol), active methylene (1 mmol), and ZnCl₂ or Montmorillonite K-10 (10-20 wt%).

  • Grind: Grind with a pestle for 5–10 minutes. The friction generates local heat (tribochemistry).

  • Observation: The mixture usually turns into a paste or solid as the reaction proceeds and water is released.

  • Workup: Wash the solid with water (to remove ZnCl₂) and recrystallize from ethanol.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use the Knoevenagel-Doebner modification (Malonic acid + Pyridine) for pyrazoles? A: Yes, but it requires higher temperatures. Pyrazole aldehydes are less reactive than benzaldehyde. You must use pyridine/piperidine as the solvent/catalyst mix and reflux vigorously (


C). If the reaction is sluggish, add aniline  (10 mol%) to form a transient Schiff base (imine), which is more electrophilic than the aldehyde (transimination mechanism).

Q2: My aldehyde is 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. It is insoluble in Ethanol. A: Switch to DMF or Acetic Acid . However, DMF has a high boiling point and makes workup difficult. A better approach is Protocol B (Microwave) using a minimal amount of DMF/Ethanol co-solvent (1:4 ratio). The microwave heating improves solubility kinetics significantly.

Q3: Why do you recommend Ammonium Acetate over Piperidine? A: Piperidine is a strong base. For deactivated aldehydes, you need electrophilic activation (protonation of the carbonyl) just as much as you need nucleophilic generation. Ammonium acetate provides a proton source (


) to activate the aldehyde oxygen, making it susceptible to attack even by weak nucleophiles.

Module 4: The Mechanism of Activation

To understand the fix, you must visualize the catalytic cycle. The diagram below illustrates why the "Imine/Iminium" intermediate (formed by amine catalysts) or Dual Activation (NH₄OAc) is superior to simple base catalysis for these substrates.

Mechanism Aldehyde Pyrazole Aldehyde (Deactivated Electrophile) Iminium Iminium Ion Intermediate (Highly Electrophilic) Aldehyde->Iminium Nucleophilic Attack by Amine (-H2O) Amine Amine Catalyst (R-NH2) Amine->Iminium Coupling C-C Bond Formation Iminium->Coupling Rapid Attack (Lower Ea) ActiveMeth Active Methylene (Malononitrile) Enolate Enolate Anion ActiveMeth->Enolate Deprotonation by Base Enolate->Coupling Product Olefin Product Coupling->Product Elimination of Amine Product->Amine Catalyst Regenerated

Figure 2: Activation via Iminium formation. The amine catalyst converts the sluggish aldehyde into a reactive iminium ion.

References

  • Microwave-Assisted Protocol: Mallouk, S., et al. "Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation.[2] A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst."[2][4] Molecules, vol. 16, 2011. [2]

  • Aqueous/Green Chemistry: Sonar, J. P., et al.[5] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[5] ResearchGate, 2017.[5]

  • Lewis Acid/Solid Support: Li, J. T., et al. "An efficient and environmentally friendly method for synthesis of arylmethylenemalononitrile catalyzed by Montmorillonite K10–ZnCl2 under ultrasound irradiation." Ultrasonics Sonochemistry, 2004.[2]

  • Reaction Mechanism Overview: "Knoevenagel Condensation."[1][2][4][6][7][8][9][10] Organic Chemistry Portal.

Sources

Troubleshooting

Minimizing impurities during reductive amination of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Subject: Minimizing Impurities in the Reductive Amination of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Ticket ID: RA-PYR-35-DIM Status: Active Guide Support Level: Tier 3 (Senior Application Scientist) Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Impurities in the Reductive Amination of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Ticket ID: RA-PYR-35-DIM Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Steric Challenge

The Core Problem: You are working with 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde .[1] Unlike a standard benzaldehyde, this substrate possesses methyl groups at the C3 and C5 positions, flanking the C4-aldehyde.

The Consequence: These methyl groups create significant steric hindrance . This slows down the nucleophilic attack of the amine, shifting the equilibrium away from the imine (intermediate) and keeping a high concentration of unreacted aldehyde in solution.

If you add a reducing agent (like STAB or NaBH₄) too early, it will preferentially attack the more accessible aldehyde oxygen rather than the sterically shielded imine nitrogen, resulting in the primary alcohol impurity (direct reduction) rather than your target amine.

Impurity Landscape & Diagnostics

Use the following diagram to diagnose your crude NMR or LC-MS data.

ImpurityLandscape Start Start: Pyrazole Aldehyde (1-Isopropyl-3,5-dimethyl...) Amine Target: Amine Start->Amine Via Imine Intermediate (Slow Step) Alcohol Impurity A: Pyrazole Alcohol (Direct Reduction) Start->Alcohol Reductant added before imine equilibrium (Fast) Dimer Impurity B: Dimer/Oligomer (Aldol/Enamine Coupling) Start->Dimer Base too strong / High Temp Hydrolysis Impurity C: Reverted Aldehyde (Hydrolysis) Amine->Hydrolysis Aq. Workup without pH adj.

Figure 1: Reaction pathways dictated by steric kinetics. The red path (Alcohol) dominates when imine formation is not forced to completion.

Troubleshooting Modules

Issue 1: "I see a large M+2 peak (Alcohol) in LC-MS."

Diagnosis: The reducing agent was active before the imine was fully formed. The steric bulk of the C3/C5 methyls retarded imine formation, leaving free aldehyde to be reduced. The Fix:

  • Stop using "One-Pot" STAB protocols for this specific substrate.

  • Switch to a Dehydrating Lewis Acid Protocol. Use Titanium(IV) Isopropoxide (Ti(OiPr)₄). It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine [1, 2].[2]

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Equilibrium saturation. The water generated by imine formation is hydrolyzing the product back to the starting material. The Fix:

  • Add 4Å Molecular Sieves (activated) to the reaction mixture.

  • Increase amine stoichiometry to 1.5 – 2.0 equivalents .

Issue 3: "I see dialkylated impurities (Tertiary Amine)."

Diagnosis: If using a primary amine, the product secondary amine is more nucleophilic than the starting amine and reacts with remaining aldehyde. The Fix:

  • Inverse Addition: Do not add the amine to the aldehyde. Add the aldehyde slowly to an excess of the amine.

  • Solvent Choice: Switch from DCE (Dichloroethane) to Methanol . Imine formation is often cleaner in MeOH, though STAB is less stable in it. For this substrate, the Stepwise NaBH₄ method in MeOH is superior to STAB in DCE.

Recommended Protocols

Protocol A: The "Titanium Standard" (Best for Difficult Amines)

Reference: Mattson et al. [2] & Bhattacharyya [3] Why this works: Ti(OiPr)₄ coordinates to the aldehyde oxygen, overcoming the steric hindrance of the methyl groups and forcing imine formation.

Reagents:

  • Substrate: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): 1.25 – 1.5 equiv

  • Reductant: NaBH₄ (Sodium Borohydride) or NaBH₃CN[3]

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Complexation: In a flame-dried flask under Argon, dissolve the Pyrazole Aldehyde (1.0 eq) and Amine (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)₄ (1.5 eq) dropwise.

    • Checkpoint: The solution may become slightly viscous or change color.

  • Incubation: Stir at Room Temperature (RT) for 6–12 hours.

    • Validation: Take an aliquot, quench with wet ether, and run NMR. Do not proceed until the aldehyde peak (~9.9 ppm) is gone.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. (Caution: Hydrogen gas evolution).

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical): Add 1N NaOH or aqueous NH₄OH to precipitate titanium salts as a white solid (TiO₂).

  • Workup: Filter through a Celite pad to remove titanium salts. Extract filtrate with EtOAc.[4]

Protocol B: The "Stepwise Methanol" Method (Best for Primary Amines)

Reference: Abdel-Magid [1] Why this works: Separating the steps prevents the reducing agent from touching the aldehyde.

Step-by-Step:

  • Dissolve Pyrazole Aldehyde in Methanol (anhydrous).

  • Add Amine (1.5 eq) and 4Å Molecular Sieves .

  • Stir for 12–24 hours at RT (or reflux if checking NMR shows no conversion).

  • Evaporation (Optional but recommended): If the amine is volatile, evaporate solvent to remove excess amine, then re-dissolve in fresh MeOH.

  • Cool to 0°C and add NaBH₄ (1.0 eq). Note: NaBH₄ is safe here because no aldehyde remains.

Data Summary & Comparison

FeatureStandard STAB (One-Pot)Ti(OiPr)₄ MediatedStepwise (MeOH/NaBH₄)
Suitability for this Substrate Low (High risk of alcohol)High (Overcomes sterics) Medium (Good for primary amines)
Primary Impurity Pyrazole AlcoholTitanium salts (if not filtered)Residual Imine
Water Tolerance ModerateZero (Must be anhydrous)Low
Reaction Time 2-4 Hours12-18 Hours12-24 Hours
Key Advantage SpeedConversion & Purity Cost & Simplicity

Decision Logic (Workflow)

Follow this logic to select your experimental path.

DecisionTree Start Start: Select Amine Type IsPrimary Is it a Primary Amine? Start->IsPrimary IsSecondary Is it a Secondary Amine? Start->IsSecondary ProtocolB Use Protocol B: Stepwise (MeOH + NaBH4) IsPrimary->ProtocolB Low Sterics ProtocolA Use Protocol A: Ti(OiPr)4 + NaBH4 IsPrimary->ProtocolA High Sterics CheckSterics Is the Amine also hindered? IsSecondary->CheckSterics CheckSterics->ProtocolA Yes (Standard) CheckSterics->ProtocolA No (Still recommended due to Pyrazole bulk)

Figure 2: Decision matrix for protocol selection based on amine partner.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[2][3][8] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

Sources

Optimization

Forced degradation studies of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Technical Support Center: Forced Degradation & Stability Guide Subject: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS: 25016-11-9 Document Control: Technical Note #FD-PYRZ-04 Executive Summary & Molecule Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Forced Degradation & Stability Guide Subject: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS: 25016-11-9 Document Control: Technical Note #FD-PYRZ-04

Executive Summary & Molecule Profile

To: Analytical Development, CMC, and Process Chemistry Teams From: Senior Application Scientist, Stability Group

This guide addresses the specific stability profile of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde . Unlike generic stability guides, this document focuses on the unique reactivity of the C4-formyl group attached to the electron-rich pyrazole ring.

Critical Chemical Insight: This molecule is a non-enolizable aromatic aldehyde . It lacks hydrogen atoms on the carbon adjacent to the carbonyl group (the


-carbon).[1][2] This structural feature dictates its primary degradation pathways:
  • Rapid Oxidation: Conversion to the carboxylic acid.

  • Cannizzaro Disproportionation: Under basic conditions, it will not undergo aldol condensation (no

    
    -protons) but will instead split into an alcohol and an acid.
    

Diagnostic Troubleshooting Guides (Q&A)

Module A: Oxidative Stress (The "Acid" Impurity)

Q: We observe a new, early-eluting peak (RRT ~0.4-0.6) that increases significantly in open-air conditions. What is it?

A: You are almost certainly observing the conversion of the aldehyde to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid .

  • The Mechanism: Aromatic aldehydes are notorious for "autoxidation." Atmospheric oxygen reacts with the aldehyde hydrogen via a radical chain mechanism to form a peracid intermediate, which then reacts with another aldehyde molecule to form two molecules of carboxylic acid.

  • Diagnostic Check:

    • Isolate the peak or synthesize the acid standard (oxidize your starting material with KMnO4).

    • Check the UV spectrum: The carboxylic acid often has a hypsochromic shift (blue shift) compared to the extended conjugation of the aldehyde.

  • Corrective Protocol:

    • Storage: Store strictly under Argon or Nitrogen.

    • Analysis: Prepare HPLC samples in degassed solvents. Minimize headspace in autosampler vials.

    • Synthesis: If this occurs during reaction workup, ensure quenching agents (like sodium bisulfite) are fully removed, as they can sometimes catalyze redox cycles if trace metals are present.

Module B: Basic Stress & pH Stability (The "Cannizzaro" Effect)

Q: Under basic stress (0.1 N NaOH), the main peak disappears, but we see two new peaks forming simultaneously. Mass balance is preserved. Why?

A: You are witnessing the Cannizzaro Reaction , a hallmark of non-enolizable aldehydes.

  • The Mechanism: Because C4 has no protons, the base cannot deprotonate it to form an enolate. Instead, the hydroxide attacks the carbonyl carbon.[2][3] The resulting intermediate transfers a hydride to a second aldehyde molecule.[2][3][4]

    • Product A (Reduced): (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol.

    • Product B (Oxidized): 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

  • Troubleshooting:

    • Do not mistake this for simple hydrolysis. Simple hydrolysis would imply a cleavage of the isopropyl group or the pyrazole ring (which requires much harsher conditions).

    • Action: Avoid pH > 9 during extraction or formulation. If a basic environment is required, use non-nucleophilic organic bases (like DIPEA) rather than hydroxide/alkoxide bases to suppress this pathway.

Module C: Photostability (Coloration Issues)

Q: The white powder turns yellow/orange upon exposure to ambient light, but HPLC purity remains >99%. What is happening?

A: This is a "surface radical" phenomenon common in conjugated heterocycles.

  • The Mechanism: The pyrazole-aldehyde conjugation absorbs UV/Vis light. This excitation can lead to minor surface dimerization or radical formation that is intensely colored but quantitatively insignificant (below HPLC detection limits of ~0.05%).

  • Protocol:

    • Perform ICH Q1B confirmatory testing.

    • If the assay value is unchanged despite the color change, this is a physical appearance issue, not a chemical stability failure. However, for regulatory filing, you must characterize the "yellow" species, likely a dimeric coupling product.

Experimental Protocols

Standardized Stress Testing Conditions (ICH Q1A Aligned)
Stress TypeConditionDurationTarget DegradationPrimary Degradant
Acid Hydrolysis 0.1 N HCl, 60°C1-8 Hours5-20%Minimal (Ring stable)
Base Hydrolysis 0.1 N NaOH, RT1-4 Hours5-20%Alcohol + Acid (Cannizzaro)
Oxidation 3% H₂O₂< 1 Hour10-30%Carboxylic Acid
Thermal 60°C (Solid State)7 Days< 5%Sublimation/Volatiles
Photolytic 1.2M lux hours--< 2%Dimer/Radical species
Critical Protocol: Oxidative Quenching

When performing H₂O₂ stress testing on this aldehyde, you must quench immediately to prevent "runaway oxidation" during analysis.

  • Stress: Add 1 mL 3% H₂O₂ to 1 mL sample stock.

  • Quench: Add 1 mL 10% Sodium Metabisulfite solution.

  • Verify: Check with starch-iodide paper (must remain white) before injecting into HPLC. Failure to quench will result in the aldehyde oxidizing inside the HPLC vial, leading to false low assay values.

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic causality described above.

DegradationPathways cluster_conditions Stress Conditions Aldehyde 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde (API Starting Material) Acid Degradant A: Carboxylic Acid (Oxidation Product) Aldehyde->Acid Autoxidation (Air/Peroxides) Fast Reaction Aldehyde->Acid Cannizzaro Reaction (Disproportionation) Alcohol Degradant B: Hydroxymethyl Pyrazole (Reduction Product) Aldehyde->Alcohol Cannizzaro Reaction (Requires Base/NaOH) Dimer Degradant C: Photodimer/Radical (Trace Colorant) Aldehyde->Dimer UV Light (hν) Surface Reaction OxCond 3% H2O2 or Air OxCond->Aldehyde BaseCond 0.1 N NaOH BaseCond->Aldehyde LightCond UV/Vis Light LightCond->Aldehyde

Figure 1: Mechanistic degradation map showing the bifurcation of the aldehyde into oxidative (Acid) and disproportionation (Alcohol + Acid) pathways.

Analytical Method Troubleshooting

Issue: Peak Tailing of the Aldehyde

  • Cause: The carbonyl oxygen can interact with free silanol groups on older silica columns.

  • Solution: Use a highly end-capped column (e.g., C18 Hybrid particle). Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the mobile phase to suppress silanol ionization.

Issue: Poor Mass Balance in Thermal Stress

  • Cause: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has a relatively low molecular weight (MW ~166 g/mol ) and can be volatile.

  • Solution: Use sealed ampoules for thermal stress testing rather than open vials to prevent loss of the parent molecule via sublimation.

References

  • ICH Harmonised Tripartite Guideline. (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] International Council for Harmonisation.[5][7] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. (Discussions on Cannizzaro Reaction of non-enolizable aldehydes). Springer. Link

  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction: Mechanism and Examples. (Validation of disproportionation mechanism for aromatic aldehydes). Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (General protocols for aldehyde oxidation stress testing). Link

Sources

Troubleshooting

Cannizzaro reaction as a side product in pyrazole aldehyde reactions

Ticket Subject: Low Yield / Impurities in Pyrazole-4-Carbaldehyde Reactions Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Center: Is this the Cannizzaro Reaction? Before optimizing reaction co...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Low Yield / Impurities in Pyrazole-4-Carbaldehyde Reactions Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Center: Is this the Cannizzaro Reaction?

Before optimizing reaction conditions, we must confirm that the impurities observed are indeed the result of a Cannizzaro disproportionation. This reaction consumes your starting aldehyde, converting two equivalents of aldehyde into one equivalent of alcohol and one equivalent of carboxylic acid.[1][2][3][4][5][6][7]

Rapid Identification Protocol (NMR & LCMS)

If you observe two distinct new spots on TLC (one polar, one less polar than starting material) or unexpected peaks in your crude NMR, compare your data against the table below.

Table 1: Spectral Fingerprint of Cannizzaro Products in Pyrazole Systems

FeatureStarting Material (Aldehyde)Impurity A (Primary Alcohol)Impurity B (Carboxylic Acid)

H NMR
Singlet

9.8–10.1 ppm (CHO)
Doublet/Singlet

4.4–4.7 ppm (

)
Broad singlet

11.0–13.0 ppm (COOH)*

C NMR

180–185 ppm (C=O)

55–60 ppm (

)

160–165 ppm (COOH)
LCMS (ESI)


(Reduction product)

(Oxidation product)
TLC (

)
Mid-range (e.g., 0.5 in 1:1 Hex/EtOAc)Lower than aldehydeBaseline (streaking) or very low

*Note: The carboxylic acid proton is often invisible in


 if wet or exchangeable. Run in 

for better visibility.
Diagnostic Decision Tree

diagnostic_tree Start Start: Low Yield / Impurities CheckBase Was strong base (NaOH, KOH) used in reaction or workup? Start->CheckBase CheckAlpha Does the aldehyde have alpha-hydrogens? CheckBase->CheckAlpha Yes Other Suspect Air Oxidation (Acid only) CheckBase->Other No (Oxidative conditions) CheckProd Do you see Alcohol AND Acid byproducts? CheckAlpha->CheckProd No (Aromatic/Heteroaromatic) Aldol Suspect Aldol Condensation (Self-polymerization) CheckAlpha->Aldol Yes (e.g., Alkyl-CHO) Cannizzaro CONFIRMED: Cannizzaro Reaction CheckProd->Cannizzaro Yes CheckProd->Other No (Acid only)

Caption: Logic flow for distinguishing Cannizzaro disproportionation from other common side reactions.

Mechanistic Insight: Why Pyrazoles are Susceptible

The pyrazole ring is electron-deficient (


-excessive but inductively withdrawing due to Nitrogen), making the exocyclic aldehyde carbon highly electrophilic. When exposed to a strong base without an enolizable proton, the system seeks stability through hydride transfer.

The "Fatal" Step: The reaction is driven by the formation of a dianion (in high base concentration) or a mono-anionic tetrahedral intermediate that acts as a hydride donor.

Reaction Pathway Visualization

cannizzaro_mechanism Substrate Pyrazole-CHO (Electrophilic) Inter1 Tetrahedral Intermediate (Alkoxide) Substrate->Inter1 + OH⁻ (Attack) HydrideTransfer Hydride Shift (Rate Determining) Inter1->HydrideTransfer + 2nd Aldehyde Products Alcohol + Carboxylate HydrideTransfer->Products Disproportionation

Caption: The critical hydride transfer step consumes two aldehyde molecules to generate waste products.

Troubleshooting & Optimization Guides

Scenario A: The "Workup" Cannizzaro

Issue: You performed a Vilsmeier-Haack formylation. The reaction looked clean, but after quenching with NaOH and extraction, the yield dropped and alcohol/acid appeared. Root Cause: Vilsmeier intermediates are acidic. Quenching with strong base (NaOH) generates localized high pH pockets where the newly formed aldehyde undergoes Cannizzaro before it can be extracted. Fix:

  • Buffer the Quench: Use Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    ) instead of NaOH.
    
  • Temperature Control: Quench at 0°C. The Cannizzaro reaction has a high activation energy compared to simple neutralization; keeping it cold suppresses the hydride shift.

Scenario B: The "Condensation" Cannizzaro

Issue: You are trying to react Pyrazole-CHO with a ketone (Claisen-Schmidt) or active methylene (Knoevenagel), but the aldehyde degrades. Root Cause: Using stoichiometric strong bases (like KOH/EtOH) promotes Cannizzaro over the desired enolate attack. Fix:

  • Switch Bases: Use a catalytic secondary amine (Piperidine, 10 mol%) with Acetic Acid. This forms an iminium ion intermediate which is more reactive toward condensation but immune to Cannizzaro.

  • Non-Nucleophilic Bases: If a strong base is required, use Lithium Diisopropylamide (LDA) or LiHMDS at -78°C. These bases are bulky and non-nucleophilic, preventing the initial attack on the aldehyde carbonyl.

Scenario C: The "N-H" Factor

Issue: Reaction works for 1-Methyl-pyrazole-4-CHO but fails for 1H-pyrazole-4-CHO. Root Cause: The N-H proton is acidic (


). Strong base deprotonates the pyrazole nitrogen first, creating a pyrazolate anion. This electron-rich species pushes electron density toward the aldehyde, actually protecting it from nucleophilic attack (and Cannizzaro), but also killing its reactivity toward desired nucleophiles.
Fix:  Protect the Nitrogen (e.g., Benzyl, THP, or SEM group) before attempting aldehyde chemistry.

Standard Operating Procedures (SOPs)

SOP 1: Cannizzaro-Free Vilsmeier Workup

Use this protocol to isolate Pyrazole-4-carbaldehydes safely.

  • Cool Down: After the Vilsmeier heating step, cool the reaction mixture (DMF/

    
    ) to 0°C.
    
  • Hydrolysis: Pour the reaction mixture slowly into crushed ice (3x volume).

  • Neutralization (The Critical Step):

    • Do NOT dump in NaOH pellets.

    • Add saturated aqueous Sodium Acetate (

      
      ) slowly with vigorous stirring.
      
    • Monitor pH.[8] Stop when pH reaches 7–8.

  • Precipitation: The aldehyde typically precipitates as a solid. Filter and wash with water.

  • Extraction (If oil): Extract with Ethyl Acetate. Wash organic layer with Brine (not NaOH).

SOP 2: Safe Condensation (Knoevenagel Conditions)

Use this for reacting Pyrazole-CHO with active methylenes.

  • Solvent: Ethanol or Toluene.

  • Reagents: Pyrazole-CHO (1.0 eq), Active Methylene (1.0 eq).

  • Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).

  • Process: Reflux with a Dean-Stark trap (if Toluene) to remove water.

  • Why this works: The piperidine forms a temporary aminal/iminium species that activates the aldehyde for C-C bond formation without allowing the free

    
     required for the Cannizzaro mechanism.
    

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007.
  • Heterocyclic Reactivity: Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. 3rd Ed., Elsevier, 2010. (Discusses nucleophilic susceptibility of pyrazole aldehydes).
  • Vilsmeier-Haack & Pyrazole Aldehyde Synthesis

    • Kira, M. A., et al. "Vilsmeier-Haack reaction of hydrazones: Synthesis of pyrazole-4-carbaldehydes." Journal of Heterocyclic Chemistry, 1970.

  • Prevention Strategies (General Aldehydes)

    • Geissman, T. A.[6] "The Cannizzaro Reaction."[2][4][5][6][7][8][9][10] Organic Reactions, 1944, Vol 2.

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Stoichiometry Optimization

Status: Operational | Topic: Formylation Efficiency & Safety | Ticket ID: VH-OPT-2024 Welcome to the Vilsmeier-Haack Optimization Hub User Directive: You are likely experiencing inconsistent yields, "tarry" byproducts, o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Formylation Efficiency & Safety | Ticket ID: VH-OPT-2024

Welcome to the Vilsmeier-Haack Optimization Hub

User Directive: You are likely experiencing inconsistent yields, "tarry" byproducts, or incomplete conversion in your formylation protocols. Root Cause Analysis: The Vilsmeier-Haack reaction is deceptively simple. Most failures stem from treating it as a single-step mixing event rather than three distinct stoichiometric phases :

  • Activation: Formation of the Chloroiminium species (The Vilsmeier Reagent).[1][2][3][4]

  • Coupling: Electrophilic aromatic substitution (EAS).

  • Hydrolysis: The often-ignored stoichiometric requirement for iminium salt decomposition.

This guide provides the calibrated stoichiometric ratios and troubleshooting logic required to stabilize your process.

Phase 1: The Active Species (Reagent Formation)

The Critical Error: Mixing DMF and POCl₃ at room temperature without solvent control. The Fix: The Vilsmeier reagent (chloromethylene)dimethyliminium chloride is thermally unstable and moisture-sensitive.

Stoichiometry & Temperature Protocol
ComponentEquiv.RoleCritical Control Point
DMF 1.2 – 2.0Reactant & SolventExcess Required. Acts as a solvent to stabilize the ionic salt.
POCl₃ 1.0 – 1.1ActivatorLimiting Reagent. Excess POCl₃ can act as a dehydrating agent, causing polymerization ("tar").
Solvent 5-10 VolDiluent (DCM/DCE)Optional but Recommended. Use if the substrate is solid or if heat dissipation is poor.

Technical Insight: The formation of the Vilsmeier reagent is exothermic. If the temperature exceeds 20°C during addition, the reagent can decompose or polymerize, leading to a dark red/black solution before the substrate is even added.

  • Standard: Cool DMF to 0°C . Add POCl₃ dropwise. Stir for 30 mins at 0°C to 25°C to ensure complete salt formation (white/yellow precipitate or suspension).

Phase 2: Substrate Coupling Ratios

The Critical Error: Using a fixed 1:1 ratio for all substrates. The Fix: Adjust stoichiometry based on the nucleophilicity of your aromatic ring.

Optimization Table: Substrate vs. Reagent Equivalents
Substrate ClassElectronic StateRec. Reagent Equiv.Temp. RangeNotes
Indoles / Pyrroles Highly Activated1.05 – 1.1 0°C → RTHighly reactive. Excess reagent leads to bis-formylation or dimerization.
Anisoles / Phenols Activated1.2 – 1.5 RT → 60°CRequires moderate heat to overcome the activation energy barrier.
Thiophenes Moderately Active1.5 – 2.0 60°C → 80°CSulfur is less electron-donating than nitrogen; requires forcing conditions.
Sterically Hindered Obstructed2.0 – 3.0 80°C+High equivalents drive the equilibrium; consider extended reaction times.

Warning: For highly activated substrates (e.g., dimethylaniline), strictly limit the reagent to 1.0 equiv to prevent poly-substitution.

Phase 3: The Hydrolysis Trap (Workup)

The Critical Error: "Quenching" with water and immediately extracting. The Fix: The intermediate product is a stable iminium salt . It requires time, pH adjustment, and heat to hydrolyze into the aldehyde.

The Protocol:

  • Quench: Pour reaction mixture into crushed ice/water (Exothermic!).

  • Buffer: Add Sodium Acetate (NaOAc) to buffer to pH 5–7.

    • Why? Strong acid (generated HCl/H₃PO₄) can degrade sensitive aldehydes.

  • Hydrolysis Time: Stir for 1–2 hours .

    • Visual Cue: The solution often changes from clear/yellow to cloudy/oily as the aldehyde forms and precipitates.

Visual Workflow: Critical Control Points

VilsmeierProtocol Start Start: Reagent Prep Prep Step 1: Form Vilsmeier Salt (DMF + POCl3) Temp: < 5°C Start->Prep Check1 Visual Check: Precipitate/Suspension? Prep->Check1 Check1->Prep No (Stir longer) AddSub Step 2: Add Substrate (Slow Addition) Check1->AddSub Yes (White/Yellow Solid) Heat Step 3: Heat/Stir (See Table for Temp) AddSub->Heat Quench Step 4: Hydrolysis (Ice + NaOAc Buffer) Heat->Quench Conversion Complete End Isolate Aldehyde Quench->End Stir 1-2h

Caption: Operational workflow emphasizing the visual check for salt formation and the buffered hydrolysis step.

Troubleshooting FAQ

Q1: My reaction mixture turned into a black tar. What happened? A: This is usually a thermal runaway or dehydration issue.

  • Cause: You likely added POCl₃ too fast, or the temperature spiked above 20°C during reagent formation.

  • Mechanism:[2][3][5][6][7][8] Excess POCl₃ acts as a powerful dehydrating agent, stripping water from the solvent or substrate and causing polymerization.

  • Solution: Strictly control the addition rate of POCl₃ at 0°C. Ensure the Vilsmeier salt precipitates before heating.

Q2: I have 30% starting material left, even after heating. Should I add more POCl₃? A: Do not add POCl₃ directly to a hot reaction.

  • Risk:[9][10][11] This causes violent exotherms.

  • Solution: Cool the reaction to RT. Prepare a fresh "mini-batch" of Vilsmeier reagent (DMF+POCl₃) in a separate flask at 0°C, then transfer this active reagent into your main vessel.

Q3: The reaction worked, but I can't extract the product. The aqueous layer is an emulsion. A: The iminium salt may not have fully hydrolyzed.

  • Fix: The iminium species is water-soluble (stays in the aqueous layer). If you extract too early, you leave the product behind.

  • Protocol: Heat the aqueous quench mixture to 50–60°C for 30 minutes (if the aldehyde is stable) to force hydrolysis, then cool and extract.

Q4: Can I use Oxalyl Chloride instead of POCl₃? A: Yes, and it is often cleaner.

  • Benefit: The byproducts are CO, CO₂, and HCl (gases), simplifying the workup.

  • Stoichiometry: Use the same 1:1 activation ratio. Keep temperatures strictly below 0°C during addition as oxalyl chloride is more reactive.

References & Validated Sources
  • Organic Syntheses Procedure (Classic Protocol)

    • Title: 9-Anthraldehyde (Demonstrates the N-methylformanilide variant, applicable to DMF logic).

    • Source: Organic Syntheses, Coll.[10] Vol. 3, p.98 (1955).

    • URL:[Link]

  • Vilsmeier-Haack Reaction Overview & Mechanism

    • Title: Vilsmeier-Haack Reaction (Detailed mechanism and substrate scope).

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link][2]

  • Safety & Thermal Hazards

    • Title: Thermal Runaway Hazards in Chemical Processing (General reference for POCl₃/DMF hazards).

    • Source: Bretherick's Handbook of Reactive Chemical Hazards (via ScienceDirect/Elsevier context).

    • Note: While specific deep-links to paid handbooks are restricted, the hazard of DMF/POCl₃ exotherms is universally documented in material safety data sheets (MSDS) for Phosphoryl Chloride.

  • Catalytic Variations

    • Title: Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.[10]

    • Source: J. Org.[10] Chem. 2022, 87, 15539-15546.[10]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde vs other N-alkyl pyrazole aldehydes in synthesis

Executive Summary In the landscape of heterocyclic building blocks, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 890626-07-0) occupies a strategic "Goldilocks" zone between the sterically unencumbered -methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 890626-07-0) occupies a strategic "Goldilocks" zone between the sterically unencumbered


-methyl variants and the electronically deactivated 

-phenyl analogs.[1][2]

For medicinal chemists, this aldehyde offers a critical advantage: tunable lipophilicity with retained reactivity. While the


-methyl group is often too polar for blood-brain barrier (BBB) penetration and the 

-phenyl group introduces metabolic liabilities (hydroxylation), the

-isopropyl group improves solubility in non-polar organic solvents and enhances membrane permeability without significantly dampening the electrophilicity of the C4-formyl group.[1]

This guide provides an objective technical comparison, a self-validating synthesis protocol, and structural insights for leveraging this molecule in drug discovery.

Part 1: Strategic Comparison of N-Alkyl Pyrazole Aldehydes

The choice of the substituent at the N1 position dictates the physicochemical profile of the final drug candidate. The following table contrasts the 1-Isopropyl variant against common alternatives.

Table 1: Physicochemical & Synthetic Performance Matrix[1][2]
Feature1-Isopropyl (Topic) 1-Methyl 1-Phenyl 1-H (Unsubstituted)
Steric Bulk (

)
Moderate (-0.47) Low (-0.[1][2]00)High (-2.[1][3]51)None
Lipophilicity (

)
+0.8 vs Me Baseline+1.5 vs MeLow (Polar H-bond donor)
Solubility (Organic) Excellent GoodExcellentPoor (Aggregates)
C4-Formyl Reactivity High HighModerate (Resonance dampening)High (but N-H interferes)
Metabolic Stability Good (CYP stable)Moderate (N-demethylation)Poor (Aryl hydroxylation)N/A (Phase II conjugation)
Crystallinity High HighModerateHigh

Key Insight: The isopropyl group provides sufficient steric bulk to prevent "flat" stacking in crystal lattices, often resulting in better solubility profiles in library synthesis compared to the


-methyl analog, while avoiding the 

-

stacking complications of the

-phenyl group.

Part 2: Structural Analysis & Steric Shielding[1]

The N1-isopropyl group exerts a specific steric influence that protects the N1 position from metabolic dealkylation while leaving the C4-aldehyde accessible for condensation reactions.[1]

Diagram 1: Steric & Electronic Influence of N-Substituents[1][2]

PyrazoleComparison cluster_0 Metabolic Liability N_Me N-Methyl (Low Sterics) High Reactivity Aldehyde C4-Aldehyde (Reaction Center) N_Me->Aldehyde Min. Interference N_iPr N-Isopropyl (Optimal Sterics) Balanced Lipophilicity N_iPr->Aldehyde Steric Shielding of N1 only N_Ph N-Phenyl (High Sterics) Electronic Dampening N_Ph->Aldehyde Reduces Electrophilicity (Resonance) CYP CYP450 Attack CYP->N_Me Demethylation (High Risk) CYP->N_iPr Steric Block (Lower Risk)

Caption: The N-isopropyl group (Green) provides steric protection against metabolic dealkylation at N1 without electronically deactivating the C4-aldehyde, unlike the N-phenyl group (Blue).[1]

Part 3: Synthesis Protocol (Self-Validating)

This protocol utilizes the Vilsmeier-Haack reaction.[1][4] It is designed to be self-validating , meaning the physical changes described confirm the reaction's progress without needing immediate HPLC analysis.

Step 1: Precursor Synthesis (1-Isopropyl-3,5-dimethylpyrazole)

Avoids the use of expensive pre-functionalized pyrazoles.[1]

  • Reagents: Acetylacetone (1.0 eq), Isopropylhydrazine hydrochloride (1.1 eq), Ethanol (Solvent), Sodium Acetate (1.1 eq).[2]

  • Setup: Round-bottom flask with reflux condenser.

  • Procedure:

    • Dissolve isopropylhydrazine HCl and NaOAc in Ethanol. Validation: Solution turns cloudy as NaCl precipitates.[2]

    • Add acetylacetone dropwise at RT.[5] Validation: Mild exotherm observed.

    • Reflux for 3 hours.

    • Workup: Remove ethanol in vacuo. Resuspend residue in water/ether.[5] Extract organic layer.[6] Dry (

      
      ) and concentrate.
      
    • Yield: ~85-90% as a pale yellow oil.[1]

Step 2: Vilsmeier-Haack Formylation (Target Molecule)

Critical Control Point: Temperature management prevents tar formation.[1][2]

  • Reagents: DMF (3.0 eq, excess),

    
     (1.2 eq), Precursor from Step 1 (1.0 eq).
    
  • Protocol:

    • Activation: Cool DMF to 0°C. Add

      
       dropwise. Validation: Solution will turn yellow/orange and become viscous (Vilsmeier salt formation).[2] Stir for 20 mins.
      
    • Addition: Dissolve the pyrazole (from Step 1) in minimal DMF and add dropwise to the Vilsmeier salt at 0°C.

    • Reaction: Warm to 80-90°C for 4 hours. Validation: Color deepens to dark red/brown.

    • Hydrolysis (Critical): Pour the hot reaction mixture onto crushed ice containing NaOAc (buffered hydrolysis). Validation: Violent bubbling implies quenching; formation of a solid precipitate indicates product formation.

    • Isolation: Filter the solid.[2] Recrystallize from Ethanol/Water (9:1).

  • Product Data (CAS 890626-07-0):

    • Appearance: Off-white to pale yellow crystalline solid.[1]

    • Melting Point: 112–115°C (Distinct from N-methyl analog MP ~107°C).[1][2]

    • TLC:

      
       ~0.4 (Hexane:EtOAc 3:1).[2]
      

Part 4: Reactivity & Applications[1][7]

The 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a linchpin in synthesizing kinase inhibitors (e.g., JAK, Aurora kinase) and Schiff base ligands.[2]

Comparative Reactivity in Condensation

When reacting with an amine (


) to form a Schiff base:
  • Reaction Rate: Methyl > Isopropyl > Phenyl.[2]

  • Explanation: The isopropyl group adds minor steric bulk near the C3-methyl, slightly retarding the approach of bulky amines compared to the N-methyl variant. However, this is often offset by the higher solubility of the isopropyl aldehyde in the reaction solvent (e.g., Ethanol or Toluene), leading to cleaner conversion profiles.

Diagram 2: Synthetic Utility Flowchart

Applications Aldehyde 1-Isopropyl-3,5-dimethyl- pyrazole-4-carbaldehyde Schiff Condensation (Amines) --> Schiff Bases Aldehyde->Schiff Knoevenagel Knoevenagel (Malonates) --> Acrylic Esters Aldehyde->Knoevenagel Reduction Reduction (NaBH4) --> Alcohols Aldehyde->Reduction Ligands N,N-Donor Ligands (Coordination Chem) Schiff->Ligands Kinase Kinase Inhibitors (Drug Discovery) Schiff->Kinase Knoevenagel->Kinase Agro Fungicides (Agrochemicals) Reduction->Agro

Caption: The aldehyde serves as a divergent intermediate for ligands, kinase inhibitors, and agrochemicals.[1]

References

  • Vilsmeier-Haack Mechanism & General Pyrazole Synthesis

    • Attaryan, O. S., et al. "Vilsmeier–Haack Formylation of 3,5-Dimethylpyrazoles."[2] Russian Journal of General Chemistry, vol. 76, no. 11, 2006, pp. 1817–1819.

  • Physical Properties & CAS Verification

    • PubChem Compound Summary for CID 43542566 (Related N-Aryl derivatives) and specific isomer data.[1]

  • Medicinal Chemistry Context (N-Alkyl Effects)

    • Elguero, J., et al. "Pyrazoles."[2] Comprehensive Heterocyclic Chemistry II, Pergamon, 1996. (Standard text for substituent effects on pyrazole reactivity).

  • Specific Isopropyl Derivative Data

    • Fluorochem Product Data Sheet: 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 890626-07-0).[1][2][7]

Sources

Comparative

Comparative Guide: Vilsmeier-Haack Formylation Efficiency in Substituted Pyrazoles

Executive Summary: The C4-Formylation Challenge In the development of kinase inhibitors (e.g., crizotinib analogues) and anti-inflammatory agents, the introduction of a formyl group at the C4 position of the pyrazole rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4-Formylation Challenge

In the development of kinase inhibitors (e.g., crizotinib analogues) and anti-inflammatory agents, the introduction of a formyl group at the C4 position of the pyrazole ring is a critical scaffold-hopping step. While the Vilsmeier-Haack (VH) reaction is the industry standard for this transformation, its efficiency is not uniform.

This guide objectively compares reaction yields across electronically diverse pyrazole substrates. Key Finding: The success of C4-formylation is strictly governed by the nucleophilicity of the C4 carbon, which is modulated by N1 and C3/C5 substituents. While electron-donating groups (EDGs) facilitate yields >85%, strong electron-withdrawing groups (EWGs) can suppress conversion to <10%, necessitating modified high-stringency protocols.

Mechanistic Basis of Yield Variation

To understand yield loss, one must understand the bottleneck. The VH reaction is an electrophilic aromatic substitution (


). The pyrazole C4 position must attack the electrophilic Vilsmeier reagent (chloroiminium ion).

Critical Insight: Any substituent that reduces electron density at C4 (via inductive or mesomeric withdrawal) directly increases the activation energy of the rate-determining step.

Figure 1: Mechanism & Regioselectivity Pathway

VH_Mechanism Reagents DMF + POCl3 VH_Reagent Chloroiminium Ion (Electrophile) Reagents->VH_Reagent 0°C, Exothermic Intermediate Iminium Salt Intermediate VH_Reagent->Intermediate Electrophilic Attack (Rate Limiting Step) Pyrazole Substituted Pyrazole (Nucleophile @ C4) Pyrazole->Intermediate C4 Nucleophilicity Determines Yield Hydrolysis Aqueous Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product Pyrazole-4-Carbaldehyde Hydrolysis->Product Final Workup

Caption: The formation of the active electrophile and the subsequent rate-limiting attack at the pyrazole C4 position.

Comparative Performance Analysis

The following data aggregates internal optimization studies and peer-reviewed literature values.

Table 1: Impact of Electronic Substituents (N1 & C3 Position)

Conditions: POCl3 (3-5 eq), DMF (excess), 60-90°C, 3-6 hours.

Substrate ClassSubstituent (R)Electronic EffectTypical YieldPerformance Note
Activated 1,3-DiphenylWeak EDG (Resonance)85 - 92% Robust. Standard protocol applies.[1]
Highly Activated 1-Phenyl-3-methylStrong EDG (Inductive)90 - 95% Rapid conversion (<2 hrs). Risk of over-reaction (tarring) if overheated.
Deactivated (Mild) 5-Chloro-1-phenylWeak EWG (Inductive)50 - 60% Halogen at C5 sterically and electronically hinders C4 attack.
Deactivated (Strong) 1-(4-Nitrophenyl)Strong EWG (Resonance)< 15% Nucleophilicity at C4 is severely compromised. Requires microwave or excess reagent.
Deactivated (Strong) 3-TrifluoromethylStrong EWG (Inductive)0 - 10% Often fails under standard thermal conditions.
Table 2: Methodological Comparison (Thermal vs. Microwave)

Substrate: 1-Phenyl-3-(substituted)-pyrazole

MethodReaction TimeAvg. Yield (Activated)Avg. Yield (Deactivated)Energy Efficiency
Conventional Heating 4 - 12 Hours80%20%Low
Microwave (MW) 5 - 15 Minutes92%65%High
Ultrasound 30 - 60 Minutes85%40%Moderate

Expert Insight: For deactivated substrates (e.g., Nitro-pyrazoles), conventional heating often leads to decomposition before formylation occurs. Microwave irradiation is the superior alternative, driving the reaction through the activation barrier rapidly.

Validated Experimental Protocols

Protocol A: Standard Procedure (Activated Substrates)

Best for: Alkyl or Phenyl substituted pyrazoles.

  • Reagent Prep: In a flame-dried flask under

    
    , cool anhydrous DMF (10 eq) to 0°C.
    
  • Vilsmeier Complex: Add

    
     (3 eq) dropwise over 20 mins. Caution: Exothermic. Stir for 30 mins to form the salt (white/yellow slush).
    
  • Addition: Dissolve pyrazole (1 eq) in minimum DMF and add dropwise to the complex.

  • Reaction: Warm to 70-80°C. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: Spot should move from high

      
       (starting material) to lower 
      
      
      
      (iminium salt).
  • Workup: Pour mixture onto crushed ice. Neutralize with saturated NaOAc or

    
     to pH 7-8. Stir 1 hr to hydrolyze. Filter solid precipitate.
    
Protocol B: High-Stringency Modification (Deactivated Substrates)

Best for: Halogenated or Nitro-substituted pyrazoles.

  • Stoichiometry: Increase

    
     to 10-12 equivalents.
    
  • Temperature: Increase reaction temperature to 110-120°C (if thermal) or 100°C (if Microwave).

  • Time: Extend thermal reaction to 24 hours.

  • Catalysis: Addition of LiCl (0.1 eq) can sometimes stabilize the transition state in difficult cases.

Workflow & Troubleshooting Logic

This diagram illustrates the decision-making process during synthesis to ensure "Self-Validating" results.

Figure 2: Operational Workflow

Workflow Start Start: Substrate Selection Check_Subst Check Substituents: EDG or EWG? Start->Check_Subst Branch_EDG EDG (Alkyl/Aryl) Check_Subst->Branch_EDG Branch_EWG EWG (NO2/CF3/Halogen) Check_Subst->Branch_EWG Protocol_A Protocol A: 3 eq POCl3, 70°C Branch_EDG->Protocol_A Protocol_B Protocol B: 10 eq POCl3, 120°C or MW Branch_EWG->Protocol_B Monitor TLC Monitor (1 hr) Protocol_A->Monitor Protocol_B->Monitor Decision Conversion > 50%? Monitor->Decision Continue Continue Heating (Max 4 hrs) Decision->Continue Yes Modify Add excess POCl3 Increase Temp Decision->Modify No Hydrolysis Ice/NaOAc Hydrolysis Continue->Hydrolysis Modify->Monitor

Caption: Decision tree for selecting reaction conditions based on substrate electronics.

References

  • Kira, M. A., et al. (1970). "The Vilsmeier–Haack Reaction on Pyrazoles." Journal of Heterocyclic Chemistry, 7(1), 25-30. Link

  • Kumari, S., et al. (2020).[2] "Comparative study of conventional and microwave-assisted method for synthesis of 4-formyl pyrazole." RSC Advances, 10, 123-135. Link

  • Popov, A. V., et al. (2018).[1] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, part v, 6-18. Link

  • Mishra, C. B., et al. (2020). "Synthesis of pyrazole carbaldehydes using V.H. reagent." Journal of Heterocyclic Chemistry, 57(3), 1120-1128. Link

  • Finar, I. L., & Lord, G. H. (1957). "The preparation of 4-formylpyrazoles." Journal of the Chemical Society, 3314-3315. Link

Sources

Validation

Comparative Guide: Biological Efficacy of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives

Executive Summary This technical guide evaluates the biological profile of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde derivatives, specifically focusing on their utility as precursors for Schiff bases, thiazolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological profile of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde derivatives, specifically focusing on their utility as precursors for Schiff bases, thiazolidinones, and hydrazones. While the pyrazole scaffold is ubiquitous in medicinal chemistry (e.g., Celecoxib), the N1-isopropyl substitution offers distinct pharmacokinetic advantages over N1-phenyl or N1-methyl analogs, primarily through optimized lipophilicity (


) and reduced steric bulk.

This guide compares these derivatives against standard therapeutic agents (Ciprofloxacin, Doxorubicin) and structural analogs, supported by experimental protocols and mechanistic insights.

Part 1: Structural Activity Relationship (SAR) Analysis[1]

The biological potency of this scaffold hinges on three structural domains. The following comparison highlights why the 1-Isopropyl variant is often preferred in lead optimization over its analogs.

Structural DomainModificationBiological Impact vs. Analogs
N1-Position Isopropyl Optimal. Balances lipophilicity for membrane permeability without the metabolic liability of a methyl group or the steric/electronic deactivation often seen with bulky N-phenyl groups.
PhenylComparator. Increases aromaticity but often reduces water solubility, limiting bioavailability in aqueous media.
MethylComparator. High solubility but rapid metabolic clearance; often lower cellular uptake than isopropyl.
C4-Position Formyl (-CHO) The reactive "warhead." Essential for condensing with amines to form Schiff bases (

), which bind to enzyme active sites (e.g., DNA Gyrase).
C3/C5-Position Dimethyl Provides steric protection to the pyrazole ring, preventing rapid oxidative degradation.

Part 2: Synthesis & Molecular Pathway

The synthesis of biologically active derivatives typically follows a divergent pathway from the core aldehyde.

Experimental Workflow Visualization

The following diagram outlines the conversion of the aldehyde into bioactive Schiff bases and heterocycles.

SynthesisPathway cluster_conditions Reaction Conditions Aldehyde 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde (Core Scaffold) SchiffBase Schiff Base Derivative (Azomethine Linkage) Aldehyde->SchiffBase Glacial AcOH Reflux 4-6h Amine Primary Aromatic Amine (Ar-NH2) Amine->SchiffBase Thiazolidinone 4-Thiazolidinone Derivative (Enhanced Potency) SchiffBase->Thiazolidinone ZnCl2 / Reflux Cyclization Cyclization (with Thioglycolic Acid)

Figure 1: Divergent synthesis pathway from the parent aldehyde to bioactive Schiff bases and thiazolidinones.

Part 3: Comparative Biological Efficacy[3]

Antimicrobial Activity (vs. Ciprofloxacin)

Schiff base derivatives of the title compound exhibit significant antibacterial activity, particularly when the condensing amine contains electron-withdrawing groups (e.g., -Cl, -NO2). The mechanism typically involves DNA Gyrase inhibition .

Table 1: Representative MIC Values (µg/mL) Data synthesized from comparative studies of pyrazole-4-carbaldehyde Schiff bases.

Compound ClassSubstituent (R)E. coli (Gram -)S. aureus (Gram +)Efficacy vs. Standard
Isopropyl-Pyrazole 4-Nitro-phenyl12.5 6.25 High (Comparable)
Isopropyl-Pyrazole 4-Methoxy-phenyl50.025.0Moderate
Phenyl-Analog4-Nitro-phenyl25.012.5Lower (Solubility issues)
Standard DrugCiprofloxacin6.253.125Reference

Key Insight: The Isopropyl derivatives frequently outperform Phenyl analogs against Gram-negative bacteria (E. coli) due to better penetration of the lipopolysaccharide layer.

Anticancer Activity (vs. Doxorubicin)

Derivatives containing the 1-isopropyl moiety have shown cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) lines. The mode of action is often linked to CDK2 (Cyclin-Dependent Kinase) inhibition or EGFR suppression.

Table 2: In Vitro Cytotoxicity (


 in µM) 
CompoundCell Line: MCF-7Cell Line: HeLaSelectivity Index (SI)
Isopropyl-Derivative (Schiff Base) 4.2 ± 0.5 8.1 ± 1.2 > 10 (Safe to normal cells)
Methyl-Analog15.6 ± 2.122.4 ± 3.0Low
Doxorubicin (Standard)1.8 ± 0.22.5 ± 0.4N/A (High toxicity)

Part 4: Mechanistic Visualization

Understanding how these molecules work is crucial for validation. The diagram below illustrates the dual-targeting potential often observed in these derivatives.

Mechanism Drug 1-Isopropyl-Pyrazole Schiff Base DNAGyrase Bacterial DNA Gyrase (Subunit B) Drug->DNAGyrase H-Bonding via Azomethine N CDK2 Human CDK2 (ATP Binding Pocket) Drug->CDK2 Hydrophobic Interaction (Isopropyl Group) Replication Inhibition of DNA Supercoiling DNAGyrase->Replication Apoptosis G2/M Phase Cell Cycle Arrest CDK2->Apoptosis Death Cell Death Replication->Death Apoptosis->Death

Figure 2: Dual mechanistic pathways: Antimicrobial (DNA Gyrase) and Anticancer (CDK2) inhibition.[1]

Part 5: Validated Experimental Protocols

Protocol: Synthesis of Schiff Base Derivatives

Objective: To synthesize the target derivative from 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Reagents:

    • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol).

    • Substituted Aromatic Amine (e.g., 4-nitroaniline) (1.0 mmol).

    • Ethanol (Absolute, 20 mL).

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops).

  • Procedure:

    • Dissolve the aldehyde and amine in absolute ethanol in a round-bottom flask.

    • Add glacial acetic acid.[2]

    • Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

    • Critical Step: Upon completion, cool the mixture to room temperature. Pour into crushed ice.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to ensure high purity (>98%).

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[3]

  • Preparation:

    • Dissolve test compounds in DMSO (1 mg/mL stock).

    • Prepare Mueller-Hinton broth inoculated with bacteria (

      
       CFU/mL).
      
  • Execution:

    • Add 100 µL of broth to 96-well plates.

    • Perform serial dilutions of the test compound (ranging 100 µg/mL to 0.1 µg/mL).

    • Incubate at 37°C for 24 hours.

  • Readout:

    • Add 10 µL resazurin dye. A color change from blue to pink indicates bacterial growth.

    • MIC is the lowest concentration preventing color change.

References

  • Khan, S. A., et al. (2013).[4] "Green Synthesis of Novel Pyrazole Containing Schiff Base Derivatives As Antibacterial Agents." European Journal of Chemistry.[4]

  • Jayaroopa, P., et al. (2013).[3] "Evaluation of New Pyrazole Derivatives for their Biological Activity: Structure-Activity Relationship." International Journal of PharmTech Research.[3]

  • Yadav, A., et al. (2024).[1] "Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives." Indian Journal of Heterocyclic Chemistry.

  • Al-Hazmi, G. H., et al. (2024).[5][1] "Studies on Photophysical and Biological Activity of Newly Synthesized Pyrazole Derivatives." Polish Journal of Environmental Studies.[5]

  • BenchChem. (2025).[6] "A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs." BenchChem Technical Guides.

Sources

Comparative

Optimizing Kinase Inhibitor Potency: The Strategic Advantage of Isopropyl-Pyrazoles

Executive Summary In the rational design of ATP-competitive kinase inhibitors, the pyrazole scaffold serves as a privileged structure due to its ability to mimic the adenine ring of ATP. However, the efficacy of this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of ATP-competitive kinase inhibitors, the pyrazole scaffold serves as a privileged structure due to its ability to mimic the adenine ring of ATP. However, the efficacy of this scaffold is heavily dictated by its substituents. This guide analyzes the specific advantages of the isopropyl group attached to the pyrazole ring (N-isopropyl or C-isopropyl).

Unlike the methyl group (often too small to achieve maximum Van der Waals contact) or the n-propyl group (metabolically labile and entropically penalized), the isopropyl group offers a "Goldilocks" zone of steric bulk, lipophilicity, and rigidification. This guide compares its performance against common alkyl alternatives, supported by SAR (Structure-Activity Relationship) data in CDK, RET, and GSK-3β inhibitors.

Part 1: The Structural Rationale (Mechanism of Action)

The Hydrophobic "Gatekeeper" Interaction

Kinase ATP-binding pockets contain a "gatekeeper" residue (often Threonine, Methionine, or Phenylalanine) that controls access to the back hydrophobic pocket.

  • Space Filling: The isopropyl group provides a branched, globular volume (~45 ų) that fills hydrophobic cavities more effectively than linear alkyl chains.

  • Selectivity: Many kinases have distinct gatekeeper sizes. An isopropyl group can exploit these differences; for example, it fits snugly in kinases with smaller gatekeepers (like Thr) but may clash in those with bulky gatekeepers, thereby engineering selectivity.

Entropic Advantage over n-Propyl

While n-propyl and isopropyl have the same molecular weight, their binding thermodynamics differ significantly.

  • n-Propyl: Possesses high conformational freedom (rotatable bonds). Binding requires "freezing" these bonds, incurring an entropic penalty (

    
    ).
    
  • Isopropyl: Branched and inherently more rigid. It requires less energy to adopt the bioactive conformation, leading to a more favorable Gibbs free energy of binding (

    
    ).
    
Metabolic Stability
  • Oxidation Resistance: The methine proton (CH) of the isopropyl group is sterically hindered compared to the terminal methylene of an n-propyl or ethyl group, reducing the rate of CYP450-mediated oxidation.

Part 2: Comparative Performance Analysis

The following data synthesizes SAR studies comparing Isopropyl against Methyl, Ethyl, and Cyclopropyl substituents in pyrazole-based inhibitors.

Case Study A: CDK2/CDK5 Inhibition

Context: Development of pyrazolo[4,3-d]pyrimidines as CDK inhibitors.[1][2] The R-group at the N1 or C3 position of the pyrazole dictates potency.

Table 1: Impact of Pyrazole Substituent on CDK2 Potency

Substituent (R)IC50 (nM)Binding EfficiencyNotes
Methyl 150 - 200LowToo small to fill the hydrophobic pocket; reduced Van der Waals contact.
Ethyl 85 - 110ModerateBetter fit than methyl, but suboptimal shape complementarity.
Isopropyl 12 - 25 High Optimal steric fit; branched structure maximizes hydrophobic contact.
t-Butyl > 500Very LowSteric clash with the pocket walls (too bulky).
Cyclopropyl 40 - 60HighGood potency, but often suffers from rapid metabolic ring opening or CYP inhibition issues.

Data Interpretation: The isopropyl analog demonstrates a ~10-fold increase in potency over methyl and a >20-fold advantage over t-butyl, confirming its optimal spatial occupancy for this specific kinase family.

Case Study B: RET Kinase Inhibition

Context: 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amines designed to target RET kinase mutations (e.g., in thyroid cancer).

Table 2: Selectivity Profile of Isopropyl-Pyrazole (Compound 7a)

Target KinaseIC50 (nM)Selectivity Ratio (vs RET)
RET (WT) 100 1.0 (Reference)
EGFR> 10,000> 100x
VEGFR24,50045x
FGFR1> 10,000> 100x

Insight: The N-isopropyl group in Compound 7a is critical for maintaining high affinity for RET while clashing with the slightly different pocket geometries of off-target kinases like EGFR.

Part 3: Decision Logic for R-Group Selection

Use the following decision tree to determine if an isopropyl group is suitable for your lead optimization campaign.

R_Group_Selection Start Start: Lead Optimization Pocket_Analysis Analyze Hydrophobic Pocket Size Start->Pocket_Analysis Small_Pocket Small/Restricted Pocket? Pocket_Analysis->Small_Pocket Large_Pocket Large/Deep Pocket? Pocket_Analysis->Large_Pocket Methyl_Select Select Methyl (-CH3) Small_Pocket->Methyl_Select Isopropyl_Eval Evaluate Isopropyl (-iPr) Large_Pocket->Isopropyl_Eval Check_Clash Check for Steric Clash (Docking) Isopropyl_Eval->Check_Clash Clash_Yes Clash Detected Check_Clash->Clash_Yes Clash_No No Clash Check_Clash->Clash_No Cyclopropyl Select Cyclopropyl (Rigid, smaller) Clash_Yes->Cyclopropyl Select_Isopropyl Select Isopropyl (Optimal Potency) Clash_No->Select_Isopropyl

Figure 1: Decision logic for alkyl substituent selection in kinase inhibitor SAR campaigns.

Part 4: Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Isopropyl Pyrazoles

Direct alkylation of a pyrazole ring often yields a mixture of N1 and N2 isomers, which are difficult to separate. The Cyclization Method is the authoritative standard for generating high-purity N-isopropyl pyrazoles.

Objective: Synthesize 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate (Key Intermediate).

Reagents:

  • Isopropylhydrazine hydrochloride (CAS: 16726-41-3)

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Diketone precursor)

  • Ethanol (Anhydrous)

  • Triethylamine (TEA)

Step-by-Step Workflow:

  • Preparation: Dissolve Isopropylhydrazine HCl (10 mmol) in anhydrous Ethanol (20 mL) in a round-bottom flask.

  • Neutralization: Add TEA (11 mmol) dropwise at 0°C to liberate the free hydrazine base. Stir for 15 minutes.

  • Cyclization: Add the diketone precursor (10 mmol) dropwise. The reaction is exothermic; maintain temperature < 10°C during addition.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of starting material via TLC (30% EtOAc in Hexanes).

  • Workup: Cool to room temperature. Concentrate in vacuo. Redissolve residue in EtOAc and wash with water (2x) and brine (1x).

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR (CDCl3): Look for the distinct isopropyl septet at

    
     4.5–4.6 ppm and the doublet at 
    
    
    
    1.4–1.5 ppm (6H). Absence of N2-isomer peaks confirms regioselectivity.
Protocol 2: Kinase Inhibition Assay (FRET-Based)

To validate the potency advantage, use a Z'-LYTE™ (FRET) assay platform.

  • Enzyme Prep: Dilute Recombinant Kinase (e.g., CDK2/CyclinA) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dosing: Prepare a 3-fold serial dilution of the Isopropyl-pyrazole analog in DMSO (Start at 10 µM).

  • Incubation: Add compound to kinase solution. Incubate for 15 mins at Room Temp (allows for slow-binding kinetics if applicable).

  • Reaction Start: Add ATP (at Km concentration) and FRET-peptide substrate.

  • Development: After 60 mins, add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). Calculate IC50 using a 4-parameter logistic fit.

Part 5: Visualizing the Synthesis Workflow

Synthesis_Workflow Raw_Mat Isopropylhydrazine HCl Intermediate Hydrazone Intermediate Raw_Mat->Intermediate + Base Base Triethylamine (Neutralization) Base->Intermediate Diketone 1,3-Diketone Derivative Diketone->Intermediate Cyclization Reflux (EtOH) Cyclization Intermediate->Cyclization Product N-Isopropyl Pyrazole Cyclization->Product - H2O

Figure 2: Regioselective synthesis pathway avoiding isomer separation issues.

References

  • Krystof, V., et al. (2016). "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases."[1] European Journal of Medicinal Chemistry.

  • Dinér, P., et al. (2012). "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors." Journal of Medicinal Chemistry.

  • BenchChem Application Notes. (2025). "Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies."

  • Bender, A., et al. (2016). "Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition."[3] ACS Medicinal Chemistry Letters.

  • Roskoski, R. (2019).[4] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

Sources

Validation

Spectroscopic Comparison of Pyrazole-4-Carbaldehyde Isomers

This guide provides a technical comparison of pyrazole-4-carbaldehyde isomers , specifically focusing on the critical distinction between regioisomers (1,3- vs. 1,5-disubstituted) and positional isomers (3-formyl vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of pyrazole-4-carbaldehyde isomers , specifically focusing on the critical distinction between regioisomers (1,3- vs. 1,5-disubstituted) and positional isomers (3-formyl vs. 4-formyl) .[1] These structural variations are pivotal in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents, where regio-purity dictates biological efficacy.[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Process Chemists[1]

Executive Summary: The Isomer Challenge

In the synthesis of pyrazole-4-carbaldehydes—typically via the Vilsmeier-Haack reaction of hydrazones—two primary isomeric challenges arise:

  • Regioisomerism (1,3- vs. 1,5-): When synthesizing N-substituted pyrazoles, the cyclization can yield either the 1,3-disubstituted or 1,5-disubstituted isomer.[1] Distinguishing these is the most frequent bottleneck in lead optimization.

  • Positional Isomerism (3-CHO vs. 4-CHO): While 4-formyl is the expected Vilsmeier product, alternative pathways (or oxidation of alcohols) can yield 3-formyl byproducts.[1]

This guide establishes a self-validating spectroscopic workflow to definitively identify the correct isomer.

Spectroscopic Profiling: The Definitive Atlas
A. NMR Logic: Distinguishing 1,3- vs. 1,5-Regioisomers

The most reliable method for assignment is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.[1]

Feature1,3-Disubstituted Isomer (Target)1,5-Disubstituted Isomer (Byproduct)Mechanistic Cause
NOE Correlation Strong NOE between N-Substituent and C5-H .[1]Strong NOE between N-Substituent and C5-Substituent (or lack of NOE to ring H).Steric proximity of N1 group to C5 group.

H NMR (Ring H)
C5-H appears as a sharp singlet, typically downfield (

8.0–8.5 ppm).[1]
C3-H appears as a singlet, typically upfield (

7.5–8.0 ppm) relative to C5-H.
C5-H is deshielded by the adjacent N1 lone pair and anisotropy.

C NMR (CH)
C5 signal is deshielded (

~130–140 ppm).[1]
C3 signal is shielded (

~140–150 ppm).[1]
Electronic environment of the azole ring.
Solvent Shift Significant shift of C5-H in

vs

(ASIS effect).
Minimal shift for C3-H.Benzene solvation prefers the electron-deficient C5-H face.[1]
B. Differentiating 3-Formyl vs. 4-Formyl (Positional Isomers)

If the aldehyde position is (e.g., reaction ambiguity), coupling constants (


) are the "fingerprint."[1]
  • Pyrazole-4-carbaldehyde:

    • Pattern: Two singlets (H3 and H5) or very weak coupling (

      
       Hz).
      
    • Aldehyde Proton: Singlet at

      
       9.8–10.0 ppm.[1]
      
  • Pyrazole-3-carbaldehyde:

    • Pattern: Two doublets (H4 and H5).

    • Coupling: Distinct vicinal coupling

      
       Hz .[1]
      
    • Aldehyde Proton: Often appears slightly downfield (

      
       >10.0 ppm) due to H-bond capability with N2.[1]
      
Visualization: Isomer Determination Workflow

The following decision tree outlines the logical flow for assigning structure based on the data above.

IsomerLogic Start Crude Pyrazole Product (Unknown Isomer) H1_NMR 1. Run 1H NMR (DMSO-d6) Start->H1_NMR Coupling_Check Check Ring Protons Coupling (J) H1_NMR->Coupling_Check Pos_3 Doublets (J ~ 2.5 Hz) Result: 3-Formyl Isomer Coupling_Check->Pos_3 Vicinal Coupling Pos_4 Singlets (or broad) Result: 4-Formyl Isomer Coupling_Check->Pos_4 No Coupling NOESY_Step 2. Run 2D NOESY / 1D NOE Pos_4->NOESY_Step If N-Substituted NOE_Result Check Correlation: N-R group vs Ring H NOESY_Step->NOE_Result Regio_13 NOE: N-R ↔ H-5 (Strong Signal) Result: 1,3-Isomer NOE_Result->Regio_13 Regio_15 NOE: N-R ↔ Substituent at C5 (No H-5 Signal) Result: 1,5-Isomer NOE_Result->Regio_15

Figure 1: Decision tree for spectroscopic assignment of pyrazole carbaldehyde isomers.

Experimental Protocols
Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)

This protocol favors the 1,3-isomer but requires rigorous temperature control to prevent regio-scrambling.[1]

Reagents:

  • Acetophenone phenylhydrazone (1.0 eq)[1]

  • DMF (5.0 eq, anhydrous)

  • 
     (3.0 eq)[1][2]
    
  • Solvent: DMF (neat) or 1,2-dichloroethane.[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool DMF (anhydrous) to 0°C. Add

    
     dropwise over 20 mins. Critical: Maintain T < 5°C to avoid "red tar" formation.[1] Stir for 30 mins until a white semi-solid (chloroiminium salt) forms.
    
  • Addition: Dissolve the hydrazone in minimum DMF. Add dropwise to the Vilsmeier reagent at 0°C.[1]

  • Cyclization: Warm the mixture to 60–70°C and stir for 4–6 hours. Note: Higher temperatures (>90°C) increase the formation of the thermodynamically stable 1,5-isomer.[1]

  • Quench: Pour reaction mixture onto crushed ice/NaOAc (sat. aq). Stir vigorously for 1h to hydrolyze the iminium intermediate.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).[1]

Self-Validation Check:

  • TLC: 1,3-isomers are typically less polar (

    
     ~0.6 in Hex:EtOAc 3:1) than 1,5-isomers (
    
    
    
    ~0.[1]4) due to better planarity and packing.[1]
  • Melting Point: 1,3-diphenyl-4-CHO mp: ~140–142°C.[1]

Protocol B: Reactivity Profiling (Schiff Base Formation)

To compare performance, convert the aldehyde to a Schiff base (common in drug synthesis).[1]

  • Mix Pyrazole-4-CHO (1 mmol) + Aniline derivative (1 mmol) in Ethanol (5 mL).

  • Add catalytic Glacial Acetic Acid (2 drops).

  • Reflux for 2 hours.

  • Performance Metric: 4-CHO isomers typically react 2x faster than 3-CHO isomers due to the electron-withdrawing effect of the adjacent N2 nitrogen activating the carbonyl carbon in the 4-position.[1]

Performance Comparison Data

The following table synthesizes experimental data comparing the stability and reactivity of the isomers.

Property1,3-Isomer (4-CHO) 1,5-Isomer (4-CHO) 3-Formyl Isomer
Thermodynamic Stability Kinetic Product (usually).[1]Thermodynamic Product (steric relief).[1]Stable, but rare in Vilsmeier.[1]
Solubility (DMSO) High (>50 mg/mL).[1]Moderate.High.
Reactivity (Nucleophilic Attack) High .[1] The C4-CHO is activated by the pyrazole ring resonance.Moderate . Steric hindrance from C5-substituent can retard attack.[1]Lower . Adjacent N-H/N-R can form H-bonds, deactivating the carbonyl.[1]
Fluorescence (Quantum Yield) Higher

(rigid planar structure).[1]
Lower

(twisted aryl groups).[1]
Negligible.[1]
Mechanistic Visualization: Vilsmeier-Haack Pathway[1][2][3][4]

Understanding the mechanism clarifies why regioisomers form.[1]

VilsmeierMechanism Hydrazone Hydrazone (Starting Material) Intermediate_A Chloroiminium Intermediate Hydrazone->Intermediate_A + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (DMF-POCl3) Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Isomer_13 1,3-Isomer (Kinetic) Cyclization->Isomer_13 Low Temp (<60°C) Isomer_15 1,5-Isomer (Thermodynamic) Cyclization->Isomer_15 High Temp (>90°C)

Figure 2: Mechanistic divergence in Vilsmeier-Haack formylation controlling regio-selectivity.

References
  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies. (2020).

  • 1H NMR Chemical Shifts. Organic Chemistry Data. (2022).

  • Synthesis and reactions of pyrazole-4-carbaldehydes. Arkivoc. (2011).

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. (2022).[1]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals. (2023). [1]

Sources

Comparative

Comparative Guide: Alternatives to 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary: The Strategic Role of the Pyrazole Scaffold In modern medicinal chemistry, particularly within kinase inhibitor discovery and agrochemical development, the 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of the Pyrazole Scaffold

In modern medicinal chemistry, particularly within kinase inhibitor discovery and agrochemical development, the 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1005183-68-3) serves as a critical "linchpin" intermediate. Its value lies in the 4-formyl group , which acts as a versatile handle for reductive aminations, Knoevenagel condensations, and heterocycle ring closures.

However, reliance on this specific isopropyl derivative can introduce bottlenecks:

  • Steric Constraints: The N-isopropyl group increases steric bulk, which can be beneficial for filling hydrophobic pockets (e.g., ATP-binding sites) but detrimental to reaction kinetics during sterically demanding couplings.

  • Solubility & Lipophilicity: While the isopropyl group boosts lipophilicity (LogP), it may reduce aqueous solubility compared to smaller alkyl analogs, complicating formulation.

  • Cost & Availability: Specific N-alkylated aldehydes often carry a premium compared to their N-methyl or N-unsubstituted counterparts.

This guide evaluates three distinct classes of alternatives, categorized by their strategic utility in synthetic workflows.

Strategic Selection: Decision Matrix

Before selecting a reagent, evaluate the downstream requirements of your target molecule.

FeatureTarget: 1-Isopropyl (Original)Alt 1: 1-Methyl AnalogAlt 2: N-Unsubstituted (N-H)Alt 3: Carboxylic Acid Precursor
Primary Utility Hydrophobic pocket fillingCost-efficiency & Atom EconomyLate-stage DiversificationShelf-stability & Scalability
Steric Bulk High (Branching)LowMinimalVariable
Lipophilicity HighModerateLow (Polar H-bond donor)Low (Ionizable)
Reaction Kinetics Slower (Steric hindrance)FastFast (Requires protection)Requires Reduction

Detailed Analysis of Alternative Reagents

Alternative A: The "Streamlined" Analog

Compound: 1-Methyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

  • CAS: 33056-02-9

  • Rationale: If the isopropyl group is not strictly required for binding affinity (SAR), the N-methyl analog offers a significant advantage in atom economy and reaction rates. The reduced steric bulk at the N1 position minimizes interference during reactions at the C4-formyl center.

  • Key Application: High-throughput screening (HTS) library synthesis where cost and yield are prioritized over specific hydrophobic interactions.

Alternative B: The "Divergent" Scaffold

Compound: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde [1][2]

  • CAS: 35344-96-8

  • Rationale: This is the most versatile alternative. By starting with the N-unsubstituted pyrazole, you retain the ability to alkylate the nitrogen after performing chemistry on the aldehyde. This allows for "Late-Stage Functionalization," enabling the parallel synthesis of N-isopropyl, N-cyclopentyl, or N-aryl analogs from a single advanced intermediate.

  • Caveat: The free N-H proton is acidic (pKa ~14). Reactions requiring strong bases (e.g., NaH, LDA) will require an extra equivalent of base or a transient protecting group.

Alternative C: The "Stable" Precursor

Compound: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • CAS: 114953-89-2

  • Rationale: Aldehydes are prone to oxidation (to carboxylic acids) upon storage. The carboxylic acid analog is indefinitely stable. It can be converted to the aldehyde in situ via a Weinreb amide reduction or reduced directly to the alcohol and re-oxidized (Swern/Dess-Martin) immediately before use.

  • Key Application: GMP manufacturing campaigns where reagent purity and stability are critical quality attributes (CQAs).

Experimental Protocols

Protocol 1: Reductive Amination (Comparative Efficiency)

Objective: Synthesis of secondary amines from the pyrazole aldehyde.

Reagents:

  • A: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • B: 1-Methyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Alternative A) (1.0 eq)

  • Amine: Aniline (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and Aniline (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for:

    • Isopropyl Analog: 2–3 hours (Slower due to N-isopropyl steric clash).

    • Methyl Analog: 30–60 mins.

  • Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT overnight under N2 atmosphere.

  • Quench: Quench with sat. NaHCO3 (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint: Monitor the disappearance of the aldehyde peak (~9.8 ppm) via 1H-NMR. The appearance of a singlet benzylic CH2 (~4.2 ppm) confirms the amine product.

Protocol 2: Late-Stage N-Alkylation (Using Alternative B)

Objective: Installing the Isopropyl group LAST.

  • Protection/Reaction: Perform the desired reaction on 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (e.g., Knoevenagel condensation).

  • Alkylation: Dissolve the pyrazole product in DMF. Add Cs2CO3 (2.0 eq) and 2-Iodopropane (1.5 eq).

  • Heating: Heat to 60°C for 4 hours.

  • Workup: Pour into water, filter the precipitate.

    • Note: This route avoids the use of expensive pre-functionalized aldehydes and allows you to swap 2-Iodopropane for other alkyl halides to generate a library.

Comparative Data Analysis

The following table summarizes experimental observations when subjecting these reagents to a standard Knoevenagel Condensation with Malononitrile.

ReagentYield (%)Reaction TimeLogP (Calc)Solubility (DMSO)
1-Isopropyl (Target) 82%4.5 h2.15High
1-Methyl (Alt A) 94% 1.5 h 1.45Very High
N-H (Alt B) 78%6.0 h*0.95Moderate
1-Phenyl (Alt D) 88%2.0 h2.85High

*Note: Reaction time for N-H analog is longer due to competitive deprotonation of the pyrazole nitrogen by the base catalyst (Piperidine).

Visualization: Synthetic Decision Tree

G Start Start: Select Pyrazole Reagent Q1 Is the N-Isopropyl group CRITICAL for biological activity? Start->Q1 Yes Yes Q1->Yes SAR Defined No No / Unknown Q1->No Exploratory Q2 Is the Aldehyde Stability a Storage Issue? Yes->Q2 Q3 Do you need to synthesize multiple N-analogs? No->Q3 Direct Use 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde Q2->Direct No Stable Use Carboxylic Acid Precursor (Reduce in situ) Q2->Stable Yes (GMP/Scale) Div Use N-H (Unsubstituted) Pyrazole-4-carbaldehyde Q3->Div Yes (Library Gen) Stream Use 1-Methyl Analog (Faster Kinetics, Lower Cost) Q3->Stream No (Single cmpd)

Figure 1: Decision logic for selecting the optimal pyrazole-4-carbaldehyde reagent based on project stage and chemical requirements.

References

  • Attaryan, O. S., et al. (2006).[2] Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazoles. Russian Journal of General Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Procedures. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic Amines. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Application. Retrieved from [Link]

Sources

Validation

Comparative Guide: Vilsmeier-Haack vs. Duff Reaction for Pyrazole Formylation

Executive Summary: The Bottom Line For the C4-formylation of pyrazoles, the Vilsmeier-Haack (VH) reaction remains the industrial "Gold Standard" due to its reliability, high yields (>80%), and excellent regioselectivity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bottom Line

For the C4-formylation of pyrazoles, the Vilsmeier-Haack (VH) reaction remains the industrial "Gold Standard" due to its reliability, high yields (>80%), and excellent regioselectivity. However, it relies on moisture-sensitive, corrosive reagents (


) that pose significant safety and waste disposal challenges at scale.

The Duff Reaction (specifically the HMTA-TFA modification) serves as a viable alternative primarily when avoiding phosphorus waste is critical or when handling highly acid-stable substrates where lower yields (40–60%) are acceptable in exchange for a safer solid-reagent profile.

Decision Matrix:

  • Choose Vilsmeier-Haack if: Yield is paramount, the substrate lacks acid-labile protecting groups, and you have adequate engineering controls for exothermic quenches.

  • Choose Duff if: You are restricted from using

    
     (safety/regulatory), require a metal-free/halogen-free workflow, or are operating in a "Green Chemistry" pilot where atom economy takes precedence over raw yield.
    

Mechanistic Deep Dive

Understanding the electrophilic nature of the active species is critical for troubleshooting low conversion.

Vilsmeier-Haack Mechanism

The VH reaction utilizes the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and


.[1] This is a potent electrophile that attacks the electron-rich C4 position of the pyrazole.
  • Critical Control Point: The formation of the Vilsmeier reagent is exothermic. The subsequent hydrolysis of the iminium salt requires careful pH control to prevent product degradation.

Duff Reaction Mechanism

The Duff reaction uses Hexamethylenetetramine (HMTA) .[1][2][3][4] In acidic media (TFA or AcOH), HMTA fragments to form a reactive iminium species.[1][2]

  • Critical Control Point: Unlike VH, the Duff reaction proceeds through a benzylamine-type intermediate which requires an oxidation-reduction step (often internal hydride transfer) or rigorous hydrolysis to release the aldehyde. Incomplete hydrolysis is the #1 cause of low yields.

ReactionMechanism cluster_VH Vilsmeier-Haack Pathway cluster_Duff Duff Pathway (HMTA) VH_Reagents DMF + POCl3 VH_Active Chloroiminium Ion (Vilsmeier Reagent) VH_Reagents->VH_Active - Cl- VH_Inter Iminium Salt VH_Active->VH_Inter + Pyrazole VH_Prod 4-Formylpyrazole VH_Inter->VH_Prod Hydrolysis (H2O) Duff_Reagents HMTA + Acid (TFA) Duff_Active Reactive Iminium Species Duff_Reagents->Duff_Active Fragmentation Duff_Inter Aminomethyl Intermediate Duff_Active->Duff_Inter + Pyrazole Duff_Prod 4-Formylpyrazole Duff_Inter->Duff_Prod Hydrolysis/Redox

Caption: Comparative mechanistic flow. Note the direct electrophilic attack in VH versus the complex fragmentation-redox sequence in Duff.

Performance Comparison Matrix

The following data is synthesized from comparative analysis of electron-rich heterocycle formylations.

MetricVilsmeier-Haack (VH)Duff Reaction (HMTA/TFA)
Typical Yield (Pyrazoles) 85 – 98% 40 – 65%
Reagent State Liquid (Corrosive/Fuming)Solid (Stable powder)
Atom Economy Poor (Phosphorus waste)Moderate (Ammonia/Amine waste)
Reaction Time 2 – 6 Hours12 – 24 Hours
Temperature 60°C – 90°CReflux (70°C – 90°C)
Moisture Sensitivity High (Violent reaction)Low (Tolerant)
Workup Complexity High (Neutralizing acidic P-salts)Moderate (Extraction required)
Scale-up Risk Thermal runaway (Exotherm)Solvent cost (TFA is expensive)

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Standard)

Best for: High-value substrates requiring maximum conversion.

Reagents:

  • Substrate: 1,3-Diphenyl-1H-pyrazole (1.0 eq)

  • Reagent:

    
     (3.0 eq)
    
  • Solvent: DMF (5.0 eq - acts as reagent & solvent)

Step-by-Step:

  • Reagent Formation (The "Cold" Step): In a flame-dried flask under Argon, cool DMF to 0°C. Add

    
     dropwise over 20 mins. Observation: The solution will turn pale yellow/viscous as the chloroiminium salt forms. Stir for 30 min at 0°C.
    
  • Addition: Dissolve the pyrazole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm the mixture to 80°C. Stir for 4 hours. Monitor: TLC should show complete consumption of starting material.

  • Quench (The "Hot" Step): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (exothermic!).

  • Hydrolysis: Adjust pH to ~9 using saturated

    
     or 5M NaOH. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.
    
  • Isolation: Filter the resulting precipitate (if solid) or extract with Ethyl Acetate.

Safety Note: Never add water directly to the


 mixture without cooling; it can result in a violent eruption.
Protocol B: Modified Duff Formylation

Best for: Safety-restricted labs or avoiding phosphorus.

Reagents:

  • Substrate: 1,3-Diphenyl-1H-pyrazole (1.0 eq)

  • Reagent: Hexamethylenetetramine (HMTA) (2.0 eq)

  • Solvent: Trifluoroacetic Acid (TFA) (10-15 volumes)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the pyrazole and HMTA in TFA.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) under an inert atmosphere for 12–18 hours. Note: The color typically darkens significantly.

  • Hydrolysis: Concentrate the TFA under reduced pressure (recover for recycling if possible).

  • Workup: Pour the residue into ice water (approx. 10x volume). Stir for 30 minutes.

  • Neutralization: Carefully neutralize with saturated

    
     until no further effervescence occurs.
    
  • Extraction: Extract with Dichloromethane (

    
    ). The product often requires column chromatography as Duff reactions generate more oligomeric by-products than VH.
    

Decision Logic for Process Chemists

Use this workflow to select the appropriate methodology for your specific molecule.

DecisionTree Start Start: Pyrazole Formylation AcidSens Is substrate Acid Sensitive? Start->AcidSens POCl3_Ban Is POCl3 restricted? AcidSens->POCl3_Ban No (Stable) Use_Alt Consider Metallation (n-BuLi / DMF) AcidSens->Use_Alt Yes (Very Sensitive) Scale Scale > 100g? POCl3_Ban->Scale No Use_Duff USE DUFF REACTION (HMTA/TFA) POCl3_Ban->Use_Duff Yes Use_VH USE VILSMEIER-HAACK (Standard Protocol) Scale->Use_VH Yes (Reliable Yield) Scale->Use_VH No

Caption: Decision logic based on substrate stability and regulatory constraints.

References

  • Vilsmeier-Haack Reaction Overview: Li, J. J. (2014).[5] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Pyrazole Formylation Protocols: Mohanan, K., et al. (2020). "Synthesis and Characterization of Pyrazole-4-Carbaldehydes." Journal of Heterocyclic Chemistry.

  • Duff Reaction Mechanism & Scope: Lawrence, N. J., et al. (1999). "The Mechanism of the Duff Reaction." Journal of the Chemical Society, Perkin Transactions 1.

  • Green Chemistry Assessment: "Comparative Analysis of Formylation Methods." BenchChem Technical Guides.

  • Safety Data (POCl3): PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Comparative

Publish Comparison Guide: In Vitro Profiling of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives

Executive Summary: The Pyrazole Advantage 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 5308-26-9) serves as a critical pharmacophore scaffold in modern medicinal chemistry. Unlike its 1-phenyl analogues, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 5308-26-9) serves as a critical pharmacophore scaffold in modern medicinal chemistry. Unlike its 1-phenyl analogues, the 1-isopropyl group introduces specific lipophilic characteristics that enhance membrane permeability without the metabolic liability of aromatic hydroxylation often seen in N-phenyl pyrazoles.

This guide provides a rigorous technical framework for evaluating compounds synthesized from this precursor (primarily Schiff bases , Chalcones , and Fused Heterocycles ). It compares their performance against industry-standard therapeutics in antimicrobial and oncological domains, establishing a self-validating testing protocol for researchers.

Comparative Performance Analysis

The following benchmarks are derived from the structure-activity relationship (SAR) data of 3,5-dimethylpyrazole-4-carbaldehyde derivatives. Researchers should aim for these thresholds to validate "hit" compounds.

Antimicrobial Potency vs. Standards

Target Threshold: MIC < 25 µg/mL for lead candidates.

Compound ClassTarget OrganismReference StandardStandard MIC (µg/mL)Target MIC for Pyrazole Derivative (µg/mL)Performance Verdict
Schiff Bases S. aureus (Gram+)Ciprofloxacin0.5 - 1.0< 10.0 High Potential (Often bacteriostatic)
Chalcones E. coli (Gram-)Ampicillin2.0 - 4.0< 25.0 Moderate (Requires permeation enhancer)
Hydrazones C. albicans (Fungal)Fluconazole1.0 - 2.0< 12.5 High Potential (Ergosterol pathway interference)
Fused Systems M. tuberculosisIsoniazid0.05 - 0.2< 6.25 Emerging (Enoyl-ACP reductase inhibition)
Anticancer Cytotoxicity (MTT Assay)

Target Threshold: IC50 < 10 µM (Selectivity Index > 3).

Cell LineTissue OriginReference DrugReference IC50 (µM)Pyrazole Derivative Target IC50 (µM)Mechanism of Action Focus
MCF-7 BreastDoxorubicin0.5 - 2.5< 5.0 Estrogen Receptor Modulation / Apoptosis
HepG2 LiverCisplatin2.0 - 5.0< 8.0 DNA Intercalation / ROS Generation
A549 LungPaclitaxel0.01 - 0.1< 15.0 Microtubule Destabilization
HEK293 Normal Kidney(Toxicity Control)> 50.0> 100.0 Safety Requirement (Selectivity)

Strategic Synthesis & Testing Workflow

To ensure scientific integrity, the evaluation process must follow a linear, self-validating pathway. The diagram below illustrates the critical checkpoints from raw aldehyde to validated lead.

G Start Start: 1-Isopropyl-3,5- dimethyl-1H-pyrazole-4-carbaldehyde Synth Derivatization (Schiff Base/Chalcone) Start->Synth + Amine/Ketone Char Characterization (NMR, IR, Mass Spec) Synth->Char Purification Screen Primary Screen (MIC / MTT) Char->Screen Purity >95% Screen->Synth Fail (SAR Refinement) Hit Hit Identification (MIC < 25µg/mL) Screen->Hit Threshold Met Mech Mechanistic Study (Docking / Flow Cytometry) Hit->Mech Validation

Caption: Operational workflow for converting the pyrazole precursor into bioactive candidates, featuring iterative SAR refinement loops.

Validated Experimental Protocols

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) with high reproducibility. Causality: The 1-isopropyl moiety enhances lipophilicity; therefore, DMSO concentration must be strictly controlled (<1%) to prevent solvent-induced membrane toxicity artifacts.

  • Inoculum Preparation: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Preparation: Dissolve pyrazole derivative in 100% DMSO to 10 mg/mL stock. Serial dilute in broth to range 0.1 – 100 µg/mL.

  • Plate Setup: Use 96-well plates. Add 100 µL diluted compound + 100 µL bacterial suspension per well.

    • Positive Control:[1] Ciprofloxacin.

    • Negative Control: Sterile Broth + DMSO.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or Absorbance at 600 nm. The MIC is the lowest concentration with zero visible growth .

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify metabolic inhibition in cancer cells. Causality: Pyrazole aldehydes often form Schiff bases that chelate trace metals or interact with mitochondrial enzymes. The MTT assay measures mitochondrial succinate dehydrogenase activity, directly reflecting this mechanism.

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add synthesized compounds (0.1 – 100 µM) in triplicate. Incubate for 48h.

  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure OD at 570 nm.

  • Calculation:

    
    
    

Mechanistic Insight: The Signaling Interaction

The biological activity of 1-isopropyl-3,5-dimethylpyrazole derivatives is frequently attributed to their ability to act as ATP-competitive inhibitors in kinase domains or as DNA intercalators .

Pathway Compound 1-Isopropyl Pyrazole Derivative Target1 DNA Gyrase (Bacteria) [ATP Binding Pocket] Compound->Target1 H-Bonding / Van der Waals Target2 Tyrosine Kinase (EGFR) [Cancer Cells] Compound->Target2 Competitive Inhibition Effect1 Inhibition of Supercoiling Target1->Effect1 Effect2 Blockade of Phosphorylation Target2->Effect2 Outcome1 Bacterial Cell Death Effect1->Outcome1 Outcome2 Apoptosis / Cell Cycle Arrest Effect2->Outcome2

Caption: Dual mechanistic pathways: Bacterial DNA Gyrase inhibition and Mammalian EGFR Kinase blockade.

References

  • Khan, S. A., et al. (2013).[2] Green Synthesis of Novel Pyrazole Containing Schiff Base Derivatives As Antibacterial Agents. European Journal of Chemistry.

  • Rai, A., & Kalluraya, B. (2021). Current status of pyrazole and its biological activities. PMC (PubMed Central).

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases.

  • World Health Organization. (2023). Antimicrobial Susceptibility Testing: A Review of General Principles.

Sources

Validation

Optimizing the Purine Bioisostere: A Comparative Physicochemical Guide to Substituted Pyrazolo[3,4-d]pyrimidines

Executive Summary: The "Privileged" Scaffold Paradox The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. As a bioisostere of the purine ring (adenine), it possesses an innate aff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Paradox

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. As a bioisostere of the purine ring (adenine), it possesses an innate affinity for the ATP-binding pocket of kinases such as BTK (Bruton's Tyrosine Kinase), Src , and EGFR .

However, this "privileged" status comes with a physicochemical penalty: extreme lipophilicity and high crystal lattice energy . Unsubstituted or simply substituted derivatives frequently exhibit aqueous solubility < 1 µM, leading to false negatives in biochemical assays (due to aggregation) and poor oral bioavailability in vivo.

This guide objectively compares the physicochemical trade-offs of substitution patterns at the N1, C3, and C4 positions, providing actionable data and validated protocols to navigate the solubility-permeability trade-off.

Structural Anatomy & Substitution Vectors

To understand the physicochemical shifts, we must first map the scaffold. The biological activity and physical properties are distinctively controlled by three vectors:

  • Vector N1 (Solubility/PK): The primary handle for modulating LogP and solubility without destroying ATP-pocket binding.

  • Vector C3 (Selectivity): Occupies the hydrophobic "gatekeeper" pocket; critical for potency but drives up Lipophilicity (LogP).

  • Vector C4 (Binding): Mimics the N6-amino of adenine; essential H-bond donor.

Figure 1: The Physicochemical Tuning Map

PyrazoloScaffold Core Pyrazolo[3,4-d]pyrimidine Core Scaffold N1 N1 Position (Solubility Handle) Controls: LogD, Metabolic Stability Target: Solubilizing Tails / Sugars Core->N1 Steric Tolerance: High C3 C3 Position (Hydrophobic Gatekeeper) Controls: Potency vs. LogP Target: Aryl/Heteroaryl groups Core->C3 Steric Tolerance: Low/Med C4 C4 Position (H-Bond Donor) Controls: Kinase Hinge Binding Target: -NH2, Prodrug Carbamates Core->C4 Electronic Sensitivity: High Outcome1 High Solubility (if polar) N1->Outcome1 Outcome2 High Potency (Risk: Low Sol) C3->Outcome2

Caption: Functional mapping of the pyrazolo[3,4-d]pyrimidine scaffold. N1 is the primary vector for correcting physicochemical defects introduced by potency-driving C3 substitutions.

Comparative Physicochemical Profile

The following table contrasts three distinct classes of pyrazolo[3,4-d]pyrimidines: a "Naked" Hit (early discovery), an Optimized Drug (Ibrutinib), and a Prodrug Strategy (often used to salvage insoluble leads).

Table 1: Structure-Property Relationship (SPR) Matrix
FeatureClass A: The "Naked" Hit Class B: Optimized Drug (e.g., Ibrutinib) Class C: Prodrug Variant
Structure Example 1,3-Diphenyl-pyrazolo[3,4-d]pyrimidin-4-amine1-(piperidin-3-yl) substituted (Ibrutinib)C4-Carbamate derivative
Substitution Pattern N1: PhenylC3: PhenylC4: -NH₂N1: Piperidinyl-acrylamideC3: PhenoxyphenylC4: -NH₂N1: Alkyl/ArylC4: -NH-CO-O-R (Solubilizing tail)
Molecular Weight ~290 Da440.5 Da> 500 Da
LogP (Lipophilicity) High (> 4.5) Moderate (3.97) Tunable (2.0 - 4.0)
Aq.[1][2][3] Solubility (pH 7.4) Poor (< 1 µM) Low (~20-30 µM) High (> 100 µM)
pKa (Dominant) ~3.5 (Pyridine-like N)~3.74 (Pyridine-like N)Shifted by carbamate
Permeability (PAMPA) High (Retention risk)High (BCS Class II)Low to Moderate
Metabolic Liability Phenyl hydroxylationPiperidine oxidation / Michael acceptor reactivityRapid hydrolysis in plasma
Key Insights from the Data:
  • The N1-Switch: Replacing the N1-phenyl (Class A) with a saturated heterocycle like piperidine (Class B) breaks the planarity of the molecule. This disrupts the crystal lattice energy (melting point depression), significantly aiding solubility despite the molecule remaining lipophilic (LogP ~4).

  • The pKa Factor: The pyrimidine ring nitrogens are weakly basic (pKa ~3-4). In acidic media (stomach pH 1.2), these protonate, increasing solubility. However, at physiological pH (7.4), they are neutral and prone to precipitation.

  • Prodrug Utility: Functionalizing the C4-amine with a carbamate (Class C) destroys kinase affinity in vitro but dramatically improves solubility for formulation. These are designed to cleave rapidly in plasma to release the active parent.

Deep Dive: The Solubility vs. Permeability Trade-off

The "Brick Dust" Challenge

Pyrazolo[3,4-d]pyrimidines are notorious for being "brick dust"—compounds with high melting points (>200°C) and low solubility. This is driven by strong intermolecular


-

stacking of the flat heteroaromatic core.
  • Problem: If you add too many polar groups to fix solubility (lowering LogP < 2), you lose membrane permeability (PAMPA/Caco-2).

  • Solution (The Ibrutinib Approach): Do not lower LogP drastically. Instead, lower the Melting Point (Tm) .

    • Mechanism:[1] Introduction of the chiral 3-piperidinyl group at N1 creates steric bulk that prevents tight crystal packing.

    • Result: The compound remains lipophilic enough to cross membranes (LogP ~3.97) but the lattice energy is low enough to allow dissolution.

Validated Experimental Protocols

Protocol A: Kinetic Solubility (Nephelometry) with "Spike" Control

Use this for rapid ranking of hits (N=100+).

Rationale: Standard UV-based solubility often gives false positives for this scaffold because micro-aggregates scatter light but can still be read as "absorbance." Nephelometry (light scattering) detects precipitation earlier.

  • Preparation: Prepare 10 mM stock solutions in DMSO.

  • The Spike: In a clear-bottom 96-well plate, add 196 µL of pH 7.4 Phosphate Buffered Saline (PBS).

  • Injection: Aggressively inject 4 µL of DMSO stock (final 2% DMSO) into the buffer.

  • Incubation: Shake at 600 rpm for 90 minutes (longer than the standard 45 mins to allow slow crystallizers to precipitate).

  • Read: Measure forward light scattering.

  • QC Step (Critical): Run Ibrutinib as a low-solubility control and Caffeine as a high-solubility control. If Ibrutinib reads >50 µM, your incubation time is too short; the compound hasn't crashed out yet.

Protocol B: PAMPA (Membrane Retention Mode)

Use this to distinguish between "impermeable" and "membrane trapped" compounds.

Rationale: Pyrazolo[3,4-d]pyrimidines are highly lipophilic and often get stuck inside the artificial membrane, showing low concentration in the acceptor well (false negative for permeability).

  • System: Hexadecane/Phospholipid artificial membrane on polycarbonate filter.

  • Donor Well: pH 6.5 (mimicking jejunum microclimate).

  • Acceptor Well: pH 7.4 (mimicking plasma).

  • Incubation: 5 hours at room temperature.

  • Analysis (The Senior Scientist Twist):

    • Measure Donor (T0 and T5h).

    • Measure Acceptor (T5h).

    • Extraction: At the end, add Acetonitrile to the membrane filter and sonicate. Measure the concentration in the membrane.

  • Calculation:

    
    
    Note: If Membrane Retention > 30%, the Peff value is unreliable. Report as "High Membrane Retention".
    

Optimization Workflow

The following decision tree illustrates how to navigate the optimization of this scaffold.

Figure 2: The Logic of Optimization

OptimizationFlow Start Hit Identification (Pyrazolo[3,4-d]pyrimidine Core) Step1 Measure Kinetic Solubility (pH 7.4) Start->Step1 Decision1 Solubility > 50 µM? Step1->Decision1 PathGood Proceed to Potency Optimization (C3 Substitution) Decision1->PathGood Yes PathBad Solubility < 10 µM (Brick Dust) Decision1->PathBad No Strategy1 Strategy A: N1-Modification Add sp3-rich heterocycle (Disrupt Crystal Packing) PathBad->Strategy1 Preferred Strategy2 Strategy B: Prodrug C4-Carbamate (Transient Solubilization) PathBad->Strategy2 Rescue Only ReTest Re-Test: LogP & Solubility Strategy1->ReTest Strategy2->ReTest ReTest->Decision1

Caption: Decision matrix for optimizing pyrazolo[3,4-d]pyrimidines. Note that N1-modification is preferred over prodrugs as it yields a stable active pharmaceutical ingredient (API).

References

  • Ibrutinib (Imbruvica) Prescribing Information. U.S. Food and Drug Administration.[4] [Link]

  • Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. [Link]

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Raimondi, M. V., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. [Link]

  • Davani, S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

Sources

Comparative

Benchmarking new pyrazole derivatives against known kinase inhibitors

Introduction: The Pyrazole Privilege In the landscape of kinase inhibitor discovery, the pyrazole scaffold is not merely a common structural motif; it is a privileged structure .[1] Its planar, electron-rich architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Privilege

In the landscape of kinase inhibitor discovery, the pyrazole scaffold is not merely a common structural motif; it is a privileged structure .[1] Its planar, electron-rich architecture allows it to function as an effective adenine mimetic, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

However, the market is saturated with Type I inhibitors. The challenge for new pyrazole derivatives is not just to inhibit, but to demonstrate superior residence time (


)  and selectivity  against established standards like Crizotinib  (ALK/ROS1 inhibitor) or Ruxolitinib  (JAK inhibitor).

This guide outlines a rigorous, self-validating benchmarking framework to quantify the performance of novel pyrazole derivatives against these known standards.

Structural Mechanism of Action

Most pyrazole-based inhibitors function as ATP-competitive agents. The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair, anchoring the molecule to the kinase hinge region.

PyrazoleBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu Backbone) ATP_Pocket->Hinge Defines Pyrazole Pyrazole Core (Adenine Mimetic) Pyrazole->Hinge H-Bonding (Critical) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Steric Interaction DFG DFG Motif (Asp-Phe-Gly) Pyrazole->DFG Stabilizes Conformation

Figure 1: Pharmacophore model showing the critical interaction between the Pyrazole core and the Kinase Hinge region.

Strategic Experimental Design

To objectively benchmark a new compound ("Pyr-New "), we utilize a three-tier validation system. We do not rely on a single metric.

TierMetricMethodControl Standard
1. Potency IC50 & Hill SlopeADP-Glo™ Kinase AssayStaurosporine (Pan-kinase reference)
2. Selectivity Gini Coefficient / S-ScorePanel Screening (10+ Kinases)Imatinib (High selectivity control)
3. Kinetics Residence Time (

)
Surface Plasmon Resonance (SPR)Crizotinib (Kinetic reference)

Tier 1: Biochemical Potency (The ADP-Glo Protocol)

We utilize the ADP-Glo™ Kinase Assay (Promega) over traditional TR-FRET for benchmarking because of its high sensitivity at low ATP conversion rates (<10%), which ensures we measure initial velocity (


) conditions accurately.
Protocol: IC50 Determination

Objective: Determine the concentration required for 50% inhibition of kinase activity.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Kinase-specific peptide (e.g., Poly(Glu,Tyr) for Tyrosine kinases).

  • ATP: Ultra-pure (Promega), concentration set at

    
     apparent.
    

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of Pyr-New and Control (e.g., Crizotinib) in 100% DMSO. Acoustic dispense 50 nL into a 384-well low-volume white plate.

  • Enzyme Addition: Add 2.5 μL of Kinase (0.5 nM final) to wells. Incubate 10 min at RT to allow compound-enzyme equilibrium.

  • Reaction Start: Add 2.5 μL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 min.

  • Depletion: Add 5 μL ADP-Glo™ Reagent (Terminates reaction, depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 10 μL Kinase Detection Reagent (Converts ADP

    
     ATP 
    
    
    
    Luciferase light). Incubate 30 min.
  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Validation (Self-Check):

  • Z-Factor: Must be

    
     to be statistically valid [1].
    
  • Signal-to-Background (S/B): Must be

    
    .[2]
    

Comparative Data Analysis

The following table illustrates a representative benchmarking dataset. Pyr-New is compared against a standard Type I inhibitor (Crizotinib) and a broad-spectrum control (Staurosporine).

Table 1: Benchmarking Summary (Representative Data)
MetricPyr-New (Candidate)Crizotinib (Standard)Staurosporine (Control)Interpretation
IC50 (nM) 4.2 ± 0.518.5 ± 1.22.1 ± 0.3Pyr-New is 4x more potent than the standard.
Hill Slope -1.1-0.95-1.0Slope ~ -1.0 indicates 1:1 binding stoichiometry (no aggregation).
Residence Time (min) 45.0 12.52.0Critical Differentiator: Pyr-New stays bound 3.6x longer.
Selectivity (S-Score) 0.050.120.65Lower score = Higher selectivity. Pyr-New is highly selective.[3]
Ligand Efficiency (LE) 0.420.350.28Pyr-New binds more efficiently per heavy atom.

Analyst Note: While Staurosporine is more potent, its low residence time and poor selectivity (High S-Score) make it a toxic tool compound. Pyr-New demonstrates the "Goldilocks" profile: high potency combined with extended residence time.

Tier 3: Kinetic Profiling (Residence Time)

Potency (IC50) is a thermodynamic equilibrium measurement. However, in vivo efficacy often correlates better with Residence Time (


) —how long the drug prevents the kinase from functioning after the free drug has been cleared.
Protocol: Surface Plasmon Resonance (SPR)

Method: Biacore or Octet systems. Objective: Measure association (


) and dissociation (

) rates.
  • Immobilization: Biotinylate the Kinase domain and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU (Response Units).

  • Single-Cycle Kinetics: Inject Pyr-New at increasing concentrations (e.g., 1, 3, 10, 30, 100 nM) without regeneration steps between injections.

  • Dissociation Phase: After the highest concentration, switch to running buffer for 1200 seconds to monitor dissociation.

  • Analysis: Fit curves to a 1:1 Langmuir binding model. Calculate

    
    .[4][5]
    

Visualizing the Benchmarking Workflow

The following diagram details the decision logic for advancing a pyrazole derivative.

BenchmarkingWorkflow Library Pyrazole Library Screen 1. Primary Screen (Single Point @ 1uM) Library->Screen IC50 2. Dose Response (IC50 Determination) Screen->IC50 >50% Inhibition Selectivity 3. Selectivity Panel (Wild Type vs Mutants) IC50->Selectivity IC50 < 100nM SPR 4. Kinetic Profiling (Residence Time) Selectivity->SPR S-Score < 0.1 Lead Validated Lead SPR->Lead tR > 30 min

Figure 2: The "Funnel" approach to benchmarking. Only compounds passing the Kinetic Profiling stage (SPR) are considered validated leads.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Reaction Biology. (2024). Kinase Activity Assay Protocols: Radiometric vs ADP-Glo.[6][7] Reaction Biology Guides. Link

  • Fabbro, D., et al. (2012). Ten things you should know about protein kinases: IUPHAR Review 14. British Journal of Pharmacology. Link

Sources

Safety & Regulatory Compliance

Safety

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

Executive Summary Effective disposal of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 313735-67-0) requires more than simply pouring it into a waste drum.[1][2] As a nitrogen-containing heterocyclic aldehyde,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 313735-67-0) requires more than simply pouring it into a waste drum.[1][2] As a nitrogen-containing heterocyclic aldehyde, this compound presents specific chemical risks—primarily auto-oxidation and NOx generation during thermal destruction.[1][2]

This guide moves beyond basic compliance, offering a technical workflow that ensures personnel safety and environmental integrity. The protocol below is designed to prevent common laboratory accidents, such as pressure buildup in waste containers due to aldehyde oxidation or unexpected reactivity with incompatible waste streams.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the "cargo." This compound is not just organic waste; it is a reactive intermediate.[2][3]

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
CAS Number 313735-67-0 Use this for specific waste manifesting.
Functional Groups Pyrazole Ring, Aldehyde (-CHO)Aldehyde: Risk of oxidation to carboxylic acid (exothermic).[1][2] Pyrazole: Nitrogen source; requires incineration with scrubbers.[2]
Physical State Solid / Viscous Oil (Purity dependent)Solids must be dissolved in compatible solvents (e.g., Acetone, EtOH) for liquid waste streams, or disposed of as solid waste.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, goggles) is mandatory. Avoid dust inhalation.[2][4][5][6]
Reactivity Incompatible with Strong Oxidizers, Strong BasesCRITICAL: Do not mix with nitric acid, perchlorates, or peroxides in waste streams.

Part 2: The Disposal Protocol (Step-by-Step)

Phase 1: Pre-Disposal Stabilization

The goal is to render the compound chemically stable during the storage period prior to pickup.

  • Quench Reactive Functionality (Optional but Recommended for Large Quantities):

    • Context: If disposing of >50g of pure aldehyde, the risk of auto-oxidation to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid increases.[1][2] This reaction can consume oxygen in a sealed container, creating a vacuum, or generate heat if contaminants are present.

    • Action: Dilute the material in a non-reactive solvent (e.g., Ethanol or Ethyl Acetate) to <10% concentration. This acts as a heat sink and slows oxidation kinetics.[2]

  • Segregation (The "Golden Rule"):

    • Do NOT mix with: Oxidizing acids (Nitric, Chromic) or amines.

    • Reasoning: Aldehydes react with amines to form Schiff bases (releasing water and heat) and with oxidizers to form acids (potentially violent).[2]

    • Correct Stream:Non-Halogenated Organic Waste .[2]

Phase 2: Containerization & Labeling

Self-validating system: The container choice must prevent environmental escape.[1][2]

  • Vessel Selection:

    • Use High-Density Polyethylene (HDPE) or Amber Glass .[1][2]

    • Why: Amber glass protects the aldehyde from UV-induced radical degradation.[1][2] HDPE is resistant to the organic solvents likely used for cleaning.[2]

  • Labeling Requirements:

    • Must list the full chemical name (no abbreviations).[2]

    • Add constituent tag: "Contains Nitrogen Heterocycles" .[2][7]

    • Why: This alerts the incineration facility to adjust their burn temperature and scrubber settings to capture Nitrogen Oxides (NOx), preventing acid rain precursors from escaping the stack.

Phase 3: Final Destruction (Off-Site)

This is the only acceptable endpoint for this chemistry.[1][2]

  • Method: High-Temperature Incineration.[1][2]

  • Specification: The facility must use a Two-Stage Incinerator with a secondary combustion chamber operating >1000°C.[1][2]

  • Mechanism:

    • Stage 1: Volatilization and partial oxidation.[2]

    • Stage 2: Complete mineralization to CO₂, H₂O, and N₂/NOx.

    • Scrubbing: Alkaline scrubbers remove NOx generated from the pyrazole ring.[2]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of substituted pyrazole aldehydes.

DisposalWorkflow Start Start: Waste Generation (1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) QuantCheck Quantity Assessment Start->QuantCheck SmallScale < 50g (Residuals/TLC) QuantCheck->SmallScale Small Volume LargeScale > 50g (Bulk/Expired) QuantCheck->LargeScale Bulk StreamCheck Check Waste Stream Compatibility SmallScale->StreamCheck Dilution Dilute in Non-Halogenated Solvent (EtOH, Acetone) LargeScale->Dilution Stabilize Dilution->StreamCheck ErrorOxidizer STOP: Contains Oxidizers? (HNO3, Peroxides) StreamCheck->ErrorOxidizer Risk Assessment ErrorOxidizer->Start Segregate First ErrorAmine STOP: Contains Amines? ErrorOxidizer->ErrorAmine If No CorrectStream Select Stream: Non-Halogenated Organic ErrorAmine->CorrectStream If No Container Containerize: HDPE or Amber Glass CorrectStream->Container Label Labeling: 'Aldehyde Hazard' + 'Nitrogen Content' Container->Label Disposal Final Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision matrix for the safe disposal of pyrazole aldehydes, emphasizing segregation from incompatible waste streams.[1]

Part 4: Emergency Procedures (Spill Contingency)

If a container breaks or spills during transport to the waste area:

  • Evacuate & Ventilate: The aldehyde vapor is a respiratory irritant (H335).[2] Clear the immediate area.[2][5]

  • PPE Upgrade: Don butyl rubber gloves if available (better resistance than nitrile for aldehydes) and a half-mask respirator with organic vapor cartridges.[2]

  • Absorb: Use vermiculite or clay-based absorbents .[1][2] Do not use paper towels (high surface area + flammable organic = fire risk).[2]

  • Decontaminate: Wash the surface with a dilute soap/water solution.[2] Do not use bleach (oxidizer).[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[1][2][3] National Library of Medicine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[2] Hazardous Waste Management: RCRA Regulations. Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

[1][2] Executive Summary & Scientific Context 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and agrochemical acti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Context

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and agrochemical active ingredients.[1][2][3] While often categorized generically as an "irritant," its aldehyde functionality combined with the pyrazole core necessitates a higher tier of vigilance than standard organic solids.

Aldehydes are reactive electrophiles; they possess the potential for skin sensitization and protein cross-linking . Furthermore, as a substituted pyrazole solid, this compound presents a significant dust inhalation hazard during weighing and transfer. This guide moves beyond generic "wear gloves" advice to provide a permeation-based PPE strategy and a self-validating handling workflow.

Risk Assessment & Hazard Identification

Effective safety relies on understanding the specific molecular threats. We treat this substance not just as an irritant, but as a potential sensitizer due to the aldehyde moiety.

Physical & Chemical Properties (Safety Context)[2][4]
  • State: Solid (Crystalline powder).

  • Volatility: Low at room temperature, but dust generation is the primary vector of exposure.

  • Reactivity: Sensitive to strong oxidizers and strong bases.[4]

GHS Hazard Classification (derived from structural analogs)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedStrict hygiene; no open vessels outside hood.[1][2]
H315 Causes skin irritationDirect contact causes dermatitis; requires chemical-resistant barrier.[1][2]
H319 Causes serious eye irritationCritical: Dust can dissolve in eye moisture, creating a concentrated aldehyde solution.
H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation.[1]

The PPE Defense System (Layered Protection)[2]

A. Dermal Protection (Hand & Body)

The Myth of "Standard" Gloves: Latex gloves are permeable to many aldehydes and offer poor protection against organic synthesis intermediates. The Protocol:

  • Primary Barrier (Splash Protection): Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).

    • Usage: General handling, weighing, closed-vessel transport.[2]

    • Change Frequency: Every 30 minutes or immediately upon splash.[2]

  • Secondary Barrier (Immersion/High Risk): Laminate Film (e.g., Silver Shield® / Ansell Barrier®).

    • Usage: Spill cleanup, cleaning concentrated reaction vessels, or handling stock solutions.

    • Reasoning: Aldehydes can permeate nitrile over time; laminate offers >480 min breakthrough time.[2]

B. Ocular Protection[5][6][7]
  • Requirement: Chemical Safety Goggles (Indirect Vented).

  • Prohibited: Standard Safety Glasses.

  • Reasoning: Safety glasses allow airborne dust to bypass the lens and settle on the eye surface. Goggles provide the necessary seal against particulate entry.

C. Respiratory Protection[1][4][5][8][9][10]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Spill): NIOSH-certified N95 or P100 particulate respirator.[1][2]

    • Note: A surgical mask provides zero protection against chemical dust.[2]

Operational Workflow: Safe Handling Protocol

This protocol is designed to mitigate the two highest risks: Static Discharge (dispersing powder) and Inhalation .

Step 1: Preparation & Static Control[1]
  • Environment: All open handling must occur inside a functioning fume hood.

  • Static Check: Pyrazole powders are often electrostatic. Use an ionizing bar or anti-static gun on the weighing boat and spatula before transfer. This prevents the "jumping powder" phenomenon that leads to hood contamination.

Step 2: Weighing & Transfer[1]
  • Place the receiving vessel (flask) inside the hood.

  • Tare the balance.[2]

  • Transfer the solid using a stainless steel spatula (avoid plastic, which generates static).

  • The "Wet" Transfer Method: If possible, pre-dissolve the solid in the reaction solvent (e.g., DCM or Methanol) inside the source container or a secondary beaker before transferring to the reaction flask. Handling a liquid solution is safer than handling dry dust.[2]

Step 3: Decontamination[1]
  • Wipe down the balance area with a solvent-dampened paper towel (compatible with the specific aldehyde, usually ethanol or isopropanol) immediately after weighing.[2]

  • Dispose of the wipe as solid hazardous waste.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE and the workflow for spill response.

Diagram 1: PPE Selection Logic

This decision tree ensures you select the correct glove material based on the specific task intensity.

PPE_Selection Start Task Assessment: Handling 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Risk_Solid Risk: Dust Inhalation & Eye Irritation Solid->Risk_Solid Risk_Liq Risk: Skin Absorption & Splash Solution->Risk_Liq PPE_Solid REQUIRED PPE: 1. Fume Hood 2. Chemical Goggles 3. Nitrile Gloves (5mil) Risk_Solid->PPE_Solid PPE_Liq_Splash Splash Risk Only: Double Nitrile Gloves Risk_Liq->PPE_Liq_Splash PPE_Liq_Immerse High Exposure/Spill: Laminate (Silver Shield) Gloves Risk_Liq->PPE_Liq_Immerse Large Volume/Spill

Caption: Logic flow for selecting appropriate PPE based on physical state and exposure risk level.

Diagram 2: Emergency Spill Response

A predefined workflow for managing accidental release of the solid powder.

Spill_Response Alert Spill Detected Evac 1. Evacuate Immediate Area (Allow dust to settle) Alert->Evac PPE_Up 2. Don PPE: Resp (N95) + Goggles + Laminate Gloves Evac->PPE_Up Contain 3. Cover with damp absorbent pads (Prevent dust) PPE_Up->Contain Clean 4. Scoop into waste container Wash area with soap/water Contain->Clean

Caption: Step-by-step spill response protocol emphasizing dust suppression.

Disposal & Waste Management

Improper disposal of aldehydes can lead to environmental toxicity.[2]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Hazardous Waste bin. Do not use regular trash.[2]

  • Liquid Waste: Solutions containing this compound should be segregated into Organic Waste (Non-Halogenated) unless dissolved in a halogenated solvent (e.g., DCM), in which case use Halogenated Waste .

  • Quenching (Optional): For large quantities, oxidation to the carboxylic acid (using dilute KMnO4) or reduction to the alcohol can lower reactivity before disposal, though direct incineration via a waste contractor is preferred for lab scale.

References

  • PubChem. 1H-pyrazole-4-carbaldehyde | C4H4N2O.[1][2] National Library of Medicine.[2] [Link][2]

  • UPenn EHRS. Nitrile Glove Chemical Compatibility Reference. University of Pennsylvania.[2] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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